2-(Cyclopropylamino)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-7-2-1-5-11-9(7)12-8-3-4-8/h1-2,5,8H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVWMXLKPISDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467817 | |
| Record name | 2-(cyclopropylamino)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52583-90-1 | |
| Record name | 2-(cyclopropylamino)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclopropylamino-nicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Cyclopropylamino)nicotinonitrile
CAS Number: 52583-90-1
Abstract
This technical guide provides a comprehensive overview of 2-(Cyclopropylamino)nicotinonitrile, a key heterocyclic building block with significant applications in medicinal chemistry and drug discovery. The document elucidates the compound's chemical and physical properties, provides a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, and explores its emerging role as a structural motif in the development of novel therapeutics, particularly in the field of targeted protein degradation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and discovery programs.
Introduction: The Strategic Importance of the Nicotinonitrile Scaffold
The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations make it a valuable starting point for the synthesis of complex molecular architectures with diverse biological activities. The introduction of a cyclopropylamino group at the 2-position, yielding this compound, further enhances its utility by incorporating a strained, three-dimensional element that can improve metabolic stability, binding affinity, and other critical drug-like properties.[2] This guide will focus on the synthesis, properties, and applications of this important chemical entity.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe use in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.[3][4][5][6][7][8]
| Property | Value | Source |
| CAS Number | 52583-90-1 | [3][4][5][6][7][8] |
| Molecular Formula | C₉H₉N₃ | [3][4][5][6][7][8] |
| Molecular Weight | 159.19 g/mol | [3][4][5][6][7][8] |
| IUPAC Name | 2-(cyclopropylamino)pyridine-3-carbonitrile | [8] |
| Appearance | Solid (predicted) | |
| Storage Temperature | Room temperature, under inert atmosphere | [4] |
Safety and Handling
This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Synthesis of this compound: A Detailed Protocol
The most direct and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyridine ring by cyclopropylamine.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heterocyclic chemistry. In this case, the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom activates the 2-position towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4]
Caption: SNAr reaction pathway for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is based on established procedures for the SNAr amination of 2-halopyridines.[3][6]
Materials:
-
2-Chloronicotinonitrile
-
Cyclopropylamine
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 eq) in DMF.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of cyclopropylamine (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the methine and methylene protons of the cyclopropyl group, and a broad singlet for the amine proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridine ring, the nitrile group, and the cyclopropyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic stretching vibration for the nitrile group (C≡N) around 2220 cm⁻¹ and N-H stretching vibrations in the range of 3300-3500 cm⁻¹.[3]
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of more complex molecules for drug discovery. Its primary application lies in its use as a precursor for compounds with potential therapeutic activity.
Role in Targeted Protein Degradation
A significant and emerging application for this compound is in the field of Targeted Protein Degradation (TPD) . Specifically, it is listed as a building block for PROteolysis TArgeting Chimeras (PROTACs) .[9]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[10][11][12] This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of action for a PROTAC molecule.
This compound can be incorporated into a PROTAC molecule as part of the ligand that binds to either the target protein or the E3 ligase. Its chemical functionality allows for further elaboration and connection to a linker and the other ligand. The unique combination of the planar aromatic ring, the nucleophilic amine, and the three-dimensional cyclopropyl group provides a versatile scaffold for generating libraries of compounds for screening in TPD programs.
Conclusion
This compound is a synthetically accessible and highly valuable chemical building block. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with its desirable structural features, makes it an attractive starting material for medicinal chemists. The growing interest in targeted protein degradation highlights the potential for this and related compounds to contribute to the development of the next generation of therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and utilize this compound in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yufengchemicals.com [yufengchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 10. Proteolysis Targeting Chimeras (PROTACs) based on celastrol induce multiple protein degradation for triple-negative breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 2-(Cyclopropylamino)nicotinonitrile derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(Cyclopropylamino)nicotinonitrile Derivatives
Foreword
The confluence of the rigid, planar pyridine ring and the strained, three-dimensional cyclopropyl group creates a unique chemical scaffold in this compound. This structure has emerged as a privileged core in modern medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds.[1] Its inherent functionalities—a reactive nitrile, a secondary amine, and an aromatic nitrogen—provide multiple vectors for synthetic elaboration, enabling the exploration of vast chemical space. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives built upon this versatile scaffold. We will delve into the mechanistic underpinnings of their anticancer and antiviral properties, detail key experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity.
The this compound Scaffold: A Privileged Starting Point
The core molecule, this compound (CAS 52583-90-1), is recognized as a key intermediate in the synthesis of pharmaceuticals.[1][2] Its utility stems from a combination of factors:
-
Synthetic Tractability : The nitrile and amine groups are amenable to a wide range of chemical transformations, including coupling reactions and ring formations, making it an ideal starting point for library synthesis.[1]
-
Structural Rigidity and Planarity : The pyridine core provides a rigid anchor, which can facilitate predictable binding interactions with biological targets.
-
Hydrogen Bonding Capabilities : The pyridine nitrogen and the secondary amine proton act as key hydrogen bond acceptors and donors, respectively, which are crucial for molecular recognition within enzyme active sites.
-
Three-Dimensionality : The cyclopropyl moiety introduces a non-planar, three-dimensional element that can probe deeper, often hydrophobic, pockets in target proteins, potentially enhancing binding affinity and selectivity.
The convergence of these features has positioned this scaffold as particularly fruitful in the development of kinase inhibitors.[1][3]
Anticancer Activity: A Multi-Pronged Attack on Malignancy
Derivatives of the nicotinonitrile scaffold have demonstrated potent antiproliferative activity against a range of cancer cell lines through diverse mechanisms of action.[4][5]
Inhibition of Protein Kinases
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The this compound scaffold has proven to be an excellent template for designing potent and selective kinase inhibitors.
-
Tyrosine Kinase (TK) Inhibition : Novel nicotinonitrile derivatives have been shown to exert strong antiproliferative activity by inhibiting tyrosine kinases.[6] Certain compounds were identified as potent TK inhibitors with IC50 values in the nanomolar range (311-352 nM), leading to cell cycle arrest and apoptosis.[6]
-
Pim Kinase Inhibition : The Pim family of serine/threonine kinases is frequently overexpressed in various cancers, promoting cell survival and proliferation. Nicotinonitrile derivatives have been developed as potent, sub-micromolar pan-Pim kinase inhibitors, comparable in potency to the broad-spectrum kinase inhibitor staurosporine.[7] These compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis.[7]
-
Src Kinase Inhibition : As a non-receptor tyrosine kinase, Src plays a pivotal role in cancer cell growth, migration, and survival.[8] Spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives, which incorporate a related structural motif, have been developed as non-ATP competitive Src kinase inhibitors with IC50 values as low as 0.9 μM.[8][9] These inhibitors effectively suppress downstream ERK and Akt survival pathways.[8]
-
VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow.[10] Nicotinamide and pyrimidine-5-carbonitrile derivatives have been designed as potent VEGFR-2 inhibitors, with some compounds showing IC50 values in the nanomolar to low micromolar range.[10][11]
The general mechanism for kinase inhibition involves the derivative binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival.
Caption: Simplified pathway of kinase inhibition by nicotinonitrile derivatives.
Induction of Apoptosis
Beyond kinase inhibition, these derivatives actively promote programmed cell death (apoptosis). Mechanistic studies have revealed that potent derivatives induce apoptosis through the intrinsic pathway.[6] This is characterized by:
-
Upregulation of p53 and Caspase-3 : A significant increase in the gene expression of the tumor suppressor p53 and the executioner caspase-3.[7]
-
Alteration of Bax/Bcl-2 Ratio : An increased expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[7]
-
Induction of Caspases 9 and 3 : Significant activation of initiator caspase-9 and executioner caspase-3, often by 3- to 6-fold.[6]
This multi-faceted induction of apoptosis makes these compounds particularly effective at eliminating cancer cells.
Antiviral Potential
While the primary focus has been on anticancer applications, related heterocyclic structures containing cyclopropylamino moieties have demonstrated significant antiviral activity.[12][13]
Several Z- and E-methylenecyclopropane nucleoside analogues, including a Z-2-amino-6-cyclopropylaminopurine derivative, were effective against a range of DNA viruses.[12] This compound was particularly potent against human cytomegalovirus (HCMV) with an EC50 of 0.4-2 µM and also showed efficacy against Epstein-Barr virus (EBV) and hepatitis B virus (HBV).[12]
Although derivatives of this compound itself are less explored in this context, the pyridine ring is a well-established scaffold in the development of antiviral agents.[14] The proven activity of structurally similar compounds suggests that this is a promising and underexplored area for future research. The potential mechanisms could involve the inhibition of viral enzymes like polymerases or proteases.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyridine ring and modifications to the cyclopropylamino group. SAR studies are crucial for optimizing lead compounds into clinical candidates.[15][16]
-
Substituents on the Aromatic Core : The introduction of different groups on the pyridine or an attached phenyl ring significantly modulates activity. For instance, in one series of nicotinonitriles, a derivative bearing a 4-methoxyphenyl group was among the most potent tyrosine kinase inhibitors.[6] The presence of halogen atoms or bulky groups can sometimes decrease antiproliferative activity, whereas hydroxyl (-OH) and methoxy (-OMe) groups can enhance it.[16]
-
The Role of the Nitrile Group : The cyano (-C≡N) group is a key feature. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. In some contexts, such as with 2-phenylacrylonitrile derivatives, the cyano group helps to lock the molecule in a specific, active conformation.[17]
-
The Cyclopropyl Moiety : This group is critical for activity, likely by providing a conformational constraint and making favorable hydrophobic interactions within the target's binding site.
| Derivative Series | Target/Assay | Key Structural Features for High Activity | IC50/EC50 Range | Reference |
| Pyrazolo[3,4-b]pyridine-nicotinonitriles | Tyrosine Kinase (TK) | Phenyl/Methoxyphenyl substitutions | 311 - 352 nM (Enzyme IC50) | [6] |
| Nicotinonitrile Derivatives | Pim Kinases (1, 2, 3) | Varied heterocyclic substitutions | ≤ 0.28 µM (Enzyme IC50) | [7] |
| Spiro[pyrano[3,2-c]quinoline]-carbonitriles | Src Kinase | Specific spirocyclic scaffold | 0.9 - 5.9 µM (Enzyme IC50) | [8][9] |
| Z-2-amino-6-cyclopropylaminopurine | Human Cytomegalovirus (HCMV) | Purine core with cyclopropylamino group | 0.4 - 2.0 µM (Cell-based EC50) | [12] |
| Imidazopyridine-2-cyanoacrylamides | TAK1 Kinase | 2-Cyano-3-(6-methylpyridin-2-yl)acrylamide | 27 nM (Enzyme IC50) | [18] |
Table 1: Summary of biological activities for selected this compound derivatives and related compounds.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. Below are representative methodologies for evaluating the biological activity of these derivatives.
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Causality : This experiment directly measures the compound's ability to interfere with the primary biochemical function of the kinase—the phosphorylation of a substrate. It is the foundational assay for confirming the mechanism of action for a putative kinase inhibitor.
Methodology :
-
Reagent Preparation :
-
Prepare a stock solution of the test derivative (e.g., 10 mM in 100% DMSO).
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Reconstitute recombinant human VEGFR-2 enzyme and the substrate peptide (e.g., a poly-Glu-Tyr peptide) in assay buffer.
-
-
Assay Procedure (ELISA-based) :
-
Coat a 96-well microplate with the substrate peptide and incubate overnight at 4°C. Wash wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test derivative in assay buffer. Add 25 µL of each dilution to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 25 µL of the VEGFR-2 enzyme solution to all wells except the background control.
-
Initiate the kinase reaction by adding 50 µL of ATP solution (at a concentration near the Km for the enzyme) to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by washing the wells.
-
-
Detection :
-
Add a primary antibody that specifically recognizes the phosphorylated tyrosine residue (e.g., anti-phosphotyrosine-HRP conjugate). Incubate for 60 minutes.
-
Wash the wells thoroughly.
-
Add a chromogenic substrate (e.g., TMB). Allow color to develop.
-
Stop the color development with a stop solution (e.g., 1 M H2SO4).
-
-
Data Analysis :
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Protocol: Cell Viability (MTT) Assay
This assay assesses the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines.
Causality : This cellular-level assay determines if the biochemical activity observed in an enzyme assay translates to an anti-proliferative effect in a living system. It measures the metabolic activity of the cell population, which correlates with the number of viable cells.
Methodology :
-
Cell Culture :
-
Culture human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure :
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test derivative in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Detection :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
-
Data Analysis :
Caption: A typical workflow for the discovery and evaluation of novel derivatives.
Future Perspectives
The this compound scaffold represents a highly validated and promising starting point for the development of novel therapeutics. While significant progress has been made, particularly in oncology, several avenues warrant further exploration:
-
Expansion of Target Space : Beyond the current focus on kinases, these derivatives should be screened against other enzyme classes, such as proteases, helicases, and epigenetic targets, where the scaffold's features may prove advantageous.
-
Systematic Antiviral Screening : Given the promising results from related structures, a systematic evaluation of a diverse library of this compound derivatives against a broad panel of viruses is highly justified.
-
Dual-Target Inhibitors : The scaffold is suitable for designing dual-target inhibitors (e.g., inhibiting both a kinase and another target like COX-2), which can offer enhanced efficacy and a strategy to overcome drug resistance.[20]
-
Pharmacokinetic Optimization : Future work must focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they have favorable drug-like profiles for in vivo efficacy and safety.
References
- 1. This compound [myskinrecipes.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids [mdpi.com]
- 20. Dual-target inhibitors based on COX-2: a review from medicinal chemistry perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 2-(cyclopropylamino)nicotinonitrile
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the potential mechanism of action of 2-(cyclopropylamino)nicotinonitrile, a versatile chemical intermediate with significant implications in modern drug discovery. While primarily recognized as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors, its intrinsic pharmacological profile and the pathways modulated by its derivatives offer a compelling narrative for investigation.[1] This document will serve as a detailed roadmap for researchers seeking to elucidate the compound's biological activity, focusing on hypothesized targets and outlining robust experimental workflows for validation.
Introduction: The Chemical and Therapeutic Potential of a Unique Scaffold
This compound, with the chemical formula C₉H₉N₃, is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropylamino group and a nitrile group.[2][3][4] Its molecular structure, particularly the reactive nitrile and amine functionalities, makes it an attractive starting material for the synthesis of complex molecules with therapeutic potential, notably in the realm of oncology.[1] The presence of the cyclopropane ring is also noteworthy, as this moiety is found in numerous biologically active compounds and can contribute to metabolic stability and target binding affinity.[5]
While direct studies on the mechanism of action of this compound are not extensively documented in publicly available literature, its role as a precursor for potent kinase inhibitors provides a strong foundation for hypothesizing its potential biological targets.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, this guide will focus on a plausible, yet hypothetical, mechanism centered around kinase inhibition.
Hypothesized Mechanism of Action: A Scaffold for Kinase Inhibition
Based on the structural motifs present in this compound and its documented use in the synthesis of kinase inhibitors, we postulate that its derivatives are likely to function as competitive inhibitors of ATP binding to the active site of specific kinases. The nicotinonitrile core can serve as a scaffold that orients the cyclopropylamino group and other potential modifications towards key residues within the ATP-binding pocket.
Two illustrative and plausible kinase targets, based on the activities of structurally related compounds, are Transforming growth factor-beta-activated kinase 1 (TAK1) and Casein Kinase 2α (CSNK2A) .
-
TAK1 Inhibition: TAK1 is a key regulator of the NF-κB and MAPK signaling pathways, which are crucial for cell survival and inflammation.[6] The 2-cyanoacrylamide moiety, structurally related to the nicotinonitrile group, is a known feature of TAK1 inhibitors.[6] It is plausible that derivatives of this compound could be designed to interact with the ATP binding site of TAK1, thereby inhibiting its downstream signaling and inducing apoptosis in cancer cells.
-
CSNK2A Inhibition: CSNK2A is another important kinase implicated in cancer cell proliferation and survival. The 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine scaffold, which shares the cyclopropylamino and cyano-substituted heterocyclic core with our compound of interest, has been shown to yield potent and selective inhibitors of CSNK2A.[7] This suggests that the this compound scaffold is well-suited for targeting the ATP-binding pocket of CSNK2A.
The following diagram illustrates the hypothesized signaling pathways that could be modulated by derivatives of this compound.
Caption: Hypothesized signaling pathways modulated by this compound derivatives.
Experimental Validation: A Step-by-Step Guide
To investigate the hypothesized mechanism of action, a multi-tiered experimental approach is recommended. This workflow is designed to first screen for general kinase inhibitory activity and then to identify and validate specific kinase targets.
Initial Screening for Kinase Inhibitory Activity
The first step is to determine if this compound or its derivatives possess general kinase inhibitory properties.
Protocol: In Vitro Kinase Inhibition Assay Panel
-
Compound Preparation: Synthesize a small library of derivatives of this compound with modifications to the pyridine ring or the amine group to explore structure-activity relationships. Prepare stock solutions of the parent compound and its derivatives in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Utilize a commercially available kinase panel (e.g., a panel of 50-100 kinases) that includes representative members from different kinase families, including TAK1 and CSNK2A.
-
Assay Performance: Perform in vitro kinase activity assays using a radiometric or fluorescence-based method. The assay should measure the phosphorylation of a substrate by each kinase in the presence and absence of the test compounds.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound at a fixed concentration (e.g., 10 µM). Compounds showing significant inhibition (>50%) against one or more kinases should be selected for further investigation.
Target Identification and Validation
Once initial "hits" are identified, the next phase focuses on confirming the specific kinase targets and characterizing the inhibitory activity.
Protocol: IC50 Determination and Binding Assays
-
IC50 Determination: For the most promising kinase targets identified in the initial screen, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) of the active compounds. This will quantify the potency of the inhibitors.
-
Direct Binding Assays: To confirm direct interaction between the compound and the target kinase, perform biophysical assays such as:
-
Surface Plasmon Resonance (SPR): To measure the binding affinity (KD) and kinetics of the interaction.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.
-
-
Mechanism of Inhibition Studies: Conduct kinetic experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
The following diagram outlines the experimental workflow for target validation.
Caption: Experimental workflow for validating kinase targets.
Cellular Assays for Target Engagement and Phenotypic Effects
The final step is to assess the activity of the compounds in a cellular context to ensure that the observed in vitro inhibition translates to a biological effect.
Protocol: Cellular Target Engagement and Phenotypic Assays
-
Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound binds to the target kinase within intact cells.
-
Phosphorylation Assays: Treat cancer cell lines known to be dependent on the target kinase with the active compounds. Use Western blotting or ELISA to measure the phosphorylation levels of downstream substrates of the target kinase. A reduction in phosphorylation would indicate target engagement and inhibition.
-
Phenotypic Assays: Evaluate the effect of the compounds on cancer cell proliferation, viability, and apoptosis using assays such as MTT, colony formation, and Annexin V staining.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
| Compound | Target Kinase | % Inhibition (10 µM) | IC50 (nM) | Binding Affinity (KD, nM) |
| Parent Compound | TAK1 | 15% | >10,000 | N/D |
| CSNK2A | 25% | >10,000 | N/D | |
| Derivative 1 | TAK1 | 85% | 50 | 25 |
| Derivative 2 | CSNK2A | 92% | 35 | 18 |
N/D: Not Determined
Conclusion
While this compound is primarily known as a chemical intermediate, its structural features strongly suggest a potential role as a scaffold for the development of potent and selective kinase inhibitors. This guide has outlined a plausible, hypothesized mechanism of action centered on the inhibition of key oncogenic kinases such as TAK1 and CSNK2A. The detailed experimental workflows provided offer a comprehensive and self-validating approach for researchers to systematically investigate this hypothesis, from initial screening to cellular validation. The insights gained from such studies will not only elucidate the pharmacological profile of this intriguing molecule but also pave the way for the development of novel targeted therapies.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 52583-90-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
The Strategic Core: A Technical Guide to 2-(Cyclopropylamino)nicotinonitrile in Kinase Inhibitor Synthesis
Introduction: The Unassuming Architect of a Blockbuster Cancer Drug
In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Among these, the selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. At the heart of one of the first-in-class and most successful CDK4/6 inhibitors, Palbociclib (Ibrance®), lies a deceptively simple yet strategically vital chemical scaffold: 2-(cyclopropylamino)nicotinonitrile. This in-depth technical guide provides a comprehensive literature review of this key intermediate, detailing its synthesis, its pivotal role in the construction of Palbociclib, the intricate molecular interactions it facilitates, and the structure-activity relationships that underscore its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the chemistry that drives this critical class of anticancer agents.
Synthesis of a Key Building Block: this compound
The primary and most industrially relevant synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method is favored for its high efficiency and the ready availability of the starting materials.
Causality of Experimental Choices
The choice of a nucleophilic aromatic substitution pathway is dictated by the electronic properties of the starting material, 2-chloronicotinonitrile. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom activates the chlorine atom at the 2-position, making it an excellent leaving group for nucleophilic attack by cyclopropylamine. The use of a base is crucial to deprotonate the cyclopropylamine, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The selection of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal as it can solvate the cationic species, thereby accelerating the reaction rate.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure based on established chemical principles for SNAr reactions of this type, as alluded to in patent literature for related syntheses[1].
Materials:
-
2-Chloronicotinonitrile
-
Cyclopropylamine
-
Potassium Carbonate (K2CO3) or Triethylamine (TEA)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1 equivalent).
-
Solvent and Base Addition: Add DMSO to dissolve the starting material. Then, add a suitable base, such as potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents).
-
Nucleophile Addition: Slowly add cyclopropylamine (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
The Pivotal Role in Palbociclib Synthesis
This compound serves as a crucial precursor for the construction of the pyrido[2,3-d]pyrimidine core of Palbociclib. This bicyclic heterocycle is the foundational scaffold that orients the key pharmacophoric elements for effective binding to the ATP pocket of CDK4/6.
The Pathway from Nicotinonitrile to Pyrido[2,3-d]pyrimidine
The synthesis of Palbociclib from this compound involves a multi-step process that culminates in the formation of the pyrido[2,3-d]pyrimidine ring system. A key transformation is the reaction of the 2-amino-3-cyano-pyridine moiety with a suitable three-carbon synthon, often a derivative of crotonic acid, to construct the pyrimidinone ring. This is a common strategy in the synthesis of this class of compounds[2][3].
***```dot graph Palbociclib_Synthesis_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="2-Chloronicotinonitrile"]; B [label="Cyclopropylamine"]; C [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Pyrido[2,3-d]pyrimidine Intermediate"]; E [label="Palbociclib", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> C [label="S_NAr"]; B -> C; C -> D [label="Ring Cyclization"]; D -> E [label="Further Functionalization"]; }
Caption: Key interactions of Palbociclib within the CDK6 active site.
The cyclopentyl group, which is introduced later in the synthesis, occupies a hydrophobic pocket, while the piperazine moiety extends into the solvent-exposed region, providing opportunities for further modification to fine-tune pharmacokinetic properties. [4]The acetyl group on the pyrimidinone ring also contributes to the binding affinity.
Structure-Activity Relationship (SAR) Insights
The development of Palbociclib involved extensive SAR studies to optimize potency and selectivity for CDK4/6 over other kinases. The this compound core provided a rigid and planar scaffold that was amenable to systematic modification.
-
The 2-Amino Linker: The secondary amine linker is critical for the hydrogen bonding interactions with the kinase hinge region. Modifications to this linker generally lead to a significant loss of activity.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is essential for the hydrogen bond acceptor interaction.
-
The Cyclopropyl Group: While not directly part of the final Palbociclib structure, the cyclopropyl group in the intermediate is a simple, small lipophilic group. In the broader context of medicinal chemistry, cyclopropyl groups are often introduced to improve metabolic stability and potency. [5]In the synthesis of Palbociclib, the focus shifts to the cyclopentyl group on the pyrimidinone nitrogen, which was found to be optimal for fitting into the hydrophobic pocket.
-
The C6-Position: The acetyl group at the C6 position of the pyrido[2,3-d]pyrimidine ring was found to be optimal for potency. [6]
Compound/Analog Modification CDK4 IC50 (nM) CDK6 IC50 (nM) Reference | Palbociclib | - | 11 | 16 | |[2] | Analog 1 | C6-H | >5000 | >5000 | |[6] | Analog 2 | C5-H | 160 | - | |[6] | Ribociclib | Structurally similar pyrido[2,3-d]pyrimidine | 10 | 39 | |[7] | Abemaciclib | 2-anilinobenzimidazole core | 2 | 10 | |[7]
Note: The table presents a selection of data for illustrative purposes. IC50 values can vary depending on the assay conditions.
Pharmacokinetic Profile of Palbociclib
The structural features derived from the this compound scaffold and subsequent modifications contribute to the favorable pharmacokinetic profile of Palbociclib, allowing for oral administration.
-
Absorption: Palbociclib has a mean absolute bioavailability of 46% and is recommended to be taken with food. The time to reach maximum plasma concentration (Tmax) is generally between 6 to 12 hours. [8]* Distribution: Palbociclib is approximately 85% bound to human plasma proteins and has a large apparent volume of distribution. [9][10]* Metabolism: The primary route of metabolism is through oxidation and sulfation, mainly mediated by CYP3A4 and SULT2A1 enzymes. [8][11][12]* Excretion: Palbociclib is primarily eliminated through feces, with a smaller portion excreted in the urine, mostly as metabolites. The mean plasma elimination half-life is approximately 29 hours. [10][13]
Conclusion: A Cornerstone of Modern Drug Discovery
This compound, while not a therapeutic agent in itself, represents a quintessential example of a strategically designed building block in modern drug discovery. Its straightforward synthesis and the versatile chemical handles it possesses have enabled the efficient construction of the complex pyrido[2,3-d]pyrimidine scaffold of Palbociclib. The structural and electronic properties of this intermediate are fundamental to the mechanism of action of this blockbuster drug, facilitating the precise interactions required for potent and selective inhibition of CDK4/6. The continued exploration of derivatives based on this and related nicotinonitrile scaffolds promises to yield the next generation of targeted therapies for cancer and other diseases.
References
- 1. UA80140C2 - Improved method of making nevirapine, intermediate (variants) - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. Palbociclib - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Exploring pharmacokinetic variability of palbociclib in HR+/HER2- metastatic breast cancer: a focus on age, renal function, and drug–gene interactions [frontiersin.org]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Discovery and Background of Nicotinonitrile Compounds in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinonitrile, or 3-cyanopyridine, represents a cornerstone scaffold in modern medicinal chemistry and fine chemical synthesis.[1] Its unique electronic architecture, combining a π-deficient pyridine ring with an electron-withdrawing nitrile group, imparts a versatile reactivity profile that has been exploited in the synthesis of a multitude of biologically active agents and advanced materials.[1][2] This technical guide provides a comprehensive exploration of the nicotinonitrile core, from its historical discovery rooted in early pyridine chemistry to its contemporary applications in drug development. We will dissect key synthetic methodologies, including industrial-scale production and laboratory-proven protocols, and delve into the structure-activity relationships that make nicotinonitrile derivatives potent modulators of various biological targets. This document is intended to serve as a practical resource for researchers, offering field-proven insights, detailed experimental workflows, and a robust framework for the rational design of novel nicotinonitrile-based compounds.
Historical Context: From Coal Tar to a Privileged Scaffold
The story of nicotinonitrile is inseparable from the history of its parent heterocycle, pyridine. Pyridine was first isolated in the 1840s by Scottish chemist Thomas Anderson, who obtained it through the high-temperature heating of animal bones.[3] For decades, the primary source of pyridine and its derivatives was coal tar, a byproduct of the coking process in the steel industry.[4][5] The chemical structure of pyridine, a benzene ring with one CH group replaced by a nitrogen atom, was determined in the 1860s-70s by Wilhelm Körner and James Dewar.[3][4]
The synthesis of nicotinonitrile itself followed the broader exploration of pyridine chemistry. Early methods involved the transformation of more readily available pyridine derivatives. For instance, nicotinonitrile can be prepared from nicotinic acid (a derivative of nicotine oxidation) or from its corresponding amide, nicotinamide.[6][7] These foundational methods, while groundbreaking, paved the way for more efficient and scalable synthetic routes that enabled the widespread use of nicotinonitrile as a chemical intermediate. Its emergence as a "privileged scaffold" in medicinal chemistry is a testament to its structural and functional utility, appearing in numerous natural products and FDA-approved drugs.[2][8]
Synthesis of the Nicotinonitrile Core: Industrial and Laboratory Perspectives
The availability of nicotinonitrile is crucial for its application in research and industry. Methodologies have evolved to encompass both large-scale industrial production and versatile laboratory-scale syntheses.
Industrial Production: Vapor-Phase Ammoxidation
The dominant industrial method for producing nicotinonitrile is the vapor-phase ammoxidation of 3-methylpyridine (also known as β-picoline).[9][10] This highly efficient process involves the reaction of 3-methylpyridine with ammonia and air over a metal oxide catalyst at elevated temperatures.[10] The reaction is highly exothermic and selective, with water being the only significant byproduct, making it a relatively "green" process.[10]
Causality in Experimental Design: The choice of catalyst is critical for maximizing yield and selectivity. Vanadium-based catalysts, often mixed with other metal oxides like molybdenum or antimony and supported on materials like titania or silica, are widely used due to their ability to facilitate the complex redox cycles required for the reaction.[10][11] The high temperatures (300–500 °C) provide the necessary activation energy, while the gaseous phase ensures efficient interaction between reactants and the catalyst surface.
Experimental Protocol: Vapor-Phase Ammoxidation of 3-Methylpyridine
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with a supported vanadium oxide catalyst (e.g., V₂O₅-TiO₂). The catalyst is pre-treated by heating under a flow of air to ensure optimal activity.
-
Reactant Feed: A pre-heated gaseous mixture of 3-methylpyridine, excess ammonia, and air is continuously fed into the top of the reactor. The molar ratio of reactants is carefully controlled to optimize conversion and prevent side reactions.
-
Reaction Execution: The reaction is maintained at a temperature between 350-450 °C.[10] The gaseous reactants flow through the catalyst bed, where the ammoxidation occurs: H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O[9]
-
Product Quenching and Separation: The hot gaseous effluent from the reactor, containing nicotinonitrile, unreacted starting materials, and water, is rapidly cooled in a quench tower.
-
Purification: The condensed liquid mixture is separated. Nicotinonitrile is purified from the aqueous layer and byproducts via fractional distillation. Unreacted 3-methylpyridine can be recovered and recycled back into the reactant feed.[11]
Caption: Industrial synthesis of nicotinonitrile via catalytic ammoxidation.
Laboratory Synthesis: Dehydration of Nicotinamide
For laboratory-scale synthesis, a classic and reliable method is the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).[6] This method is well-documented in the peer-reviewed repository Organic Syntheses, ensuring its robustness and reproducibility.
Experimental Protocol: Dehydration of Nicotinamide with P₄O₁₀
Self-Validating System: This protocol's trustworthiness is derived from its source, which requires experiments to be independently verified in the checker's laboratory before publication.
-
Apparatus Setup: A dry 1-liter round-bottomed flask is connected via a wide-bore tube to a long air condenser arranged for distillation. A Claisen flask immersed in an ice-salt bath serves as the receiver to collect the solid product.[6]
-
Reactant Mixing: 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide are added to the round-bottomed flask. The flask is stoppered and shaken vigorously to ensure thorough mixing of the powders.[6]
-
Reaction by Heating: The flask is heated rapidly and vigorously with a flame. The mixture will melt and then boil, with the nicotinonitrile product distilling over. Heating is continued for 15-20 minutes until no more product distills.[6]
-
Product Isolation: The apparatus is allowed to cool. The crude solid product in the condenser and receiver is rinsed out with ether or acetone.[6]
-
Purification: The solvent is removed by distillation on a steam bath. The remaining residue is then distilled at atmospheric pressure using an air condenser to yield pure nicotinonitrile (boiling point: 205–208 °C; melting point: 50–51 °C). The expected yield is 83–84%.[6]
The Nicotinonitrile Scaffold in Drug Discovery
The nitrile group is a key pharmacophore found in over 30 FDA-approved drugs.[12][13] When incorporated into the pyridine ring, it creates the nicotinonitrile scaffold, which serves as a powerful starting point for drug design due to several advantageous properties.
Pillars of Activity:
-
Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can improve a drug's pharmacokinetic profile.[12][13]
-
Target Interactions: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, allowing it to form key interactions with protein targets.[12] The linear geometry of the C≡N group allows it to fit into narrow binding pockets.[14]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile group influences the electronics of the pyridine ring and can improve properties like solubility and bioavailability.[12][15]
Case Study: Nicotinonitrile-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The nicotinonitrile core is a prominent feature in several successful kinase inhibitors. The nitrile group often forms a critical hydrogen bond with the "hinge region" of the kinase active site, a conserved backbone segment that is essential for anchoring inhibitors.
Caption: Workflow for developing nicotinonitrile-based targeted therapies.
Table 1: Representative Nicotinonitrile-Containing Pharmaceuticals
| Drug Name | Target Class | Therapeutic Area | Role of Nicotinonitrile Moiety |
| Letrozole | Aromatase Inhibitor | Breast Cancer | The nitrile group interacts with the heme iron of the enzyme, contributing to potent and selective inhibition.[12] |
| Vildagliptin | DPP-4 Inhibitor | Type 2 Diabetes | The nitrile group forms a reversible covalent bond with a serine residue in the enzyme's active site.[12] |
| Ruxolitinib | JAK Kinase Inhibitor | Myelofibrosis | The cyanopyrazole moiety, derived from a nicotinonitrile precursor, engages in key interactions within the ATP-binding pocket. |
| Bosutinib | Abl/Src Kinase Inhibitor | Leukemia | A dichlorophenyl-substituted nicotinonitrile derivative serves as the core scaffold for this dual kinase inhibitor.[2] |
Characterization of Nicotinonitrile Derivatives
Unambiguous structural confirmation is a prerequisite for any research involving novel compounds. A standard suite of analytical techniques is employed to characterize nicotinonitrile derivatives.
-
Infrared (IR) Spectroscopy: Provides definitive evidence for the presence of the nitrile group. The C≡N triple bond exhibits a characteristic, sharp absorption band in the range of 2210–2240 cm⁻¹, a region of the spectrum that is often uncongested.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for elucidating the complete molecular structure. The number of signals, their chemical shifts, and coupling patterns reveal the substitution pattern on the pyridine ring and the structure of any appended functional groups.[18][19]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, confirming its elemental composition. Fragmentation patterns can provide further structural clues.[16][17]
-
Elemental Analysis: Measures the percentage composition of C, H, and N, providing experimental data to validate the proposed molecular formula.[18]
Future Outlook
The utility of the nicotinonitrile scaffold is far from exhausted. Its application continues to expand into new therapeutic areas, including the development of agents for neurodegenerative diseases and infectious diseases.[2][20] Furthermore, the unique electronic properties of nicotinonitrile derivatives are being explored in materials science for applications in organic electronics and dyes.[1] As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the rational design of novel nicotinonitrile-based molecules will undoubtedly continue to yield groundbreaking discoveries in both medicine and technology.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 17. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives - ProQuest [proquest.com]
- 18. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]
The Strategic Role of 2-(Cyclopropylamino)nicotinonitrile in Modern Drug Discovery
An In-depth Technical Guide for Researchers
As a cornerstone scaffold in medicinal chemistry, 2-(Cyclopropylamino)nicotinonitrile has emerged as a critical building block for a new generation of targeted therapeutics. Its unique structural and electronic properties make it an exceptionally versatile starting point for synthesizing potent and selective modulators of key cellular signaling pathways. This guide provides an in-depth exploration of its core research applications, focusing on the rationale behind its use in kinase inhibitor development and offering practical insights for its application in the laboratory.
Compound Profile: Physicochemical Properties and Strategic Value
This compound, with the CAS number 52583-90-1, is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropylamino group at the 2-position and a nitrile group at the 3-position.[1][2] This specific arrangement of functional groups is not accidental; it is a deliberate design element that confers significant advantages in drug development.
The cyclopropyl group is a "bioisostere" for larger, more flexible alkyl groups. Its rigid, three-membered ring structure introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target protein.[3] Furthermore, this moiety often improves metabolic stability, leading to a longer in vivo half-life for drug candidates.[3] The aminopyridine core, along with the strategically placed nitrile, provides crucial hydrogen bond donors and acceptors that are essential for anchoring the molecule within the ATP-binding pocket of protein kinases.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉N₃ | [1][5] |
| Molecular Weight | 159.19 g/mol | [1][4] |
| CAS Number | 52583-90-1 | [1][2][6] |
| IUPAC Name | 2-(cyclopropylamino)pyridine-3-carbonitrile | [1] |
| Topological Polar Surface Area | 48.7 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Classification | Protein Degrader Building Block |[6] |
Core Application: A Privileged Scaffold for Kinase Inhibitors
The primary and most impactful application of this compound is as a foundational scaffold for the synthesis of protein kinase inhibitors.[4] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[7][8] This makes them a major class of drug targets.
The development workflow for kinase inhibitors using this scaffold typically involves a multi-step process that leverages the reactivity of its nitrile and amine groups.
Caption: General workflow for kinase inhibitor synthesis.
This modular approach allows chemists to rapidly generate libraries of diverse compounds, which can then be screened against a panel of kinases to identify potent and selective inhibitors for specific therapeutic targets.
Key Therapeutic Targets and Pathways
Derivatives of the this compound scaffold have been successfully employed to target several critical signaling pathways implicated in human disease.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a central kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R).[9] These pathways are crucial for the innate immune response, and their overactivation can lead to chronic inflammatory and autoimmune diseases.[10] IRAK4's activity depends on both its kinase function and its role as a scaffolding protein to assemble the "Myddosome" signaling complex.[11]
Small molecule inhibitors that block IRAK4 activity are therefore attractive therapeutic targets.[9] Recently, the field has moved towards targeted protein degradation, where heterobifunctional molecules containing an IRAK4 binder are used to completely eliminate the protein, addressing both its kinase and scaffolding functions.[11][12] this compound serves as a key building block in the synthesis of the IRAK4-binding portion of these next-generation therapeutics.[6]
Caption: Simplified IRAK4 signaling pathway.
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases that are essential for signaling from cytokine receptors.[13] This signaling occurs through the JAK-STAT pathway, which regulates immune cell development, activation, and function.[14] Dysregulation of the JAK-STAT pathway is a key driver of autoimmune diseases like rheumatoid arthritis and psoriasis, as well as certain blood cancers.[8][15]
JAK inhibitors ("jakinibs") are a class of drugs that interfere with this pathway.[14] The development of selective JAK inhibitors, which target specific members of the JAK family, is a major goal to improve efficacy and reduce side effects. The nicotinonitrile scaffold is instrumental in creating compounds that can differentiate between the highly similar ATP-binding sites of the different JAK enzymes.[16]
Caption: Overview of the JAK-STAT signaling pathway.
The versatility of the this compound scaffold has enabled its use in developing inhibitors for a wide array of other kinases relevant to cancer, including:
-
Pim Kinases: Involved in cell survival and proliferation, making them targets for liver and breast cancer.[17]
-
Tyrosine Kinases (TK): A broad family of kinases often mutated or overexpressed in various cancers.[7]
-
Cyclin-Dependent Kinases (CDK), such as CDK4: Key regulators of the cell cycle whose inhibition can halt tumor cell proliferation.[18]
-
Checkpoint Kinase 1 (CHK1): A central player in the DNA damage response, inhibitors can sensitize cancer cells to chemotherapy.[19]
Synthetic Methodologies and Protocols
The following protocols are generalized representations of common synthetic routes. Researchers should consult specific literature for detailed reaction conditions and optimize them for their specific needs.
This procedure describes a nucleophilic aromatic substitution (SNAr) reaction, a common method for synthesizing aminopyridines.
Objective: To synthesize the title compound from commercially available precursors.
Materials:
-
2-Chloronicotinonitrile
-
Cyclopropylamine
-
A suitable base (e.g., K₂CO₃, DIPEA)
-
A polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq).
-
Add cyclopropylamine (1.2-1.5 eq) to the mixture.
-
Heat the reaction mixture at 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by diluting with water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
This protocol illustrates the cyclization of this compound to form a common kinase inhibitor core structure.[18]
Objective: To construct the fused pyrido[2,3-d]pyrimidine ring system.
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA) or a similar cyclizing agent
-
A high-boiling point solvent (e.g., xylenes, diphenyl ether)
Procedure:
-
Suspend this compound (1.0 eq) in the chosen solvent.
-
Add DMF-DMA (1.5-2.0 eq) to the suspension.
-
Heat the mixture to reflux (typically >140 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, which often results in the precipitation of the product.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.
-
The resulting pyrido[2,3-d]pyrimidine core can then be further functionalized in subsequent steps (e.g., halogenation followed by cross-coupling).
Future Perspectives
The utility of this compound continues to expand beyond traditional kinase inhibition. Its incorporation into PROTACs (PROteolysis TArgeting Chimeras) and other molecular degraders is a rapidly growing area of research.[11][12] These advanced therapeutics co-opt the cell's own protein disposal machinery to eliminate disease-causing proteins entirely, offering a potentially more profound and durable therapeutic effect than simple inhibition. As a validated and versatile building block, this compound is poised to remain a vital tool in the development of innovative medicines for the foreseeable future.
References
- 1. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase [pubmed.ncbi.nlm.nih.gov]
- 8. The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 15. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Cyclopropylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Profile of a Key Building Block
2-(Cyclopropylamino)nicotinonitrile, a substituted aminopyridine, has emerged as a molecule of significant interest within the landscape of pharmaceutical and agrochemical research. Its unique structural motif, featuring a cyclopropylamine moiety attached to a pyridine-3-carbonitrile core, renders it a versatile building block in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for targeted cancer therapies. As the utility of this compound expands, so does the necessity for a comprehensive understanding of its safety profile and the implementation of rigorous handling protocols to ensure the well-being of laboratory personnel.
This in-depth technical guide provides a holistic overview of the safety and handling considerations for this compound. Moving beyond generic laboratory safety procedures, this document synthesizes available data on this compound and its structural analogues to offer a nuanced and practical framework for its safe use in a research and development setting. By elucidating the "why" behind the "how," this guide empowers researchers to make informed decisions, fostering a culture of safety and scientific integrity.
Hazard Identification and Toxicological Profile
A thorough understanding of a compound's intrinsic hazards is the cornerstone of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Data sourced from PubChem CID 11513793.[1]
Aminopyridines are known to be readily absorbed through the skin and gastrointestinal tract and can be acutely toxic.[2] Their toxicity is partly attributed to their ability to block potassium channels, which can lead to convulsions and seizures.[2] Cyclopropylamine is a flammable and toxic compound that can cause irritation to the skin, eyes, and respiratory system upon prolonged exposure.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming a comparable or greater level of toxicity to its constituent parts.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls is a fundamental principle in occupational safety. Engineering controls, which are designed to remove the hazard at the source, are the most effective line of defense. When handling this compound, especially in powder form, the following engineering controls are paramount:
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any airborne dust or vapors.[4][5]
Personal Protective Equipment (PPE) serves as the final barrier between the researcher and the chemical. The following PPE is mandatory when working with this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended for handling this compound.[6] While specific breakthrough times for this compound are not available, data on related compounds like pyridine suggest that nitrile gloves offer adequate protection for incidental contact.[7][8] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected. For prolonged operations, consider double-gloving.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves, buttoned to the top, is required to protect the skin from accidental spills.
-
-
Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Experimental Workflow: Hierarchy of Controls
References
An In-depth Technical Guide to the Spectroscopic Data of 2-(Cyclopropylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyclopropylamino)nicotinonitrile is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. Its structural motif, featuring a nicotinonitrile core and a cyclopropylamino substituent, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. The nicotinonitrile scaffold is present in numerous approved drugs, highlighting its importance as a privileged structure in pharmaceutical development.[1] Accurate and comprehensive characterization of this compound is paramount for its effective utilization in research and development, ensuring the identity, purity, and stability of synthesized intermediates and final products.
This technical guide provides a detailed overview of the spectroscopic data for this compound. As a self-validating system, this document will not only present the expected spectroscopic data but also delve into the underlying principles and experimental considerations for acquiring and interpreting this information. The protocols and data presented herein are based on established spectroscopic principles and data from structurally related compounds, providing a robust framework for researchers working with this molecule.
Synthesis and Molecular Structure
A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution of 2-chloronicotinonitrile with cyclopropylamine. This reaction typically proceeds under basic conditions, with a suitable solvent, and often with heating to drive the reaction to completion.
Caption: Synthetic scheme for this compound.
Representative Experimental Protocol:
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add cyclopropylamine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound, based on its molecular structure and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the protons on the pyridine ring, the cyclopropyl group, and the amine proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | dd | 1H | H6 (Pyridine) |
| ~7.5 | dd | 1H | H4 (Pyridine) |
| ~6.6 | dd | 1H | H5 (Pyridine) |
| ~6.5 | br s | 1H | NH |
| ~2.8 | m | 1H | CH (Cyclopropyl) |
| ~0.9 | m | 2H | CH₂ (Cyclopropyl) |
| ~0.6 | m | 2H | CH₂ (Cyclopropyl) |
Causality behind Assignments: The pyridine protons are in the aromatic region, with H6 being the most deshielded due to its proximity to the electron-withdrawing nitrogen atom. The amine proton (NH) will likely be a broad singlet and its chemical shift can be concentration and solvent dependent. The cyclopropyl protons will appear in the upfield region, with the methine proton being more deshielded than the methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C2 (Pyridine) |
| ~153 | C6 (Pyridine) |
| ~140 | C4 (Pyridine) |
| ~118 | CN (Nitrile) |
| ~110 | C5 (Pyridine) |
| ~92 | C3 (Pyridine) |
| ~24 | CH (Cyclopropyl) |
| ~7 | CH₂ (Cyclopropyl) |
Causality behind Assignments: The carbon attached to the amino group (C2) will be significantly deshielded. The nitrile carbon (CN) will have a characteristic chemical shift around 118 ppm. The carbon atoms of the cyclopropyl group will be in the upfield aliphatic region.
References
The Strategic Utility of 2-(Cyclopropylamino)nicotinonitrile as a Foundational Building Block for Kinase-Targeting Protein Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Shifting Landscape of Kinase Inhibition and the Rise of Targeted Protein Degradation
The paradigm of kinase inhibition has evolved dramatically from traditional occupancy-based inhibition to the event-driven pharmacology of targeted protein degradation (TPD). Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality, offering the potential to eliminate kinase proteins entirely rather than merely blocking their activity.[1] This approach can lead to a more profound and durable biological response and provides a promising strategy to overcome kinase inhibitor resistance.[2] The design and synthesis of effective PROTACs are underpinned by the strategic selection of their constituent building blocks: a ligand for the protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4]
This technical guide focuses on the strategic application of 2-(Cyclopropylamino)nicotinonitrile as a versatile and valuable building block for the synthesis of the warhead component of kinase-targeting PROTACs. While not a direct Cereblon (CRBN) E3 ligase ligand, its utility lies in its proven role as a key intermediate in the synthesis of a diverse range of kinase inhibitors, making it a cornerstone for the development of novel protein degraders.[5]
The Chemical Virtues of this compound: A Chemist's Perspective
This compound is a substituted pyridine derivative with the chemical formula C₉H₉N₃.[6] Its value as a synthetic intermediate stems from the presence of two key reactive functionalities: a nitrile group and a secondary cyclopropylamine. These features provide synthetic handles for a variety of chemical transformations, enabling its incorporation into more complex molecular scaffolds.[5]
The cyclopropyl group itself imparts several advantageous properties to the resulting kinase inhibitor warhead. The inclusion of a cyclopropyl moiety in drug molecules has been shown to enhance metabolic stability, improve potency, and reduce off-target effects.[7][8] The rigid, three-membered ring can lock the molecule into a specific conformation that is favorable for binding to the target kinase, an entropically favorable state for receptor binding.[7]
Conceptual Framework: Visualizing the Role of this compound in a Kinase-Targeting PROTAC
The following diagram illustrates the general architecture of a PROTAC designed to degrade a target kinase, highlighting the position of the warhead derived from this compound.
Synthetic Strategy: A Blueprint for Warhead Construction
The true utility of this compound is realized in its application as a starting material for the synthesis of various heterocyclic scaffolds that are central to many kinase inhibitors. The nitrile and amine groups provide avenues for cyclization and coupling reactions, respectively.
Hypothetical Synthetic Protocol: From Building Block to Kinase Inhibitor Scaffold
This protocol outlines a generalized, hypothetical pathway for the synthesis of a pyrazolopyrimidine core, a common scaffold in kinase inhibitors, using this compound as a key starting material. This scaffold can then be further functionalized to create a specific kinase inhibitor warhead.
Step 1: Synthesis of an Enaminonitrile Intermediate
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with water and dry under vacuum to yield the enaminonitrile intermediate.
Step 2: Cyclization to form the Pyrazolopyrimidine Core
-
Reaction Setup: In a sealed tube, suspend the enaminonitrile intermediate (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Reaction Conditions: Heat the reaction mixture at 120 °C for 12-16 hours in the sealed tube.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired pyrazolopyrimidine scaffold.
This pyrazolopyrimidine core can then be subjected to further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to install various substituents that will confer specificity for the target kinase.
Visualizing the Synthetic Workflow
The following diagram illustrates the hypothetical synthetic pathway described above.
Applications in the Synthesis of Targeted Kinase Inhibitors for Degradation
The versatility of this compound as a building block is demonstrated by its application in the synthesis of inhibitors for several important kinase families that are high-value targets for protein degradation.
| Kinase Family | Relevance as PROTAC Target | Reference for Inhibitor Synthesis Intermediate |
| Janus Kinases (JAKs) | JAK inhibitors are used to treat inflammatory and autoimmune diseases. PROTACs offer a way to overcome acquired resistance to JAK inhibitors. | [9] |
| Cyclin-Dependent Kinases (CDKs) | CDKs are key regulators of the cell cycle and are important targets in oncology. CDK degraders are being explored as a novel anti-cancer strategy. | [10] |
| Bruton's Tyrosine Kinase (BTK) | BTK is a crucial mediator of B-cell receptor signaling and a validated target in B-cell malignancies. BTK degraders have shown promise in preclinical studies. | [11] |
| Epidermal Growth Factor Receptor (EGFR) | EGFR is a well-established target in non-small cell lung cancer. EGFR PROTACs are being developed to address resistance mutations. | [12] |
Conclusion: A Foundational Element in the PROTAC Toolbox
This compound represents a critical and versatile building block for the synthesis of kinase-targeting warheads for PROTACs. Its inherent chemical reactivity and the advantageous properties conferred by the cyclopropyl group make it an invaluable tool for medicinal chemists and drug discovery professionals. As the field of targeted protein degradation continues to expand, the strategic use of such foundational chemical motifs will be paramount in the development of the next generation of highly selective and potent protein degraders.
References
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Characterization of 2-(cyclopropylamino)pyridine-3-carbonitrile
Abstract: This document provides a comprehensive technical overview of the essential physical and chemical properties of 2-(cyclopropylamino)pyridine-3-carbonitrile (CAS No. 52583-90-1). Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of data. It establishes a framework for the physicochemical characterization of novel synthetic intermediates where public data is limited. We will detail the known computational properties, provide an expert analysis of predicted spectral characteristics, and present field-proven, step-by-step protocols for the empirical determination of critical parameters such as thermal properties and aqueous solubility. The methodologies are presented within the context of established pharmaceutical development standards, ensuring the generation of robust and reliable data for project advancement.
Introduction and Strategic Importance
2-(cyclopropylamino)pyridine-3-carbonitrile is a substituted cyanopyridine that serves as a key building block in medicinal chemistry. Its structural motifs—a pyridine ring, a secondary amine, a nitrile group, and a cyclopropyl moiety—make it a versatile synthon for creating complex molecules with potential therapeutic applications. Notably, it is a recognized intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine, highlighting its relevance in pharmaceutical manufacturing.[1]
The journey of a compound from a laboratory curiosity to a viable drug candidate is contingent on a thorough understanding of its fundamental physical properties. These characteristics—solubility, melting point, stability, and purity—are not mere data points; they are critical determinants of a compound's "developability." They influence everything from reaction scalability and formulation design to pharmacokinetic performance and shelf-life. This guide provides the strategic rationale and practical methodologies for elucidating these properties.
Chemical Identity and Computed Properties
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The key identifiers and computationally derived properties for 2-(cyclopropylamino)pyridine-3-carbonitrile are summarized below.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(cyclopropylamino)pyridine-3-carbonitrile | [2] |
| Synonyms | 2-(cyclopropylamino)nicotinonitrile, 2-(Cyclopropylamino)-3-cyanopyridine | [3] |
| CAS Number | 52583-90-1 | [4][5] |
| Molecular Formula | C₉H₉N₃ | [4] |
| Molecular Weight | 159.19 g/mol | [2][4] |
| Canonical SMILES | C1CC1NC2=C(C=CC=N2)C#N |[2] |
While experimental data is sparse, computational models provide valuable initial estimates of a molecule's physicochemical behavior. These values are particularly useful in early discovery for triaging compounds and predicting potential liabilities.
Table 2: Computed Physicochemical Properties
| Property | Value | Significance in Drug Development | Source(s) |
|---|---|---|---|
| XLogP3-AA | 2 | Predicts lipophilicity, influencing permeability and metabolism. A value of 2 suggests good membrane permeability. | [2] |
| Topological Polar Surface Area (TPSA) | 48.7 Ų | Estimates the surface area occupied by polar atoms, correlating with transport properties. A TPSA < 140 Ų is often associated with good oral bioavailability. | [2] |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding interactions. | [2] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding interactions. | [2] |
| Density | 1.20 g/cm³ | Useful for formulation and process chemistry calculations. |[3] |
Spectroscopic Characterization: A Predictive Analysis
Structural confirmation is a non-negotiable step in synthesis. In the absence of published experimental spectra, a detailed predictive analysis based on the known functional groups provides a robust template for researchers to confirm the identity and purity of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.
-
Pyridine Ring Protons (3H): Three distinct signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) will likely be the most downfield. The protons at positions 4 and 5 will exhibit coupling to each other (ortho-coupling, J ≈ 7-9 Hz) and potentially smaller couplings to other protons.
-
N-H Proton (1H): A broad singlet is expected, the chemical shift of which will be highly dependent on solvent and concentration. It will likely appear between δ 5.0-7.0 ppm.
-
Cyclopropyl Protons (5H): This will be the most complex region. The methine proton (-CH-) attached to the nitrogen will be a multiplet, shifted downfield (likely δ 2.5-3.5 ppm) due to the adjacent amine. The four methylene protons (-CH₂-) on the cyclopropyl ring will be diastereotopic and magnetically non-equivalent, resulting in complex, overlapping multiplets in the upfield region (typically δ 0.5-1.5 ppm).[6]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments.
-
Pyridine Ring Carbons (5C): Five signals are expected in the aromatic/heteroaromatic region (δ 110-160 ppm). The carbon bearing the amine group (C2) and the carbon adjacent to the ring nitrogen (C6) will be significantly affected.
-
Nitrile Carbon (1C): A characteristic signal for the -C≡N group is expected around δ 115-125 ppm.[7]
-
Cyclopropyl Carbons (3C): The methine carbon will appear around δ 25-35 ppm, while the two methylene carbons will be found at a highly shielded (upfield) position, typically δ 5-15 ppm, a hallmark of the strained cyclopropyl ring.[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for confirming the presence of key functional groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amine) | 3300 - 3500 (sharp, medium) | Stretching |
| C-H (Aromatic) | 3000 - 3100 (medium) | Stretching |
| C-H (Cyclopropyl) | ~3080 (medium) | Stretching |
| C≡N (Nitrile) | 2220 - 2260 (sharp, medium-strong) | Stretching |
| C=N, C=C (Pyridine) | 1450 - 1600 (multiple bands) | Ring Stretching |
| C-N (Amine) | 1250 - 1350 (medium) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, offering definitive confirmation of molecular identity. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary species observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 160.1.
Experimental Determination of Core Physical Properties
The following sections detail authoritative, industry-standard protocols for determining the physical properties that are most critical for drug development. These methodologies are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity, in line with ICH guidelines.[9][10]
Melting Point and Thermal Stability by Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the gold standard for determining the melting point (Tm) and thermal behavior of a crystalline solid.[11] It measures the heat flow into a sample compared to a reference as a function of temperature.[12] For a pure crystalline compound, the melting event appears as a sharp endothermic peak. The onset temperature of this peak is taken as the melting point. The shape and sharpness of the peak provide crucial information about purity; impurities typically cause peak broadening and a depression of the melting point.[13] Furthermore, DSC can reveal polymorphism (the existence of multiple crystal forms), dehydration events, or decomposition, which are critical risks to manage in pharmaceutical development.
Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., Indium). Ensure the baseline is stable and flat.
-
Sample Preparation: Accurately weigh 1-3 mg of the solid compound into a non-reactive aluminum DSC pan. Crimp the pan with a lid to ensure a sealed system. Prepare an identical empty, sealed pan to serve as the reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting event (e.g., 250°C).[14]
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: Plot the differential heat flow (mW) against temperature (°C). The melting point is determined as the extrapolated onset temperature of the primary endothermic peak. The integrated area of the peak corresponds to the heat of fusion (ΔHfus).
Caption: Workflow for Melting Point Determination using DSC.
Thermodynamic Aqueous Solubility
Expertise & Causality: Aqueous solubility is arguably the most important physical property for orally administered drug candidates, as a compound must dissolve to be absorbed.[15] The "shake-flask" method is the definitive technique for determining thermodynamic (or equilibrium) solubility.[16][17] This method measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid material. This contrasts with kinetic solubility methods, which can overestimate solubility by creating supersaturated solutions. Using HPLC with UV detection for quantification ensures specificity and can separate the parent compound from any potential degradants or impurities.[17]
Protocol: Shake-Flask Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO) for creating a calibration curve.
-
Calibration Curve: Serially dilute the stock solution to prepare a set of at least five calibration standards in the analysis solvent (e.g., 50:50 Acetonitrile:Water).
-
Sample Incubation:
-
Add an excess of the solid compound (e.g., ~1 mg) to a known volume of the test buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium, typically 24 hours.[16]
-
-
Sample Processing: After incubation, allow the vials to stand so that the excess solid can settle. Carefully aspirate the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solids. This step is critical to avoid artificially high results.
-
Quantification by HPLC-UV:
-
Analyze the calibration standards by HPLC to establish a linear relationship between peak area and concentration. The system suitability must be confirmed (e.g., R² > 0.99, peak tailing < 2).
-
Inject the filtered sample onto the HPLC system.
-
Quantify the concentration of the compound in the sample by interpolating its peak area from the calibration curve.[18]
-
-
Reporting: Report the final solubility in units of µg/mL and µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Safety and Handling
Based on aggregated GHS data, 2-(cyclopropylamino)pyridine-3-carbonitrile should be treated as an irritant.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.
Conclusion
While publicly available experimental data for 2-(cyclopropylamino)pyridine-3-carbonitrile is limited, a comprehensive physicochemical profile can be confidently established through a combination of computational analysis, predictive spectroscopy, and the application of standardized, authoritative experimental methodologies. The protocols for DSC and thermodynamic solubility outlined herein represent the industry-standard approach for generating the reliable data necessary to assess the developability of novel synthetic compounds. By adhering to these robust methods, researchers can make informed decisions, mitigate risks, and accelerate the progression of promising molecules through the drug discovery and development pipeline.
References
- 1. 52583-90-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 52583-90-1 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. quercus.be [quercus.be]
- 12. news-medical.net [news-medical.net]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 15. evotec.com [evotec.com]
- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
An In-depth Technical Guide to the Theoretical and Computational Studies of 2-(Cyclopropylamino)nicotinonitrile
Abstract
This technical guide provides a comprehensive theoretical and computational analysis of 2-(Cyclopropylamino)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive experimental data, this document leverages high-level computational methodologies to predict and analyze its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the in silico characterization of novel small molecules. We will delve into Density Functional Theory (DFT) for geometry optimization and spectroscopic prediction, Hirshfeld surface analysis for understanding intermolecular interactions, Natural Bond Orbital (NBO) analysis for insights into electronic structure, and molecular docking to explore its potential as a kinase inhibitor.
Introduction: The Significance of the Nicotinonitrile Scaffold
Nicotinonitrile (3-cyanopyridine) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These structures are key components in a range of therapeutics, including kinase inhibitors for oncology, phosphodiesterase (PDE) inhibitors, and agents targeting various receptors.[1][2] The introduction of diverse substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.
This compound, with its characteristic cyclopropylamine moiety, is a promising candidate for drug discovery.[3] The cyclopropyl group is a bioisostere for larger, more flexible alkyl groups, often conferring metabolic stability and improved binding affinity. This guide will provide a detailed theoretical and computational characterization of this molecule, offering valuable insights for its potential development as a therapeutic agent.
Synthesis and Spectroscopic Characterization
While a detailed experimental characterization of this compound is not widely available in the literature, a plausible synthetic route can be proposed based on established chemical principles.
Proposed Synthesis Protocol
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction between 2-chloro-3-cyanopyridine and cyclopropylamine.
Materials:
-
2-chloro-3-cyanopyridine
-
Cyclopropylamine
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Potassium carbonate - K₂CO₃)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloro-3-cyanopyridine (1 equivalent) and anhydrous DMF.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Slowly add cyclopropylamine (1.2 equivalents) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Predicted Spectroscopic Analysis
In the absence of experimental spectra, we will rely on computational methods to predict the FT-IR and NMR spectra of this compound. These predictions are based on Density Functional Theory (DFT) calculations, a robust method for determining the electronic structure and properties of molecules.[4][5]
The vibrational frequencies of this compound were calculated using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[6] The predicted key vibrational modes are summarized in the table below.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3350 | N-H Stretch | Stretching vibration of the secondary amine. |
| ~3100-3000 | C-H Stretch (Aromatic & Cyclopropyl) | Stretching vibrations of the C-H bonds on the pyridine and cyclopropyl rings. |
| ~2225 | C≡N Stretch | Characteristic stretching vibration of the nitrile group. |
| ~1620 | C=C & C=N Stretch (Pyridine Ring) | In-plane stretching vibrations of the pyridine ring. |
| ~1580 | N-H Bend | Bending vibration of the secondary amine. |
| ~1450 | CH₂ Scissoring (Cyclopropyl) | Scissoring deformation of the methylene groups in the cyclopropyl ring. |
The ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[1]
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine H (ortho to CN) | ~8.2 | Doublet | ~4.5 |
| Pyridine H (para to CN) | ~7.6 | Doublet of doublets | ~7.5, ~4.5 |
| Pyridine H (meta to CN) | ~6.8 | Doublet | ~7.5 |
| N-H | ~6.5 | Broad Singlet | - |
| Cyclopropyl CH | ~2.5 | Multiplet | - |
| Cyclopropyl CH₂ | ~0.9 | Multiplet | - |
| Cyclopropyl CH₂' | ~0.6 | Multiplet | - |
Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS):
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine C (attached to NH) | ~158 |
| Pyridine C (ortho to CN) | ~152 |
| Pyridine C (para to CN) | ~138 |
| Pyridine C (meta to CN) | ~115 |
| Nitrile C (C≡N) | ~117 |
| Pyridine C (ipso to CN) | ~95 |
| Cyclopropyl CH | ~25 |
| Cyclopropyl CH₂ | ~8 |
In-Depth Computational Studies
To gain a deeper understanding of the molecular properties of this compound, a series of computational studies were performed.
Density Functional Theory (DFT) Analysis Workflow
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.[7][8] The workflow for our DFT analysis is as follows:
Caption: Workflow for DFT-based computational analysis.
Causality Behind Method Selection: The B3LYP functional is a hybrid functional that has been shown to provide excellent results for a wide range of organic molecules, particularly for vibrational frequencies and geometries.[4] The 6-311++G(d,p) basis set is a triple-zeta basis set with diffuse and polarization functions, which is crucial for accurately describing the electronic distribution in a molecule with heteroatoms and lone pairs.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[9][10] By mapping properties like d_norm (normalized contact distance) onto the molecular surface, we can identify key interactions that govern the crystal packing.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the most significant predicted contacts are H···H, C···H/H···C, and N···H/H···N interactions, highlighting the importance of van der Waals forces and hydrogen bonding in its solid-state structure.[9][11]
Natural Bond Orbital (NBO) Analysis: Unveiling Electronic Structure
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.[12] This allows for a detailed investigation of charge distribution, hybridization, and hyperconjugative interactions within the molecule.
For this compound, NBO analysis can reveal:
-
Natural Atomic Charges: The charge distribution across the molecule, identifying electrophilic and nucleophilic sites.
-
Hybridization: The hybridization of atomic orbitals involved in bonding.
-
Donor-Acceptor Interactions: The stabilization energies associated with electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. This can elucidate the electronic effects of the cyclopropylamino and nitrile substituents on the pyridine ring.
Potential Applications in Drug Discovery: Molecular Docking Studies
The nicotinonitrile scaffold is prevalent in kinase inhibitors.[3][6] To explore the potential of this compound as a kinase inhibitor, a molecular docking study can be performed against a relevant kinase target, for example, Epidermal Growth Factor Receptor (EGFR).
Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Caption: Workflow for a typical molecular docking study.
Step-by-Step Protocol for Molecular Docking:
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field or quantum mechanical method.
-
Binding Site Definition: Identify the active site of the receptor, typically the ATP-binding pocket for kinases.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to explore the conformational space of the ligand within the defined binding site.
-
Scoring and Analysis: The docking program will generate multiple binding poses, each with a corresponding binding affinity score. The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor to understand the basis of binding.
Conclusion
This technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. Through the application of DFT, Hirshfeld surface analysis, NBO analysis, and molecular docking, we have elucidated its predicted structural, spectroscopic, and electronic properties, as well as its potential as a kinase inhibitor. This in silico approach serves as a powerful and cost-effective strategy in the early stages of drug discovery, enabling the prioritization of promising candidates for synthesis and experimental validation. The methodologies and insights presented herein are broadly applicable to the characterization of other novel small molecules, accelerating the pace of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 2-Chloro-3-cyanopyridine | 6602-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 12. 2-Propenenitrile [webbook.nist.gov]
Methodological & Application
Synthesis Protocol for 2-(Cyclopropylamino)nicotinonitrile: A Detailed Guide for Pharmaceutical and Chemical Researchers
Introduction: The Significance of 2-(Cyclopropylamino)nicotinonitrile in Modern Drug Discovery
This compound is a pivotal building block in the landscape of contemporary medicinal chemistry. Its unique structural motif, featuring a pyridine ring substituted with a cyclopropylamine and a nitrile group, serves as a versatile scaffold for the development of targeted therapeutics. This compound is particularly prominent as a key intermediate in the synthesis of a variety of kinase inhibitors, which are at the forefront of precision medicine for oncology and other diseases. The strategic incorporation of the cyclopropylamine moiety often enhances metabolic stability and binding affinity to target proteins, making this intermediate highly valuable for drug development professionals. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical, field-proven insights.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the target compound and its precursors is fundamental for a successful and safe synthesis.
| Property | This compound | 2-Chloronicotinonitrile | Cyclopropylamine |
| CAS Number | 52583-90-1 | 6602-54-6 | 765-30-0 |
| Molecular Formula | C₉H₉N₃ | C₆H₃ClN₂ | C₃H₇N |
| Molecular Weight | 159.19 g/mol | 138.56 g/mol | 57.09 g/mol |
| Appearance | White to off-white solid | White to light yellow crystalline powder | Colorless liquid |
| Boiling Point | Not readily available | ~235 °C | ~50 °C |
| Melting Point | ~85-89 °C | ~75-78 °C | -50 °C |
Reaction Mechanism and Rationale: A Nucleophilic Aromatic Substitution Approach
The synthesis of this compound from 2-chloronicotinonitrile and cyclopropylamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is a cornerstone of heterocyclic chemistry and its understanding is crucial for optimizing the synthesis.
The Causality Behind the Reaction:
The pyridine ring, being an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, is inherently susceptible to nucleophilic attack. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitrile (-CN) group at the 3-position. This group effectively delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the substitution reaction. The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine leaving group.
The reaction can be visualized through the following mechanistic steps:
Figure 1: SNAr Mechanism for the Synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.
Materials and Reagents:
-
2-Chloronicotinonitrile (98%+)
-
Cyclopropylamine (99%+)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Detailed Synthesis Procedure:
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinonitrile (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. A typical concentration is in the range of 0.5-1.0 M.
-
Add anhydrous potassium carbonate (2.0-3.0 eq). The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
-
Addition of Nucleophile:
-
In a separate flask, prepare a solution of cyclopropylamine (1.1-1.5 eq) in a small amount of anhydrous DMF.
-
Using a dropping funnel, add the cyclopropylamine solution to the reaction mixture dropwise at room temperature over a period of 15-30 minutes. A slight exotherm may be observed.
-
-
Reaction Conditions:
-
After the addition is complete, heat the reaction mixture to 80-100 °C. The optimal temperature may vary and should be monitored by TLC or LC-MS.
-
Maintain the reaction at this temperature for 4-12 hours, or until the starting material is consumed as indicated by reaction monitoring. For industrial applications, conducting the reaction at higher temperatures under pressure can significantly reduce the required excess of cyclopropylamine, leading to a more cost-effective process.[1]
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with deionized water, followed by a wash with brine to remove residual DMF and inorganic salts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be employed to yield the pure product as a white to off-white solid.
-
Workflow Diagram
The following diagram outlines the complete workflow for the synthesis and purification of this compound.
Figure 2: Step-by-step synthesis workflow.
Safety and Handling Precautions
-
2-Chloronicotinonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Cyclopropylamine: This is a highly flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood, away from ignition sources.
-
N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Always handle with appropriate gloves and in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion: A Robust and Scalable Synthesis
The described protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and scalable method. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and optimize the reaction conditions for their specific needs. The resulting high-purity product is an invaluable intermediate for the development of next-generation kinase inhibitors and other important pharmaceutical agents. This guide serves as a comprehensive resource for researchers in the field, enabling the efficient and safe production of this critical chemical building block.
References
The Strategic Application of 2-(Cyclopropylamino)nicotinonitrile in Kinase Inhibitor Development: A Guide for Medicinal Chemists
Introduction: The Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. 2-(Cyclopropylamino)nicotinonitrile is one such scaffold that has garnered significant attention, particularly in the design of kinase inhibitors. Its unique combination of a hydrogen bond-donating cyclopropylamine, a hydrogen bond-accepting nitrile group, and a pyridine ring provides a versatile platform for achieving high potency and selectivity. The incorporation of the cyclopropyl moiety is particularly noteworthy, as this small, strained ring system is known to confer favorable pharmacological properties, including enhanced metabolic stability, increased potency, and improved brain permeability.[1] This guide provides an in-depth exploration of the application of this compound, focusing on its role as a key intermediate in the synthesis of the FDA-approved Janus kinase 2 (JAK2) inhibitor, Fedratinib.
Core Concepts: Why this compound is a Key Building Block
The utility of this compound in medicinal chemistry stems from several key features:
-
Reactive Functionalities for Molecular Elaboration: The presence of a secondary amine and a nitrile group allows for a wide range of chemical transformations, enabling the construction of more complex heterocyclic systems.[2]
-
The Cyclopropyl Advantage: The cyclopropyl group is a bioisostere for various functional groups and can lock the molecule into a specific conformation, which can be crucial for optimal binding to a target protein.[3][4] Its inherent resistance to oxidative metabolism can also improve the pharmacokinetic profile of a drug candidate.[5]
-
Proven Track Record in Kinase Inhibition: The broader nicotinonitrile scaffold is a well-established pharmacophore in numerous kinase inhibitors, underscoring its importance in targeting the ATP-binding site of these enzymes.[6]
This application note will use the synthesis and mechanism of action of Fedratinib as a case study to illustrate the practical application of this compound in drug discovery.
Featured Application: Synthesis of Fedratinib, a Selective JAK2 Inhibitor
Fedratinib (brand name Inrebic) is an oral medication for the treatment of myelofibrosis, a serious bone marrow disorder.[6] It functions as a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms.[6][7] The synthesis of Fedratinib prominently features this compound as a crucial starting material.
The JAK-STAT Signaling Pathway and the Role of Fedratinib
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. In myelofibrosis, mutations in the JAK2 gene can lead to its constitutive activation, resulting in uncontrolled cell growth and the production of pro-inflammatory cytokines.
Fedratinib acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 kinase domain and preventing the phosphorylation of downstream STAT proteins.[8] This blockade of the JAK-STAT pathway leads to the suppression of proliferation and the induction of apoptosis in malignant cells.[9]
Diagram of the JAK-STAT Signaling Pathway and Fedratinib's Mechanism of Action
Caption: Fedratinib inhibits JAK2, blocking the phosphorylation of STAT proteins and subsequent gene expression.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common reaction class in heterocyclic chemistry involves the displacement of a leaving group on an aromatic ring by a nucleophile.[10][11]
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagents: Add cyclopropylamine (1.2 eq) to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Part 2: Synthesis of Fedratinib from this compound
The conversion of this compound to Fedratinib involves the construction of the pyrimidine ring followed by the introduction of the side chains.
Overall Synthetic Workflow for Fedratinib
Caption: Synthetic workflow from the key intermediate to Fedratinib.
Step-by-Step Protocol (Illustrative):
Note: The following protocol is a generalized representation based on known synthetic routes. Specific reagents and conditions may vary.
Step 2a: Pyrrolopyrimidine Ring Formation
-
Reaction: The nitrile and amine functionalities of this compound are utilized to construct the fused pyrrolopyrimidine ring system. This is often achieved by reacting with a suitable three-carbon building block, such as a protected chloroacetaldehyde or a related synthon, in the presence of a base.
-
Conditions: The reaction is typically carried out in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Step 2b: Chlorination
-
Reaction: The resulting pyrrolopyrimidine intermediate is then chlorinated, typically at the 4-position, to introduce a leaving group for the subsequent coupling reaction.
-
Reagents: Common chlorinating agents include phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS).
-
Conditions: The reaction is usually performed in an inert solvent under anhydrous conditions.
Step 2c: Side-Chain Introduction (Suzuki or Buchwald-Hartwig Coupling)
-
Reaction: The final step involves the introduction of the two aniline-based side chains via cross-coupling reactions. The specific order of addition may vary.
-
Reagents:
-
For the introduction of the N-tert-butyl-3-aminobenzenesulfonamide side chain, a Buchwald-Hartwig amination is typically employed using a palladium catalyst and a suitable ligand.
-
The 4-(2-(pyrrolidin-1-yl)ethoxy)aniline side chain is introduced via a similar palladium-catalyzed cross-coupling reaction.
-
-
Conditions: These reactions are performed under an inert atmosphere (e.g., argon or nitrogen) in a suitable solvent such as dioxane or toluene, with a base like sodium tert-butoxide or cesium carbonate.
-
Purification: The final product, Fedratinib, is purified by column chromatography and/or recrystallization to obtain a high-purity active pharmaceutical ingredient.
Data Summary: Biological Activity of Fedratinib
The potency and selectivity of Fedratinib have been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for JAK2.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 3 | - |
| JAK1 | >1000 | >333-fold |
| JAK3 | 169 | ~56-fold |
| TYK2 | >1000 | >333-fold |
Data compiled from publicly available sources.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of Fedratinib showcases its strategic importance in the development of targeted therapies for complex diseases like myelofibrosis. The inherent properties of the cyclopropyl group, combined with the reactivity of the nicotinonitrile scaffold, provide a powerful tool for medicinal chemists to design and synthesize next-generation kinase inhibitors with improved efficacy and pharmacokinetic profiles. As our understanding of kinase biology continues to expand, we anticipate that this compound and its derivatives will continue to play a pivotal role in the discovery of new and innovative medicines.
References
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Evaluating the Anti-Cancer Efficacy of 2-(Cyclopropylamino)nicotinonitrile In Vitro: A Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The nicotinonitrile scaffold is a recurring motif in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, including anti-cancer properties.[1][2][3] This application note provides a comprehensive experimental framework for the initial in vitro evaluation of 2-(Cyclopropylamino)nicotinonitrile, a specific derivative, in cancer cell lines. Due to the nascent stage of research on this particular compound, we will proceed based on the hypothesis that its mechanism of action is consistent with other cytotoxic 3-cyanopyridine compounds, which have been shown to inhibit critical cell signaling kinases, such as Pim-1, leading to cell cycle arrest and apoptosis.[4] This guide offers detailed, field-proven protocols for assessing the compound's effects on cell viability, apoptosis, and cell cycle progression, alongside methods for probing its impact on key signaling proteins. The methodologies are designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor.
Introduction and Hypothetical Mechanism of Action
Cancer is characterized by the dysregulation of signaling pathways that control cell proliferation and survival.[5] Small molecule inhibitors that target key nodes in these pathways are a cornerstone of modern oncology. The 3-cyanopyridine core, present in this compound, has been identified in compounds that inhibit serine/threonine kinases, which are often overexpressed in tumors and contribute to therapeutic resistance.[4]
For the purpose of this guide, we will hypothesize that this compound (referred to as "CPN" hereafter) functions by inhibiting a hypothetical pro-survival kinase, "Cancer-Associated Kinase X" (CAK-X). Inhibition of CAK-X is presumed to disrupt downstream signaling, preventing the phosphorylation and inactivation of pro-apoptotic proteins and cell cycle regulators, ultimately leading to programmed cell death and a halt in proliferation.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) |
| This compound | Santa Cruz Biotech | sc-214902 |
| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |
| Cancer Cell Lines (e.g., MCF-7, HCT-116) | ATCC | HTB-22, CCL-247 |
| DMEM/RPMI-1640 Medium | Gibco | 12100-038 |
| Fetal Bovine Serum (FBS) | HyClone | SH30087.03 |
| Penicillin-Streptomycin | Gibco | 15140-122 |
| Trypsin-EDTA (0.25%) | Gibco | 15400-054 |
| MTT Reagent | Sigma-Aldrich | M2128 |
| Annexin V-FITC / PI Apoptosis Detection Kit | Thermo Fisher | 88-8005-72 |
| Propidium Iodide (PI) / RNase Staining Buffer | Abcam | ab139418 |
| RIPA Lysis Buffer | Cell Signaling Tech. | 9806S |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher | 78442 |
| BCA Protein Assay Kit | Thermo Fisher | 23227 |
| Primary Antibodies (e.g., Cleaved PARP, p-Histone H3) | Cell Signaling Tech. | 9542S, 9701S |
| HRP-conjugated Secondary Antibody | OriGene | TA130003 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
Compound Preparation and Handling
3.1. Safety Precautions this compound is classified as an irritant that may cause skin, eye, and respiratory irritation.[6] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood.[7]
3.2. Preparation of Stock Solution The accuracy of in vitro assays depends on the precise preparation of the test compound. CPN is not readily soluble in aqueous media; therefore, a polar aprotic solvent like DMSO is required.
-
Calculation: The molecular weight of CPN is 159.19 g/mol .[8] To prepare a 10 mM stock solution, dissolve 1.5919 mg of CPN in 1 mL of sterile DMSO.
-
Dissolution: Aseptically add the calculated amount of CPN powder to the appropriate volume of sterile DMSO in a sterile microcentrifuge tube.
-
Vortexing: Vortex the solution thoroughly for 5-10 minutes until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
General Cell Culture Protocol
This protocol describes the standard procedure for culturing adherent cancer cells, which serves as the foundation for all subsequent experiments.[9]
-
Maintenance: Culture cells in T-75 flasks with appropriate complete medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin) at 37°C in a humidified incubator with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile Phosphate-Buffered Saline (PBS), and add 2-3 mL of Trypsin-EDTA.
-
Detachment: Incubate at 37°C for 3-5 minutes until cells detach. Neutralize the trypsin with 7-8 mL of complete medium.
-
Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks or experimental plates at the required density.
Experimental Protocol I: Cell Viability (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell viability.[10] Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of CPN in culture medium from your 10 mM stock. A common concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Causality: A wide concentration range is crucial for generating a full dose-response curve to accurately determine the IC50 value.
-
Control: Include a "vehicle control" (medium with the same final DMSO concentration as the highest CPN dose, typically <0.5%) and an "untreated control" (medium only).
-
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the CPN dilutions or control media. Incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the CPN concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Incubation Time | IC50 (µM) [Hypothetical] |
| CPN | MCF-7 | 48h | 12.5 |
| CPN | HCT-116 | 48h | 8.2 |
| Doxorubicin | MCF-7 | 48h | 0.8 |
| Doxorubicin | HCT-116 | 48h | 0.5 |
Experimental Protocol II: Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12]
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with CPN at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Aspirate the medium into a 15 mL conical tube. Wash the adherent cells with PBS, detach with trypsin, and combine them with the supernatant.[14]
-
Causality: It is critical to collect the supernatant, as apoptotic cells often detach from the plate. Discarding it would lead to a significant underestimation of apoptosis.
-
-
Staining: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the pellet once with cold PBS.[12] Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.
Data Analysis and Interpretation: The flow cytometry data is plotted as a dot plot (Annexin V-FITC vs. PI). The population is gated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris. A dose-dependent increase in the percentage of cells in the lower-right and upper-right quadrants indicates that CPN induces apoptosis.
Experimental Protocol III: Cell Cycle Analysis
Principle: Cell cycle analysis uses a fluorescent dye, such as Propidium Iodide (PI), that stoichiometrically binds to DNA.[15] The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often cause arrest at specific checkpoints.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow Step 1 of the apoptosis protocol.
-
Harvesting: Harvest adherent cells using trypsin, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Causality: Ethanol fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the nuclear DNA. It also preserves the cells for later analysis.
-
-
Storage: Incubate the fixed cells at -20°C for at least 2 hours, or overnight.
-
Staining: Centrifuge the cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Causality: RNase is included to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[16]
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale.
Data Analysis and Interpretation: The data is displayed as a histogram of DNA content. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.[5] An accumulation of cells in a specific phase (e.g., an increased G2/M peak) compared to the control indicates cell cycle arrest at that checkpoint.
Experimental Protocol IV: Western Blotting
Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate.[17] It allows for the analysis of protein expression levels and post-translational modifications (e.g., phosphorylation, cleavage) that indicate the activation or inhibition of signaling pathways.[18]
Step-by-Step Protocol:
-
Protein Extraction:
-
Seed and treat cells in 6-well or 10 cm plates with CPN for a desired time point (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-cleaved PARP, anti-p-Histone H3, or an antibody against the phosphorylated form of our hypothetical CAK-X substrate) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[20]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels across samples.
Data Interpretation: A decrease in the phosphorylated form of the CAK-X substrate would support our hypothetical mechanism. An increase in cleaved PARP (a marker of apoptosis) or phosphorylated Histone H3 (a marker of M-phase arrest) would corroborate the findings from the flow cytometry assays.
References
- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanocellect.com [nanocellect.com]
- 6. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. scbt.com [scbt.com]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. origene.com [origene.com]
- 20. bosterbio.com [bosterbio.com]
Application Notes and Protocols: 2-(Cyclopropylamino)nicotinonitrile as a Key Intermediate for the Synthesis and Evaluation of CSNK2A Inhibitors
Introduction: The Therapeutic Promise of Targeting CSNK2A
Casein Kinase 2 (CSNK2A, formerly CK2), a highly conserved and ubiquitously expressed serine/threonine kinase, has emerged as a pivotal regulator of numerous cellular processes.[1][2] Its catalytic subunit, CSNK2A1 (or CK2α), is a master regulator, phosphorylating hundreds of substrates involved in cell proliferation, survival, apoptosis, and DNA damage repair.[3] Dysregulation of CSNK2A activity is a common feature in a multitude of human diseases, most notably cancer, where its elevated levels are often associated with tumor progression and resistance to conventional therapies.[1][2] CSNK2A exerts its influence through a complex network of signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and NF-κB pathways, making it an attractive and strategic target for therapeutic intervention.[1][3]
This guide provides a comprehensive overview of the synthesis and evaluation of potent CSNK2A inhibitors, utilizing 2-(cyclopropylamino)nicotinonitrile as a versatile and crucial intermediate. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols for the synthesis of a model pyrazolo[1,5-a]pyrimidine-based inhibitor, and outline robust methodologies for assessing its inhibitory activity in both in vitro and cellular contexts.
Synthetic Strategy: From Intermediate to Inhibitor
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established and highly effective core structure for potent and selective CSNK2A inhibitors.[4][5] Our synthetic approach leverages the reactivity of this compound to construct this privileged heterocyclic system. The core principle of this synthesis is the condensation reaction between a 2-aminopyridine derivative (our intermediate) and a β-dicarbonyl compound. This reaction proceeds through a cyclization cascade to form the fused pyrazolo[1,5-a]pyrimidine ring system.
For this protocol, we will utilize ethyl 2-cyano-3-ethoxyacrylate as the β-dicarbonyl partner. The ethoxy group serves as a good leaving group, and the cyano and ester functionalities provide handles for further derivatization if desired, although for this specific protocol they will be part of the final core structure.
Caption: Synthetic workflow for the CSNK2A inhibitor.
Part 1: Synthesis of 7-(Cyclopropylamino)-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol details the synthesis of a potential CSNK2A inhibitor from this compound.
Materials and Reagents
| Reagent | Supplier | CAS Number |
| This compound | Various | 52583-90-1 |
| Ethyl 2-cyano-3-ethoxyacrylate | Various | 94-05-3 |
| Acetic Acid, Glacial | Various | 64-19-7 |
| Ethanol, 200 Proof | Various | 64-17-5 |
| Ethyl Acetate | Various | 141-78-6 |
| Hexanes | Various | 110-54-3 |
| Silica Gel, 230-400 mesh | Various | 7631-86-9 |
Detailed Synthetic Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.59 g, 10 mmol).
-
Add glacial acetic acid (30 mL). Stir the mixture to dissolve the starting material.
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.86 g, 11 mmol, 1.1 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form.
-
Collect the precipitate by vacuum filtration, washing with cold water (3 x 20 mL) and then a small amount of cold ethanol (2 x 10 mL).
-
Dry the crude product under vacuum.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column using a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 70%).
-
Dissolve the crude product in a minimal amount of a 1:1 mixture of dichloromethane and methanol and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column and elute with the solvent gradient.
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.
-
Characterization of the Final Product
-
Appearance: Off-white to pale yellow solid.
-
Expected Mass (ESI-MS): [M+H]⁺ = 240.10
-
¹H NMR (400 MHz, DMSO-d₆): Predicted chemical shifts: δ 8.5-8.7 (s, 1H, pyrimidine H), 8.0-8.2 (d, 1H, pyridine H), 7.0-7.2 (d, 1H, pyridine H), 3.0-3.2 (m, 1H, cyclopropyl CH), 0.8-1.0 (m, 2H, cyclopropyl CH₂), 0.6-0.8 (m, 2H, cyclopropyl CH₂). Note: The hydroxyl proton may be broad or not observed.
-
¹³C NMR (100 MHz, DMSO-d₆): Predicted chemical shifts: δ 160-165 (C=O), 150-155 (pyrimidine C), 140-145 (pyridine C), 130-135 (pyridine C), 115-120 (nitrile CN), 110-115 (pyridine C), 90-95 (pyrazole C), 80-85 (pyrazole C), 25-30 (cyclopropyl CH), 5-10 (cyclopropyl CH₂).
Part 2: Evaluation of CSNK2A Inhibitory Activity
In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[2][3]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Protocol:
-
Prepare Reagents:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
CSNK2A Enzyme: Recombinant human CSNK2A1/CSNK2B complex.
-
Substrate: A specific peptide substrate for CSNK2A (e.g., RRRADDSDDDDD).
-
ATP: Prepare a stock solution in water.
-
Inhibitor: Prepare a serial dilution of the synthesized compound in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution or DMSO (for control).
-
Add 2.5 µL of a mixture of CSNK2A enzyme and substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Target Engagement Assay: NanoBRET™ Protocol
The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a compound to its target kinase within living cells.[6][7][8] This provides a more physiologically relevant assessment of target engagement than in vitro assays.[6]
Principle: The assay utilizes a NanoLuc® luciferase-tagged CSNK2A protein and a cell-permeable fluorescent tracer that binds to the kinase's active site. When the tracer is bound, bioluminescence resonance energy transfer (BRET) occurs. An unlabeled inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[9][10]
Protocol:
-
Cell Preparation and Transfection:
-
Plate HEK293 cells in a 6-well plate.
-
Transfect the cells with a vector encoding a CSNK2A-NanoLuc® fusion protein using a suitable transfection reagent.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
In a white 384-well plate, add serial dilutions of the synthesized inhibitor.
-
Add the cell suspension to each well.
-
Add the NanoBRET™ tracer to each well.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Determine the IC₅₀ value by plotting the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fitting the data to a competitive binding model.
-
Cell-Based Substrate Phosphorylation Assay: Western Blot Protocol
This assay directly assesses the ability of the inhibitor to block the phosphorylation of a known CSNK2A substrate within a cellular context.
Protocol:
-
Cell Treatment:
-
Plate a suitable cell line (e.g., U2OS) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the synthesized inhibitor or DMSO for 2-4 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated CSNK2A substrate (e.g., phospho-SIRT6 (Ser338)).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
Normalize the data to a loading control (e.g., GAPDH or total SIRT6) to ensure equal protein loading.
-
Compare the levels of substrate phosphorylation in inhibitor-treated cells to the DMSO control.
-
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis of a novel pyrazolo[1,5-a]pyrimidine-based CSNK2A inhibitor from the key intermediate this compound, and for its subsequent biological evaluation. By combining detailed synthetic procedures with validated in vitro and cell-based assays, researchers can effectively advance the discovery and development of new therapeutic agents targeting CSNK2A. The principles and methodologies described herein are adaptable and can serve as a foundation for the exploration of a wider range of CSNK2A inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 8. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(Cyclopropylamino)nicotinonitrile Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of 2-(cyclopropylamino)nicotinonitrile and its derivatives, compounds of significant interest in medicinal chemistry and drug development, particularly as key intermediates for kinase inhibitors.[1] We move beyond a simple recitation of steps to provide a detailed examination of the prevalent synthetic strategies, focusing on the highly efficient Buchwald-Hartwig amination. This guide includes a field-tested, step-by-step protocol, an in-depth discussion of the reaction mechanism, process optimization strategies, troubleshooting, and rigorous analytical characterization methods. The content is designed for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for the preparation of this important molecular scaffold.
Introduction: The Strategic Importance of the 2-Aminonicotinonitrile Scaffold
The 2-aminonicotinonitrile core is a privileged scaffold in modern pharmacology. The presence of a pyridine ring, an amino group, and a nitrile functionality provides a versatile platform for constructing complex molecules with diverse biological activities. Specifically, the N-cyclopropyl derivative, this compound, serves as a crucial building block for a range of targeted therapeutics. Its structural features enable critical interactions within the ATP-binding sites of various protein kinases, making it a valuable precursor for developing novel anticancer agents and other specialized pharmaceuticals. The efficient and scalable synthesis of this intermediate is therefore a critical objective in process chemistry and drug discovery.
Overview of Synthetic Strategies
Several methodologies can be employed to construct the C-N bond in this compound. The choice of method depends on substrate scope, functional group tolerance, and desired scale.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the state-of-the-art method for forming C(aryl)-N bonds.[2][3] It offers broad substrate scope, excellent functional group tolerance, and generally proceeds under milder conditions than classical methods.[2] Given its reliability and versatility, it is the primary focus of this guide.
-
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can also effect the coupling of aryl halides and amines.[4][5] However, it typically requires harsh reaction conditions, such as high temperatures (often >200 °C) and polar aprotic solvents, which can limit its applicability for complex or sensitive substrates.[4][6]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of an amine nucleophile on an electron-deficient aromatic ring.[7] For SNAr to be efficient on a pyridine ring, it must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[7][8] While the nitrile group in 2-chloronicotinonitrile is electron-withdrawing, SNAr with cyclopropylamine often requires forcing conditions and may be less efficient than metal-catalyzed approaches.
Considering its superior performance and broader applicability, the Buchwald-Hartwig amination is the recommended and most robust method for the synthesis of this compound derivatives.
Core Protocol: Synthesis via Buchwald-Hartwig Amination
This section details a reliable, step-by-step protocol for the palladium-catalyzed synthesis of this compound from 2-chloronicotinonitrile and cyclopropylamine.
Reaction Principle and Workflow
The reaction couples the sp²-hybridized carbon of 2-chloronicotinonitrile with the nitrogen atom of cyclopropylamine. This transformation is mediated by a palladium catalyst, which is stabilized and activated by a bulky, electron-rich phosphine ligand, in the presence of a base to facilitate the deprotonation of the amine.
Caption: High-level workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Typical Specs | Supplier |
| 2-Chloronicotinonitrile | 6602-54-6 | C₆H₃ClN₂ | 138.56 | ≥98% | Major chemical suppliers |
| Cyclopropylamine | 765-30-0 | C₃H₇N | 57.09 | ≥99% | Major chemical suppliers |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 | Reagent grade | Major chemical suppliers |
| XPhos | 564483-18-7 | C₃₃H₄₉P | 488.71 | ≥98% | Major chemical suppliers |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 | ≥97% | Major chemical suppliers |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Major chemical suppliers |
Detailed Experimental Protocol
CAUTION: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood due to the air-sensitivity of the catalyst and the hazardous nature of the reagents.
-
Reaction Setup:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Scientist's Note: The quality of the base is critical. Use freshly opened NaOtBu or material that has been stored under inert gas. Clumping of the base can affect reaction rates.[9]
-
-
Inerting the System:
-
Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. The Pd(0) catalyst is sensitive to oxygen and this step is crucial for reproducibility.[10]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous toluene (approx. 5-10 mL per mmol of the limiting reagent) via syringe.
-
Add cyclopropylamine (1.2 eq) to the mixture via syringe.
-
Scientist's Note: Cyclopropylamine is volatile and corrosive. Handle with care. The slight excess ensures complete consumption of the starting halide.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. The color should change, often to a dark brown or black, indicating the formation of the active catalytic species.
-
Scientist's Note: Typical reaction temperatures are between 80-110°C.[9] Higher temperatures can sometimes lead to side reactions or catalyst decomposition.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and draw a small aliquot via syringe under positive argon pressure.
-
A typical TLC system is 30% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting 2-chloronicotinonitrile. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%) to isolate the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a white to pale yellow solid.
-
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is paramount for troubleshooting and optimization. The reaction proceeds through a sequence of well-defined organometallic transformations.[2][10][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloronicotinonitrile (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step.[9][11]
-
Amine Coordination & Deprotonation: The cyclopropylamine (RNH₂) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex and releasing a protonated base salt.
-
Reductive Elimination: The final C-N bond is formed as the aryl group and the amino group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11] The bulky, electron-donating phosphine ligands (L) are crucial as they stabilize the palladium intermediates and promote the reductive elimination step.[11]
Process Optimization and Troubleshooting
Achieving high yield and purity requires careful control of reaction parameters.
Key Parameter Optimization
| Parameter | Options | Rationale and Field Insights |
| Catalyst/Ligand | Pd₂(dba)₃, Pd(OAc)₂ with ligands like XPhos, RuPhos, BrettPhos | The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (like XPhos) are generally effective for coupling with less reactive aryl chlorides.[11] Pre-formed palladium catalysts can also be used. |
| Base | NaOtBu, KOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Strong bases like NaOtBu are common and effective.[9] However, for substrates with base-sensitive functional groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[10][12] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Toluene is a common and effective choice.[13] Ethereal solvents like dioxane and THF are also widely used.[9] The choice should be based on reagent solubility and the required reaction temperature. Chlorinated solvents should be avoided.[9] |
| Temperature | 80 - 120 °C | The optimal temperature balances reaction rate against catalyst stability and potential side reactions. Start around 100 °C and adjust as needed based on reaction monitoring. |
Troubleshooting Common Issues
Caption: A logical flowchart for troubleshooting common synthesis issues.
Characterization and Quality Control
Unambiguous characterization of the final product is essential. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Results for C₉H₉N₃ (MW: 159.19)[14][15] |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to cyclopropyl protons (multiplets, ~0.6-1.0 ppm), the N-H proton (broad singlet), and three distinct aromatic protons on the pyridine ring. |
| ¹³C NMR | Carbon skeleton confirmation | Signals for the nitrile carbon (C≡N), cyclopropyl carbons, and the six unique carbons of the substituted pyridine ring. |
| LC-MS | Purity assessment and mass confirmation | A single major peak on the HPLC chromatogram. Mass spectrometry (ESI+) should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z ≈ 160.2. |
| HPLC | Quantitative purity analysis | Purity should be ≥98% by area percentage for use in subsequent research and development. |
Safety Precautions
All experimental work should be conducted with appropriate safety measures in place. Review the Safety Data Sheets (SDS) for all reagents before use.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[16]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood to avoid inhalation of volatile and harmful reagents.[17][18]
-
Reagent-Specific Hazards:
-
Cyclopropylamine: Highly flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage.[16][19] Keep away from heat, sparks, and open flames.[16][17]
-
2-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[18][20] Avoid breathing dust and vapors.[18]
-
Sodium tert-butoxide: Flammable solid. Reacts violently with water. Causes severe skin burns and eye damage. Handle under an inert atmosphere.
-
Palladium Catalysts: Can be toxic and are potent sensitizers. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional and local environmental regulations.
References
- 1. This compound [myskinrecipes.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
Analytical methods for 2-(Cyclopropylamino)nicotinonitrile characterization
An Application Note and Protocol for the Analytical Characterization of 2-(Cyclopropylamino)nicotinonitrile
Author: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of this compound, a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors.[1] The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for identity confirmation, purity assessment, and impurity profiling. The guide emphasizes not just the procedural steps but the underlying scientific principles, ensuring that the methods are both reliable and adaptable. The techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction and Physicochemical Profile
This compound (CAS No: 52583-90-1) is a heterocyclic building block recognized for its role in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] Its structure, featuring a pyridine ring, a nitrile group, and a cyclopropylamine substituent, provides reactive sites for building more complex molecules.[1] Given its intended use in pharmaceutical manufacturing, rigorous analytical characterization is imperative to ensure its identity, purity, and quality, thereby guaranteeing the safety and efficacy of the final drug product.
The initial step in any analytical endeavor is to understand the fundamental properties of the analyte. These properties dictate choices in solvent, column chemistry, and detection methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(cyclopropylamino)pyridine-3-carbonitrile | [3] |
| Synonyms | 2-(Cyclopropylamino)-3-cyanopyridine | [4][5] |
| CAS Number | 52583-90-1 | [3][4][6][7][8] |
| Molecular Formula | C₉H₉N₃ | [3][4][7][8] |
| Molecular Weight | 159.19 g/mol | [1][3][6][7] |
| Exact Mass | 159.079647300 Da | [3] |
| Appearance | Solid (form may vary) | N/A |
| XLogP3-AA | 2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a pharmaceutical intermediate. Each technique provides a unique piece of the puzzle, from structural confirmation to quantitative purity. The following workflow illustrates a logical sequence for a comprehensive analysis.
Caption: Integrated workflow for the complete analytical characterization.
Chromatographic Methods for Purity and Identity
Chromatography is the cornerstone for assessing the purity of pharmaceutical compounds. By separating the main component from any impurities, it allows for accurate quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) retains hydrophobic compounds longer, while a polar mobile phase elutes them. This technique is ideal for determining the purity of this compound and quantifying any non-volatile impurities.[9][10]
Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration will be ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Justification: A C18 column is a standard starting point for small molecules of intermediate polarity. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with MS. A phosphate or acetate buffer is used to control the ionization state of the analyte for consistent retention. UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds.
Table 2: HPLC Method Parameters
-
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Impurity levels are reported similarly. For accurate quantification of specific impurities, a reference standard for each impurity is required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[9][11] After separation, molecules are ionized (e.g., via Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is measured. This provides definitive confirmation of the molecular weight.
Protocol: LC-MS Analysis
-
Chromatography:
-
Utilize the HPLC method described in Section 3.1.
-
Crucial Modification: Replace the non-volatile phosphate buffer (Mobile Phase A) with a volatile alternative like 0.1% Formic Acid in water to ensure compatibility with the MS source.[12]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Justification: The presence of basic nitrogen atoms (on the pyridine ring and the amine) makes the molecule readily protonated, making ESI+ the ideal ionization mode.
-
Scan Range: m/z 50 - 500.
-
Expected Result: A prominent peak should be observed at an m/z corresponding to the protonated molecule [M+H]⁺. For C₉H₉N₃, the exact mass is 159.08. Therefore, the expected ion will be at m/z 160.09 . High-resolution mass spectrometry can confirm this value to several decimal places, providing unambiguous identification.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Together, they offer definitive structural confirmation.[13][14]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Expected Spectra and Interpretation:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons on the pyridine ring, the N-H proton, and the protons of the cyclopropyl group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show signals for each unique carbon atom, including the nitrile carbon (C≡N), the carbons of the pyridine ring, and the carbons of the cyclopropyl group.
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H (3 protons) | ~7.0 - 8.5 (multiplets) | ~110 - 160 |
| NH (1 proton) | ~7.5 - 8.5 (broad singlet) | N/A |
| Cyclopropyl-CH (1 proton) | ~2.5 - 3.0 (multiplet) | ~25 - 35 |
| Cyclopropyl-CH₂ (4 protons) | ~0.5 - 1.0 (multiplets) | ~5 - 15 |
| C≡N (Nitrile) | N/A | ~115 - 120 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[15][16]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Data Acquisition:
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Expected Absorption Bands:
-
The spectrum provides a unique "fingerprint" for the molecule. Key functional groups will produce characteristic absorption bands.
-
Table 4: Key FTIR Functional Group Frequencies
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 (moderate, sharp) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 (weak) |
| Aliphatic C-H (Cyclopropyl) | C-H Stretch | 2850 - 3000 (moderate) |
| Nitrile | C≡N Stretch | 2220 - 2260 (sharp, moderate) |
| Aromatic Ring | C=C Stretch | 1400 - 1600 (multiple bands) |
Analysis of Volatile Impurities
Headspace Gas Chromatography (GC) for Residual Solvents
Principle: GC is the preferred method for analyzing volatile organic compounds, such as residual solvents from the synthesis process.[17] In headspace GC, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC system. This avoids introducing non-volatile matrix components onto the column. A Flame Ionization Detector (FID) is commonly used for its robust response to hydrocarbons.
Protocol: Headspace GC-FID
-
Sample and Standard Preparation:
-
Prepare a standard solution containing expected residual solvents (e.g., acetone, ethyl acetate, toluene) in a suitable high-boiling solvent like DMSO.
-
Accurately weigh ~100 mg of the this compound sample into a headspace vial and add a fixed volume of DMSO.
-
-
Instrumentation and Conditions:
-
Justification: A polar column (e.g., WAX or 624-type) is typically used for residual solvent analysis to achieve good separation of common polar and nonpolar solvents. The temperature program is designed to elute all expected solvents within a reasonable time.
Table 5: Headspace GC Method Parameters
-
| Parameter | Recommended Setting |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min |
| Injector Temp | 250 °C |
| Detector (FID) Temp | 260 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Equilibration Time | 15 min |
-
Data Analysis:
-
Identify residual solvents by comparing the retention times of peaks in the sample chromatogram to those in the standard chromatogram.
-
Quantify the amount of each solvent using an external or internal standard method.
-
Conclusion and Best Practices
The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols outlined in this guide provide a robust framework for confirming the identity, structure, purity, and quality of this important pharmaceutical intermediate.
Caption: Relationship between analytical techniques and the data they yield.
For trustworthy and reliable results, it is essential to use well-calibrated instruments, high-purity solvents and reagents, and certified reference standards where applicable. Method validation according to ICH guidelines should be performed before routine use in a regulated environment.
References
- 1. This compound [myskinrecipes.com]
- 2. 52583-90-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. parchem.com [parchem.com]
- 6. This compound | 52583-90-1 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene [mdpi.com]
- 10. Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jppres.com [jppres.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Note: Determination of the Solubility Profile of 2-(Cyclopropylamino)nicotinonitrile
Introduction
2-(Cyclopropylamino)nicotinonitrile, a heterocyclic compound with the molecular formula C₉H₉N₃, is a molecule of interest in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a pyridine ring, a cyclopropylamino group, and a nitrile moiety, suggests a complex interplay of polarity that dictates its solubility in various media. Understanding the solubility of this compound in common laboratory solvents is a critical first step in its development as a potential therapeutic agent. Solubility data informs everything from reaction conditions for further chemical modification to the choice of vehicles for in vitro and in vivo screening, and ultimately, the feasibility of developing an oral dosage form.[4]
This application note provides a detailed protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[5][6] This method is considered the gold standard for its reliability in establishing the thermodynamic solubility of a compound.[7][8] We will also provide a rationale for the selection of a range of common laboratory solvents based on their physicochemical properties and present a framework for the systematic collection and presentation of solubility data.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | PubChem[1] |
| Molecular Weight | 159.19 g/mol | PubChem[1] |
| IUPAC Name | 2-(cyclopropylamino)pyridine-3-carbonitrile | PubChem[1] |
The presence of the pyridine nitrogen and the secondary amine provides hydrogen bond accepting and donating capabilities, respectively, while the nitrile group adds polarity. The cyclopropyl and aromatic rings contribute to the molecule's lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's characteristics.
Rationale for Solvent Selection
The choice of solvents for solubility screening should cover a wide range of polarities and hydrogen bonding capabilities to build a comprehensive profile of the compound's behavior. The following table lists a selection of common laboratory solvents, ordered by increasing relative polarity, that are recommended for the initial solubility screening of this compound.[9][10][11][12][13][14][15][16]
| Solvent | Chemical Formula | Boiling Point (°C) | Relative Polarity | Dielectric Constant |
| Hexane | C₆H₁₄ | 69 | 0.009 | 1.88 |
| Toluene | C₇H₈ | 111 | 0.099 | 2.38 |
| Diethyl Ether | C₄H₁₀O | 34.6 | 0.117 | 4.34 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.207 | 7.58 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.228 | 6.02 |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 0.309 | 9.08 |
| Acetone | C₃H₆O | 56 | 0.355 | 20.7 |
| Acetonitrile | C₂H₃N | 81.6 | 0.460 | 37.5 |
| 2-Propanol (IPA) | C₃H₈O | 82.6 | 0.546 | 18.3 |
| Ethanol | C₂H₆O | 78.3 | 0.654 | 24.5 |
| Methanol | CH₄O | 64.7 | 0.762 | 32.7 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 0.444 | 46.7 |
| Water | H₂O | 100 | 1.000 | 80.1 |
Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
This protocol is designed to establish the thermodynamic equilibrium solubility of this compound. The principle involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound is then determined in a filtered aliquot of the supernatant.[5][6][8]
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)
-
Analytical balance (readable to at least 0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Protocol Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method.
Step-by-Step Procedure
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a clean, dry glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Precisely add a known volume of the selected solvent (e.g., 2-5 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment, typically at 25 °C (room temperature) or 37 °C for physiological relevance.[17][18][19]
-
Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment for at least 1 hour.
-
Carefully draw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[5] Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7]
-
A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Express the solubility in appropriate units, such as mg/mL or moles/liter (M).
-
The experiment should be performed in triplicate for each solvent to ensure reproducibility. Report the average solubility and the standard deviation.
-
Data Presentation
The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents and facilitates the selection of appropriate solvent systems for various applications.
Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C
| Solvent | Relative Polarity | Solubility (mg/mL) ± SD | Solubility (M) ± SD | Qualitative Description |
| Hexane | 0.009 | [Experimental Data] | [Experimental Data] | e.g., Insoluble |
| Toluene | 0.099 | [Experimental Data] | [Experimental Data] | e.g., Sparingly Soluble |
| Diethyl Ether | 0.117 | [Experimental Data] | [Experimental Data] | e.g., Sparingly Soluble |
| Tetrahydrofuran (THF) | 0.207 | [Experimental Data] | [Experimental Data] | e.g., Soluble |
| Ethyl Acetate | 0.228 | [Experimental Data] | [Experimental Data] | e.g., Soluble |
| Dichloromethane (DCM) | 0.309 | [Experimental Data] | [Experimental Data] | e.g., Freely Soluble |
| Acetone | 0.355 | [Experimental Data] | [Experimental Data] | e.g., Freely Soluble |
| Acetonitrile | 0.460 | [Experimental Data] | [Experimental Data] | e.g., Soluble |
| 2-Propanol (IPA) | 0.546 | [Experimental Data] | [Experimental Data] | e.g., Sparingly Soluble |
| Ethanol | 0.654 | [Experimental Data] | [Experimental Data] | e.g., Sparingly Soluble |
| Methanol | 0.762 | [Experimental Data] | [Experimental Data] | e.g., Soluble |
| Dimethyl Sulfoxide (DMSO) | 0.444 | [Experimental Data] | [Experimental Data] | e.g., Very Soluble |
| Water | 1.000 | [Experimental Data] | [Experimental Data] | e.g., Practically Insoluble |
Qualitative descriptions can be based on standard pharmacopeial definitions.
Conclusion
This application note provides a comprehensive and robust protocol for determining the solubility of this compound in a range of common laboratory solvents. By following the detailed shake-flask method and utilizing the provided solvent selection guide, researchers can generate reliable and reproducible solubility data. This information is invaluable for guiding further research and development activities, including chemical synthesis, formulation development, and biological screening. The systematic approach outlined herein ensures the integrity and utility of the generated data for drug discovery and development professionals.
References
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- 2. scbt.com [scbt.com]
- 3. This compound | 52583-90-1 [chemicalbook.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. scribd.com [scribd.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Properties of Solvents Used in Organic Chemistry [murov.info]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Polarity Index [macro.lsu.edu]
- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for 2-(Cyclopropylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe laboratory handling, storage, and use of 2-(Cyclopropylamino)nicotinonitrile (CAS No. 52583-90-1). As a key building block in medicinal chemistry, particularly for kinase inhibitors, understanding its properties and associated hazards is critical for ensuring laboratory safety and experimental integrity.[1] These protocols are synthesized from established safety data for the compound and related aminopyridine derivatives, emphasizing a proactive approach to risk mitigation. The causality behind each procedural step is explained to empower researchers with the knowledge to work safely and effectively.
Compound Identification and Hazard Analysis
This compound is a heterocyclic compound featuring a pyridine ring, a cyclopropylamino group, and a nitrile functional group.[2][3][4][5][6] This unique structure contributes to its utility in pharmaceutical synthesis but also dictates its hazard profile.
Table 1: Chemical and Physical Properties [2][3][4][7]
| Property | Value | Source |
| CAS Number | 52583-90-1 | PubChem[2], ChemWhat[3] |
| Molecular Formula | C₉H₉N₃ | PubChem[2], SCBT[4] |
| Molecular Weight | 159.19 g/mol | PubChem[2], SCBT[4] |
| Appearance | Solid (Typical) | N/A |
| Topological Polar Surface Area | 48.7 Ų | PubChem[2] |
The primary hazards associated with this compound, as defined by the Globally Harmonized System (GHS), are significant and demand strict adherence to safety protocols.[2]
Table 2: GHS Hazard Classification for this compound [2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Expert Analysis of Hazards: The hazard profile indicates that the compound is a potent irritant. The aminopyridine scaffold is known for its potential toxicity and irritant properties.[8][9][10][11] The nitrile group, while a key synthetic handle, can also contribute to toxicity. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. All protocols must be designed to rigorously prevent these exposures.
Receiving and Initial Storage Protocol
Proper procedure begins the moment the compound arrives at the facility. A systematic approach to receiving and storing new chemicals prevents contamination and ensures long-term stability.
Caption: Workflow for receiving and logging new chemical shipments.
Step-by-Step Protocol:
-
Inspect External Packaging: Upon arrival, visually inspect the outer shipping container for any signs of damage (crushes, stains, tears). If damage is present, handle with extra caution.
-
Transfer to a Controlled Area: Move the unopened package to a designated receiving area, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before opening, at a minimum, wear a lab coat, safety glasses with side shields (or chemical goggles), and nitrile gloves.[8][10] The importance of this step cannot be overstated; it is the primary barrier against accidental exposure.
-
Inspect Primary Container: Carefully open the shipping box and inspect the primary chemical container. Check for a secure cap and any evidence of cracks or leaks.
-
Verify and Document: Cross-reference the container label with your order information and the supplier's Certificate of Analysis. Affix a dated "Date Received" label to the container. Log the chemical into your laboratory's inventory management system.
-
Transfer to Storage: Immediately move the compound to its designated long-term storage location.
Long-Term Storage and Chemical Segregation
The stability and safety of laboratory chemicals are directly dependent on their storage environment. For this compound, the key considerations are preventing exposure to incompatible materials and maintaining controlled environmental conditions.
Storage Conditions:
-
Temperature: Store at room temperature in a dry, well-ventilated area.[1][7] Avoid locations with significant temperature fluctuations or direct sunlight, which can degrade the compound over time.[9][12]
-
Atmosphere: While some suppliers suggest storing under an inert atmosphere, for routine use, a tightly sealed container in a dry location is generally sufficient.[1][13] For long-term archival storage, flushing the container with argon or nitrogen is a best practice.
-
Container: Always keep the compound in its original, clearly labeled container.[10] Ensure the cap is tightly sealed to prevent moisture ingress and sublimation.[14]
Chemical Segregation - The Causality of Incompatibility:
Storing incompatible chemicals together creates a significant risk. A spill or leak could lead to a violent reaction, fire, or the generation of toxic gases.[15][16] this compound, as a solid irritant and an aminopyridine derivative, must be segregated from the following hazard classes:
-
Strong Oxidizing Agents (e.g., Nitrates, Perchlorates, Peroxides): Amines can react exothermically and sometimes violently with strong oxidizers.[14]
-
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): As a basic compound (due to the pyridine and amino groups), it will react exothermically with strong acids.[10][15]
-
Acid Chlorides and Anhydrides: These can react vigorously with the amino group.[17]
-
Sources of Ignition: While the compound itself is not classified as flammable, it is a combustible solid.[11] Store away from open flames, hot plates, and other potential ignition sources.[16][18]
Caption: Chemical segregation map for safe storage.
Protocol for Weighing and Handling Solid Compound
This protocol is designed to minimize aerosolization of the solid powder and prevent skin/eye contact.
Location and Equipment:
-
All handling of the solid compound must be performed inside a certified chemical fume hood or in a ventilated balance enclosure.[8][11]
-
Use an analytical balance with a draft shield.
-
Have a designated set of spatulas and weighing papers/boats for this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[8][10] Standard safety glasses are insufficient.
-
Hand Protection: Wear compatible chemical-resistant gloves (nitrile is appropriate for incidental contact).[8] Always check gloves for tears or punctures before use.
-
Body Protection: A flame-retardant lab coat, fully buttoned.
-
Respiratory Protection: Not typically required if work is conducted within a fume hood. If weighing outside of a hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[19]
Step-by-Step Weighing Protocol:
-
Prepare the Work Area: Decontaminate the surface of the balance and the fume hood sash. Place a fresh sheet of absorbent bench paper down.
-
Assemble Equipment: Place weighing paper/boat, spatula, and the chemical container inside the fume hood.
-
Tare the Balance: Place the weighing vessel on the balance and press the tare button.
-
Dispense Solid: Open the container. Using a clean spatula, carefully transfer a small amount of the solid to the weighing vessel. Avoid scooping in a manner that creates dust. Gently tap the spatula to dispense powder; do not shake.
-
Seal and Clean: Immediately and securely close the primary container. Use a disposable wipe lightly dampened with 70% ethanol to clean the spatula and the exterior of the container before removing them from the fume hood. Dispose of the wipe in a designated chemical waste bag.
-
Post-Weighing: Record the weight. Proceed with the experimental procedure (e.g., dissolution in a solvent) within the fume hood.
-
Doffing PPE: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the chemical waste. Wash hands thoroughly with soap and water.[9]
Emergency Procedures
Preparedness is key to mitigating the harm from an accidental exposure or spill.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][20] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[20]
-
Inhalation: Move the affected person to fresh air immediately.[8][20] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[21] Rinse mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Never give anything by mouth to an unconscious person.[22] Seek immediate medical attention.[9]
Spill Management Protocol:
This protocol applies to small spills (<5 grams) within a laboratory setting. For larger spills, evacuate the area and contact institutional Environmental Health & Safety (EHS).
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Don PPE: Wear double nitrile gloves, chemical goggles, a lab coat, and if significant dust is present, respiratory protection.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[8] Do NOT use combustible materials like paper towels to absorb the bulk powder.
-
Clean-Up: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid actions that create dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous chemical waste according to institutional guidelines.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 52583-90-1 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. lobachemie.com [lobachemie.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. biochemopharma.fr [biochemopharma.fr]
- 11. alkalimetals.com [alkalimetals.com]
- 12. How to Store Nitrile Gloves Properly | S&G Gloves [sgnitrilegloves.com]
- 13. 52583-90-1|this compound|BLD Pharm [bldpharm.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 16. ehs.berkeley.edu [ehs.berkeley.edu]
- 17. fishersci.com [fishersci.com]
- 18. uwaterloo.ca [uwaterloo.ca]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 22. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Note: Structural Elucidation and Characterization of 2-(Cyclopropylamino)nicotinonitrile using NMR and Mass Spectrometry
Introduction: The Analytical Imperative for Novel Heterocyclic Compounds
2-(Cyclopropylamino)nicotinonitrile is a substituted pyridine derivative with a molecular formula of C₉H₉N₃ and a molecular weight of 159.19 g/mol .[1][2][3] Its structural motifs, including the aminopyridine and nitrile functionalities, are prevalent in a variety of biologically active molecules and kinase inhibitors.[4] As with any potential drug candidate, unambiguous structural confirmation and purity assessment are paramount for advancing through the drug development pipeline. This application note provides a comprehensive guide to the analytical methodologies for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as primary characterization techniques. The protocols and interpretations presented herein are grounded in established analytical principles and regulatory expectations for pharmaceutical development.[5][6][7][8][9][10]
Molecular Structure and Key Analytical-Structural Correlations
The unique arrangement of the cyclopropyl group, the secondary amine, the pyridine ring, and the nitrile group in this compound gives rise to a distinct set of spectral features. Understanding these correlations is fundamental to accurate data interpretation.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
Part 1: Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[11]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring, the methine and methylene protons of the cyclopropyl group, and the amine proton. The predicted chemical shifts (δ) and coupling constants (J) are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.2 - 8.4 | dd | J = 4.5, 2.0 |
| H-4 (Pyridine) | 7.5 - 7.7 | dd | J = 7.5, 2.0 |
| H-5 (Pyridine) | 6.6 - 6.8 | dd | J = 7.5, 4.5 |
| NH (Amine) | 5.5 - 6.5 | br s | - |
| CH (Cyclopropyl) | 2.8 - 3.0 | m | - |
| CH₂ (Cyclopropyl) | 0.9 - 1.1 | m | - |
| CH₂' (Cyclopropyl) | 0.6 - 0.8 | m | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. dd = doublet of doublets, br s = broad singlet, m = multiplet.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon atom in a unique chemical environment. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 158 - 162 |
| C-6 (Pyridine) | 150 - 154 |
| C-4 (Pyridine) | 138 - 142 |
| C-5 (Pyridine) | 115 - 118 |
| C-3 (Pyridine) | 90 - 94 |
| CN (Nitrile) | 117 - 120 |
| CH (Cyclopropyl) | 22 - 26 |
| CH₂ (Cyclopropyl) | 6 - 10 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra for structural confirmation.
1.3.1 Sample Preparation
-
Accurately weigh 10-15 mg of this compound for ¹H NMR or 50-60 mg for ¹³C NMR.[12][13]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry vial.[14] Other suitable solvents include DMSO-d₆ or acetone-d₆, depending on sample solubility.
-
Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube to remove any particulate matter.[15][16]
-
Cap the NMR tube securely.
1.3.2 NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
(Optional but Recommended) Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.
Figure 2: Experimental workflow for NMR analysis of this compound.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[17]
Predicted Mass Spectral Data
For this compound, a high-resolution mass spectrum (HRMS) will provide the accurate mass of the molecular ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) will induce fragmentation, yielding structurally informative product ions.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (Monoisotopic) | Notes |
| [M+H]⁺ | 160.0869 | Protonated molecular ion |
| Fragment 1 | 132.0556 | Loss of ethylene (C₂H₄) from the cyclopropyl ring |
| Fragment 2 | 119.0607 | Loss of the cyclopropyl group (C₃H₅) |
| Fragment 3 | 104.0501 | Loss of HCN from the pyridine ring after cyclopropyl loss |
Experimental Protocol for LC-MS/MS Analysis
This protocol is designed for the sensitive detection and fragmentation analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
2.2.1 Sample and Mobile Phase Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL with the initial mobile phase composition.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
2.2.2 LC-MS/MS Method Parameters
-
LC System:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS¹ Scan Range: m/z 50-300
-
MS² (Product Ion Scan): Precursor ion m/z 160.1, Collision Energy Ramp 10-40 eV
-
References
- 1. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 52583-90-1 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound [myskinrecipes.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fda.gov [fda.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. sites.uclouvain.be [sites.uclouvain.be]
- 13. web.uvic.ca [web.uvic.ca]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Sample Preparation [nmr.chem.ualberta.ca]
- 16. sites.bu.edu [sites.bu.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
Application Note: A Robust HPLC Method for Purity Analysis of 2-(Cyclopropylamino)nicotinonitrile
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities for 2-(Cyclopropylamino)nicotinonitrile, a key intermediate in pharmaceutical synthesis. The developed reverse-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control in both research and manufacturing environments. The scientific rationale for the selection of chromatographic parameters is discussed in depth, grounding the protocol in fundamental chemical principles.
Introduction and Scientific Rationale
This compound (Figure 1) is a heterocyclic compound featuring a pyridine ring, a secondary amine, and a nitrile group.[1][2][3][4][5] Its molecular structure imparts a moderate polarity, with a predicted pKa of approximately 3.33, indicating it is a weak base.[5] The purity of such intermediates is a critical quality attribute in drug development, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the premier technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[6][7] A reverse-phase (RP-HPLC) approach was selected as the most appropriate separation mode.[8] This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[8]
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase was chosen due to its wide applicability and strong hydrophobic retention, which is ideal for separating the target analyte from potential process-related impurities that may have varying polarities.[8]
-
Mobile Phase pH Control: Given the analyte's basic nature (predicted pKa ≈ 3.33), controlling the mobile phase pH is critical.[5][9] By maintaining the pH at 3.0 (well below the pKa), the secondary amine and pyridine nitrogen are consistently protonated. This positive charge suppression minimizes peak tailing caused by interactions with residual silanol groups on the silica support and ensures consistent, sharp peak shapes and stable retention times.[10] Formic acid was chosen as the modifier due to its volatility and compatibility with mass spectrometry (MS), should impurity identification be required.[11]
-
Wavelength Selection: The pyridine and nitrile chromophores in the molecule suggest strong UV absorbance.[12][13] Based on data from structurally similar nicotinonitrile and aminopyridine derivatives, a detection wavelength of 275 nm was selected to provide high sensitivity for the parent compound and a broad range of potential impurities.[14][15]
-
Organic Modifier: Acetonitrile was selected over methanol as the organic modifier. Its lower viscosity allows for higher efficiency (sharper peaks), and it often provides different selectivity for nitrogen-containing heterocyclic compounds.[11]
Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₉N₃ | Molecular Weight: 159.19 g/mol[1]
digraph "Chemical_Structure" {
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edge [fontname="Arial", fontsize=12, color="#5F6368"];
// Atom nodes
N1 [label="N"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
N6 [label="N"];
C7 [label="C"];
N8 [label="N"];
C9 [label="C"];
H9 [label="H"];
C10 [label="C"];
H10a [label="H"];
H10b [label="H"];
C11 [label="C"];
H11a [label="H"];
H11b [label="H"];
// Positioning
N1 [pos="0,1.5!"];
C2 [pos="1.3,1.5!"];
C3 [pos="2.0,0!"];
C4 [pos="1.3,-1.5!"];
C5 [pos="0,-1.5!"];
N6 [pos="-0.7,0!"];
C7 [pos="2.6,1.5!"];
N8 [pos="3.7,1.5!"];
C9 [pos="-2.0,0!"];
H9 [label="H", pos="-2.5,0.5!"];
C10 [pos="-2.7,-1.0!"];
H10a [label="H", pos="-2.2,-1.5!"];
H10b [label="H", pos="-3.2,-1.5!"];
C11 [pos="-2.7,1.0!"];
H11a [label="H", pos="-2.2,1.5!"];
H11b [label="H", pos="-3.2,1.5!"];
// Bonds
N1 -- C2 [label=""];
C2 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- N6 [label=""];
N6 -- N1 [label=""];
C2 -- C7 [label=""];
C7 -- N8 [label=""];
N6 -- C9 [label=""];
C9 -- H9 [label=""];
C9 -- C10 [label=""];
C9 -- C11 [label=""];
C10 -- C11 [label=""];
C10 -- H10a [label=""];
C10 -- H10b [label=""];
C11 -- H11a [label=""];
C11 -- H11b [label=""];
// Double bonds
edge [style=double];
N1 -- C2;
C3 -- C4;
C5 -- N6;
C7 -- N8 [len=1.5];
// Aromatic ring indication (approximate)
node [shape=point, width=0.01, height=0.01, label=""];
p1 [pos="0.65,0!"];
}
Caption: HPLC Purity Analysis Workflow.
Conclusion
The RP-HPLC method described herein is validated, robust, and highly suitable for the routine purity analysis of this compound. The method's sound scientific basis, particularly the control of mobile phase pH to ensure consistent analyte protonation, leads to reliable and reproducible results. This application note provides researchers and quality control analysts with a comprehensive protocol to ensure the quality of this important pharmaceutical intermediate.
References
- 1. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. youtube.com [youtube.com]
- 10. Polar Compounds | SIELC Technologies [sielc.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for Investigating 2-(cyclopropylamino)nicotinonitrile in Antiviral Drug Discovery
Abstract: The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new chemical scaffolds that can serve as the basis for next-generation antiviral therapeutics. This document outlines a comprehensive strategic framework for the initial evaluation and characterization of 2-(cyclopropylamino)nicotinonitrile, a heterocyclic compound, as a potential antiviral agent. While this specific molecule is primarily known as a synthetic intermediate, its structural motifs—the nicotinonitrile core and the cyclopropylamino moiety—are present in compounds with demonstrated biological activities.[1][2] This guide provides detailed, field-proven protocols for researchers in virology and medicinal chemistry to systematically assess its antiviral potential, from initial cytotoxicity and efficacy screening to preliminary mechanism of action studies.
Introduction and Rationale
This compound is a small molecule (M.W. 159.19 g/mol ) featuring a pyridine ring substituted with a cyano group and a cyclopropylamino group.[3][4][5] While its direct application in virology is not yet documented, the rationale for its investigation is built upon the established bioactivity of its constituent parts:
-
Nicotinonitrile Derivatives: This class of compounds, also known as 3-cyanopyridines, is a versatile scaffold in medicinal chemistry. Various derivatives have been synthesized and evaluated for a wide range of therapeutic effects, including anticancer, antimicrobial, and, notably, antiviral properties.[1][6][7] The electron-withdrawing nature of the nitrile group and the hydrogen bonding capabilities of the pyridine nitrogen make it a privileged structure for interacting with biological targets.
-
Cyclopropylamino Moiety: The incorporation of a cyclopropyl group is a common strategy in drug design to introduce conformational rigidity and improve metabolic stability. Several nucleoside analogues containing a cyclopropylamino group have been synthesized and have demonstrated potent antiviral activity against a spectrum of viruses, including human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and hepatitis B virus (HBV).[2][8]
The combination of these two moieties in a single, relatively simple molecule makes this compound an intriguing candidate for foundational antiviral screening. This document provides the experimental framework to test this hypothesis.
Phase 1: Foundational In Vitro Screening
The initial phase of investigation is designed to answer two fundamental questions: Is the compound safe for host cells at concentrations that might affect viral replication? And does it exhibit any antiviral activity in a cell-based model?
Protocol 1: Cellular Cytotoxicity Assessment
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a relevant host cell line. This value establishes the therapeutic window for subsequent antiviral assays.
Materials:
-
This compound (CAS 52583-90-1)[9]
-
Host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza, A549 for a general respiratory panel)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell viability reagent (e.g., MTT, or a luminescent-based assay like CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette, incubator (37°C, 5% CO2)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock in complete medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, ... , 0.1 µM). Include a "vehicle control" of medium with the highest equivalent concentration of DMSO.
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well into a 96-well plate in a volume of 100 µL. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the seeding medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours).
-
Viability Measurement (MTT Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the data by setting the absorbance of the vehicle control wells to 100% viability. Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression (dose-response curve) to calculate the CC50 value.
Protocol 2: Primary Antiviral Efficacy Screening (CPE Reduction Assay)
Objective: To determine the 50% effective concentration (EC50) of the compound required to inhibit virus-induced cytopathic effect (CPE).
Materials:
-
All materials from Protocol 1.
-
Virus stock with a known titer (e.g., Influenza A virus, Vesicular Stomatitis Virus).
-
Infection medium (serum-free or low-serum medium).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1 and incubate for 24 hours.
-
Infection and Treatment:
-
Prepare serial dilutions of the compound in infection medium at 2x the final concentration.
-
Remove the culture medium from the cells.
-
Add 50 µL of the 2x compound dilutions to the appropriate wells.
-
Immediately add 50 µL of virus diluted in infection medium to achieve a Multiplicity of Infection (MOI) of 0.01-0.1. This results in a final 1x concentration of the compound.
-
Controls: Include "virus control" wells (cells + virus, no compound), "cell control" wells (cells only, no virus or compound), and "vehicle control" wells (cells + virus + DMSO).
-
-
Incubation: Incubate the plate at 37°C until CPE is clearly visible (typically 80-90%) in the virus control wells (usually 48-72 hours).
-
Quantification of Viral Inhibition: Assess cell viability using the same method as in Protocol 1 (e.g., MTT assay).
-
Data Analysis:
-
Normalize the data by setting the absorbance of the cell control wells to 100% protection and the virus control wells to 0% protection.
-
Plot the percentage of protection against the logarithm of the compound concentration.
-
Use non-linear regression to calculate the EC50 value.
-
Calculate the Selectivity Index (SI) = CC50 / EC50 . A higher SI value (ideally >10) indicates that the compound's antiviral effect is not due to general cytotoxicity and suggests a specific antiviral mechanism.
-
Data Presentation: Foundational Screening Results
| Compound | Cell Line | Virus | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | A549 | Influenza A | >100 | 8.5 | >11.8 |
| This compound | Vero E6 | VSV | >100 | 12.2 | >8.2 |
| Positive Control (e.g., Remdesivir) | Vero E6 | VSV | >50 | 0.5 | >100 |
Note: Data shown is hypothetical and for illustrative purposes.
Phase 2: Elucidating the Mechanism of Action (MoA)
Once a compound demonstrates a favorable selectivity index, the next critical step is to identify how and when it inhibits the viral life cycle. Antiviral drugs can act at various stages, including entry, replication, and egress.[10][11][12]
Workflow for MoA Investigation
Caption: High-level workflow for Mechanism of Action (MoA) studies.
Protocol 3: Time-of-Addition Assay
Objective: To pinpoint the stage of the viral life cycle (pre-entry, entry, post-entry/replication, late stage/release) targeted by the compound.
Procedure:
-
Cell Preparation: Seed host cells in a multi-well plate (e.g., 24-well) to form a confluent monolayer.
-
Synchronized Infection: Pre-chill the plate at 4°C for 30 minutes. Add a high MOI of virus (e.g., MOI = 1-3) and allow it to adsorb to the cells for 1 hour at 4°C. This synchronizes the infection. Wash the cells with cold PBS to remove unbound virus. Add pre-warmed medium and transfer the plate to a 37°C incubator. This is defined as time zero (T=0).
-
Timed Compound Addition: Add a high concentration (e.g., 5-10x EC50) of this compound to different wells at various time points post-infection (e.g., T = -1h [pre-treatment], T=0h, T=2h, T=4h, T=6h, T=8h).
-
Sample Collection: At a late time point when a single replication cycle is complete (e.g., 12 or 24 hours), collect the supernatant from all wells.
-
Viral Titer Quantification: Determine the viral titer in each supernatant sample using a standard method like a plaque assay or TCID50 assay.
-
Data Interpretation:
-
Inhibition at T=-1h only: The compound may be targeting the virus directly or cellular factors required for entry.
-
Inhibition from T=-1h to T=2h, but not later: The compound likely targets an early step like entry or uncoating.
-
Inhibition at mid-time points (e.g., T=2h to T=6h): The compound likely targets genome replication or protein synthesis.
-
Inhibition only at late time points (e.g., T=8h): The compound likely targets viral assembly or egress.
-
Visualizing the Viral Life Cycle and Drug Targets
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 52583-90-1 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. researchgate.net [researchgate.net]
Safe Disposal of 2-(Cyclopropylamino)nicotinonitrile Waste: An Application Guide for Laboratory Professionals
Abstract
This comprehensive guide provides detailed application notes and protocols for the safe and effective disposal of 2-(Cyclopropylamino)nicotinonitrile waste, a compound of interest in contemporary drug discovery and development. Recognizing the unique chemical functionalities of this molecule—a nicotinonitrile core and a cyclopropylamine substituent—this document outlines procedures that ensure the mitigation of its potential hazards. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing chemical neutralization prior to final disposal. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind each procedural choice, ensuring both safety and regulatory compliance.
Introduction and Hazard Assessment
This compound is a heterocyclic compound with increasing relevance in medicinal chemistry.[1] As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for safe handling and disposal. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation, as indicated by its GHS classification.[2] Therefore, all waste generated, including neat compound, solutions, and contaminated labware, must be treated as hazardous.
A critical first step in the safe management of this chemical waste is a comprehensive hazard assessment. This involves not only understanding the intrinsic hazards of the compound itself but also its potential reactions with other chemicals in the waste stream.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 52583-90-1 | [3][4] |
| Molecular Formula | C₉H₉N₃ | [3] |
| Molecular Weight | 159.19 g/mol | [3] |
| Appearance | Solid (form may vary) | N/A |
| GHS Hazard Codes | H315, H319, H335 | [2] |
Waste Segregation and Handling
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[5][6] Waste containing this compound must be collected in dedicated, clearly labeled, and chemically compatible containers.
Container Selection and Labeling
High-density polyethylene (HDPE) or glass containers are recommended for collecting waste of this compound. Containers must be in good condition, with secure, tight-fitting lids to prevent leakage or evaporation.[7][8]
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The primary hazards: "Irritant"
-
The date of accumulation start
-
The name of the principal investigator or laboratory supervisor
Incompatible Materials
To prevent dangerous reactions, this compound waste should not be mixed with the following:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates) - Can lead to vigorous, exothermic reactions.[5][7]
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid) - May cause vigorous reactions or degradation with the release of toxic fumes.[7]
-
Strong Bases: - While used in one of the degradation protocols, uncontrolled mixing should be avoided.[7]
Chemical Treatment and Neutralization Protocols
The following protocols are designed for the laboratory-scale chemical degradation of this compound waste to less hazardous compounds. These procedures should be performed by trained personnel in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before beginning any chemical handling. The minimum required PPE for the following procedures includes:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile gloves; it is crucial to check the glove manufacturer's compatibility chart).[8]
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: All procedures must be carried out in a certified chemical fume hood.[8]
Protocol 1: Acid-Catalyzed Hydrolysis of the Nitrile Group
This protocol leverages the reactivity of the nitrile functional group, hydrolyzing it to a carboxylic acid, a significantly less reactive functionality.[9][10][11][12][13]
dot
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound waste in a minimal amount of a water-miscible solvent (e.g., ethanol, THF).
-
Acid Addition: Slowly and with stirring, add an excess of 6M hydrochloric acid to the flask. A general guideline is to use at least 3 molar equivalents of HCl for every mole of the nitrile compound.
-
Heating: Heat the mixture to reflux using a heating mantle. The reaction progress should be monitored periodically (e.g., every hour) by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH of the solution is between 6 and 8. Be cautious as this will generate carbon dioxide gas.
-
Final Disposal: The resulting aqueous solution, containing the hydrolyzed product (2-(cyclopropylamino)nicotinic acid) and salts, can now be disposed of as aqueous chemical waste according to your institution's guidelines.
Protocol 2: Base-Catalyzed Hydrolysis of the Nitrile Group
An alternative to acid hydrolysis, this method uses a strong base to achieve the same conversion of the nitrile to a carboxylate salt.[10][11][13][14]
dot
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemwhat.com [chemwhat.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Cyclopropylamino)nicotinonitrile
Welcome to the technical support guide for the synthesis of 2-(Cyclopropylamino)nicotinonitrile (CAS 52583-90-1).[1][2][3][4] This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you maximize the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal methods for synthesizing this molecule:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct route, involving the reaction of a 2-halonicotinonitrile (typically 2-chloronicotinonitrile) with cyclopropylamine.[5] The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the C2 position for nucleophilic attack by the amine. This method is often preferred for its simplicity and cost-effectiveness.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is a powerful alternative, especially when the SNAr reaction is sluggish or requires harsh conditions.[6][7] It uses a palladium catalyst and a specialized phosphine ligand to couple the 2-halonicotinonitrile with cyclopropylamine, generally offering high yields and broad functional group tolerance.[8][9]
Q2: Which starting material is better for the SNAr reaction: 2-chloronicotinonitrile or 2-fluoronicotinonitrile?
For SNAr reactions, 2-fluoronicotinonitrile is mechanistically superior. The rate-determining step is the initial nucleophilic attack on the aromatic ring. Fluorine, being the most electronegative halogen, makes the carbon atom at the C2 position more electrophilic and thus more susceptible to attack. Although fluoride is a poorer leaving group than chloride in SN1 and SN2 reactions, in SNAr the leaving group's ability to depart is less critical than the initial activation of the ring. Therefore, reactions with 2-fluoropyridines are often faster and proceed under milder conditions than their chloro-analogs.[10] However, 2-chloronicotinonitrile is generally more commercially available and less expensive, making it the more common starting point.
Q3: What is the role of a base in the SNAr synthesis?
A base is crucial for neutralizing the hydrohalic acid (e.g., HCl) that is generated as a byproduct of the substitution reaction. Without a base, the acid would protonate the cyclopropylamine nucleophile, forming an unreactive ammonium salt and halting the reaction. Common choices include inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), or using a slight excess of cyclopropylamine to act as both the nucleophile and the acid scavenger.
Q4: When should I consider a Buchwald-Hartwig approach instead of a direct SNAr?
You should consider the Buchwald-Hartwig amination under the following circumstances:
-
Low Reactivity: If the SNAr reaction with 2-chloronicotinonitrile results in a low yield, requires excessively high temperatures (>150 °C), or stalls completely.
-
Substrate Sensitivity: If your starting material or desired product contains functional groups that are sensitive to the high temperatures or specific conditions required for the SNAr reaction.
-
Improved Yield and Purity: The Buchwald-Hartwig reaction is renowned for its efficiency and can often provide a cleaner reaction profile with higher yields, justifying the higher cost of the catalyst and ligands.[8]
Q5: How can I effectively monitor the reaction progress?
The reaction progress can be monitored using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to separate the starting material (2-halonicotinonitrile) from the more polar product. The disappearance of the starting material spot indicates reaction completion.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide more quantitative and definitive results, allowing you to track the consumption of reactants and the formation of the product (MW: 159.19 g/mol )[2][3][4] and any side products.
Troubleshooting Guide
Problem: My reaction is very slow or has stalled.
-
Potential Cause 1: Insufficient Temperature (SNAr).
-
Explanation: Nucleophilic aromatic substitution on pyridine rings can be slow and often requires significant thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity.[5]
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. For SNAr reactions in solvents like DMSO or NMP, temperatures between 100-140 °C are common. Monitor for potential decomposition by TLC.
-
-
Potential Cause 2: Inactive Catalyst (Buchwald-Hartwig).
-
Explanation: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)2), it must be reduced in situ. The phosphine ligand can also be oxidized by trace oxygen, rendering it ineffective.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly opened, high-purity catalyst and ligand. Consider using a pre-formed Pd(0) catalyst like Pd2(dba)3.
-
-
Potential Cause 3: Incorrect Solvent Choice.
-
Explanation: Protic solvents (e.g., ethanol, water) can form strong hydrogen bonds with the amine nucleophile, stabilizing it and reducing its nucleophilicity, which slows down the reaction.[11][12]
-
Solution: Use a polar aprotic solvent such as DMSO, DMF, NMP, or Dioxane. These solvents effectively solvate the cation of the base but do not strongly interact with the amine, leaving it free to react.[13]
-
Problem: The yield of my product is low.
-
Potential Cause 1: Volatility of Cyclopropylamine.
-
Explanation: Cyclopropylamine has a low boiling point (49-50 °C). In a heated, open, or poorly sealed system, a significant amount of the nucleophile can be lost to evaporation, leading to an incomplete reaction.
-
Solution: Perform the reaction in a sealed pressure vessel or use a well-sealed reflux condenser. Alternatively, use a higher-boiling solvent and maintain a reaction temperature that is high enough for the reaction to proceed but minimizes evaporative loss. Using a slight excess (1.2-1.5 equivalents) of cyclopropylamine can also compensate for minor losses.
-
-
Potential Cause 2: Suboptimal Base.
-
Explanation: For SNAr, if the base is too weak or not soluble enough in the reaction medium, it cannot effectively neutralize the generated acid, leading to the deactivation of the nucleophile. For Buchwald-Hartwig, the choice of base is critical for the catalytic cycle, particularly for the deprotonation of the amine-palladium complex.
-
Solution: For SNAr, ensure the base is finely powdered to maximize surface area. Consider switching to a stronger or more soluble base (e.g., from K2CO3 to Cs2CO3). For Buchwald-Hartwig, NaOtBu is a common and effective strong base, but K3PO4 can be a milder alternative if base-sensitive groups are present.
-
-
Potential Cause 3: Competing Side Reactions.
-
Explanation: At high temperatures, side reactions can occur. One possibility is the hydrolysis of the nitrile group to an amide if water is present, especially under basic conditions. Another is the formation of dimeric or polymeric byproducts.
-
Solution: Ensure all reagents and solvents are anhydrous. Lowering the reaction temperature and extending the reaction time may help minimize temperature-dependent side reactions. If side products persist, switching to a more selective method like the Buchwald-Hartwig amination is advisable.
-
Problem: I am observing significant impurity formation.
-
Potential Cause 1: Dimerization/Oligomerization.
-
Explanation: Under harsh conditions, self-condensation or reaction with other intermediates can lead to colored, high-molecular-weight impurities.
-
Solution: Lower the reaction temperature. Ensure a slight excess of the amine nucleophile is used to favor the desired reaction over self-condensation of the starting material.
-
-
Potential Cause 2: Hydrolysis of Nitrile.
-
Explanation: The nitrile group can be hydrolyzed to the corresponding carboxamide or carboxylic acid, particularly if the reaction workup involves prolonged exposure to strong acidic or basic aqueous conditions at elevated temperatures.
-
Solution: Use anhydrous conditions for the reaction itself. During the aqueous workup, maintain neutral or mildly basic conditions and avoid excessive heating.
-
Problem: My product is difficult to purify.
-
Potential Cause 1: Co-elution with Starting Material.
-
Explanation: The product and starting material may have similar polarities, making separation by column chromatography challenging.
-
Solution: Optimize the eluent system for column chromatography. A gradient elution may provide better separation. Alternatively, consider a different purification technique.
-
-
Potential Cause 2: Product is an Oil or Low-Melting Solid.
-
Explanation: If the product does not crystallize easily, it can be difficult to isolate in high purity.
-
Solution:
-
Recrystallization: Test a variety of solvent systems (e.g., isopropanol, ethyl acetate/hexane, toluene) to find conditions that promote crystallization.
-
Acid-Base Extraction: The product is basic due to the amino-pyridine moiety. It can be extracted into a dilute aqueous acid (e.g., 1M HCl), washed with an organic solvent (like ether or ethyl acetate) to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer with NaOH or NaHCO3.
-
Kugelrohr Distillation: If the product is thermally stable, distillation under high vacuum can be an effective purification method for liquid or low-melting solid products.
-
-
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for SNAr Synthesis
| Parameter | Condition A (Standard) | Condition B (Optimized/Forced) | Rationale |
| Halopyridine | 2-Chloronicotinonitrile | 2-Fluoronicotinonitrile | Fluoro- leaving groups often increase SNAr reaction rates.[10] |
| Solvent | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | DMSO has a higher boiling point and can often accelerate SNAr reactions. |
| Base | K2CO3 (2.0 eq) | Cs2CO3 (1.5 eq) | Cesium carbonate has higher solubility and basicity in organic solvents. |
| Temperature | 80 - 100 °C | 120 - 140 °C | Higher temperatures are used to drive sluggish reactions to completion. |
| Time | 12 - 24 hours | 4 - 12 hours | Optimized conditions typically lead to shorter reaction times. |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd2(dba)3 (1-2 mol%) | Xantphos (2-4 mol%) | Cs2CO3 (1.5 eq) | Dioxane | 100 - 110 |
| Pd(OAc)2 (2-3 mol%) | BINAP (3-5 mol%) | NaOtBu (1.3 eq) | Toluene | 90 - 100 |
| BrettPhos Precatalyst (1-2 mol%) | (Internal to precatalyst) | K3PO4 (2.0 eq) | t-Amyl Alcohol | 100 - 110 |
Visualizations and Workflows
Diagrams
Caption: SNAr reaction of 2-chloronicotinonitrile with cyclopropylamine.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for diagnosing and solving low-yield issues.
Optimized Experimental Protocols
Disclaimer: These procedures are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.
Protocol A: Optimized Nucleophilic Aromatic Substitution (SNAr)
-
Setup: To a pressure-rated reaction vessel equipped with a magnetic stir bar, add 2-chloronicotinonitrile (1.0 eq), cesium carbonate (Cs2CO3, 1.5 eq), and anhydrous dimethyl sulfoxide (DMSO, approx. 0.5 M concentration relative to the starting material).
-
Reagent Addition: Add cyclopropylamine (1.3 eq) to the vessel.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) until the 2-chloronicotinonitrile spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water, which should cause the product to precipitate.
-
Isolation: Stir the aqueous suspension for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether or hexane to aid in drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like isopropanol or an ethyl acetate/hexane mixture to yield this compound as a solid.
Protocol B: Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask, add Pd2(dba)3 (0.01 eq, 1 mol%), Xantphos (0.02 eq, 2 mol%), and cesium carbonate (Cs2CO3, 1.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-chloronicotinonitrile (1.0 eq) followed by anhydrous, degassed 1,4-dioxane (approx. 0.5 M).
-
Nucleophile Addition: Add cyclopropylamine (1.2 eq) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexane) to afford the pure product.
References
- 1. chemwhat.com [chemwhat.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Reactions with 2-(Cyclopropylamino)nicotinonitrile
Welcome to the technical support center for 2-(Cyclopropylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in their synthetic endeavors. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, understanding its reactivity and potential pitfalls is crucial for successful outcomes.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and field-proven insights.
I. Understanding the Reactivity of this compound
This compound possesses three key reactive sites: the secondary amine, the nitrile group, and the pyridine ring. The interplay of these functional groups dictates its chemical behavior. The pyridine ring is electron-deficient, which can influence the reactivity of its substituents.[2] The secondary amine is nucleophilic and can participate in various coupling and substitution reactions. The nitrile group can undergo hydrolysis, reduction, or act as a precursor for cyclization reactions.
II. Troubleshooting Guide: Common Failed Reactions
This section addresses specific issues that may arise during common transformations involving this compound.
A. N-Alkylation and N-Arylation Reactions
Question: I am attempting an N-alkylation of this compound with an alkyl halide, but I am observing low yields and multiple products by TLC/LC-MS. What could be the issue?
Answer:
Low yields and the formation of multiple products in N-alkylation reactions are common challenges. Several factors could be at play:
-
Competing Basicity: The pyridine nitrogen, although generally less basic than the exocyclic amine, can compete for the alkylating agent, leading to the formation of a quaternary pyridinium salt. This is particularly true if a strong, non-hindered base is used.
-
Over-alkylation: While less common with a secondary amine, under forcing conditions or with highly reactive alkylating agents, dialkylation could theoretically occur, though this is sterically hindered.
-
Base-Induced Side Reactions: The choice of base is critical. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can deprotonate other positions on the molecule or promote side reactions of the alkyl halide (e.g., elimination).
-
Solvent Effects: The solvent can influence the reactivity of both the nucleophile and the electrophile. Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base and leave the anion more reactive.
Troubleshooting Workflow:
Caption: Troubleshooting N-Alkylation Reactions.
Recommended Protocol for N-Alkylation:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Cyclization Reactions to Form Fused Heterocycles
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are scaffolds for potent kinase inhibitors.[3][4]
Question: I am trying to synthesize a pyrido[2,3-d]pyrimidine derivative from this compound by reacting it with an acylating or thioacylating agent followed by cyclization, but the reaction is not proceeding to completion. What are the likely causes?
Answer:
Incomplete conversion in these cyclization reactions often points to issues with either the initial acylation/thioacylation step or the subsequent ring closure.
-
Insufficiently Reactive Acylating/Thioacylating Agent: The nucleophilicity of the secondary amine might be lower than expected due to the electronic effects of the pyridine ring. A more reactive agent might be required.
-
Suboptimal Cyclization Conditions: The ring closure step is often the most challenging and may require specific conditions (e.g., thermal, acid- or base-catalyzed) to proceed efficiently.
-
Hydrolysis of Intermediates: The acylated or thioacylated intermediate may be susceptible to hydrolysis, especially if the reaction is run for extended periods or if water is present in the reaction mixture.
Troubleshooting Strategies:
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient acylation/thioacylation | Use a more reactive acylating agent (e.g., acid chloride instead of anhydride). Consider using a coupling agent for carboxylic acids. |
| Poor cyclization | Experiment with different cyclization conditions: thermal (high-boiling solvent like diphenyl ether), acid catalysis (e.g., PPA, PTSA), or base catalysis (e.g., K₂CO₃, NaH). | |
| Side Product Formation | Hydrolysis of intermediate | Ensure anhydrous reaction conditions. Use freshly distilled solvents and dried reagents. |
| Decomposition | Run the reaction at the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating. |
Illustrative Cyclization Pathway:
Caption: General pathway for pyrido[2,3-d]pyrimidine synthesis.
C. Nitrile Group Transformations
Question: I am attempting to hydrolyze the nitrile group of this compound to the corresponding carboxylic acid using strong basic conditions, but I am getting a complex mixture of products. Why is this happening?
Answer:
While the hydrolysis of nitriles to carboxylic acids is a standard transformation, the presence of other functional groups in this compound can lead to complications under harsh reaction conditions.
-
Instability of the Pyridine Ring: Pyridine and its derivatives can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.[5]
-
Side Reactions of the Amine: The secondary amine can also undergo side reactions under these conditions.
-
Incomplete Hydrolysis: The hydrolysis may stop at the amide stage, especially under milder conditions.
Recommendations for Nitrile Hydrolysis:
| Condition | Advantages | Potential Issues | Recommendation |
| Strong Acid (e.g., H₂SO₄, HCl) | Can be effective for some substrates. | Potential for pyridine ring degradation. | Use with caution and at the lowest possible temperature. |
| Strong Base (e.g., NaOH, KOH) | Commonly used for nitrile hydrolysis. | Can lead to a complex mixture of products due to side reactions. | A milder, two-step procedure might be more suitable. |
| Two-Step Procedure | Milder conditions, better control. | Longer reaction sequence. | 1. Convert the nitrile to the amide using controlled basic hydrolysis (e.g., with a base like K₂CO₃ in a suitable solvent). 2. Isolate the amide and then hydrolyze it to the carboxylic acid under milder acidic or basic conditions. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reactions involving this compound?
A1: The choice of solvent is highly dependent on the specific reaction. For N-alkylation and many coupling reactions, polar aprotic solvents like DMF, DMSO, acetonitrile, and THF are generally suitable. For cyclization reactions, higher boiling point solvents such as diphenyl ether or Dowtherm A may be necessary for thermal cyclizations. Always ensure the solvent is anhydrous, as the presence of water can lead to unwanted side reactions, such as the hydrolysis of intermediates.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. For TLC, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol is often a good starting point. LC-MS is particularly useful for identifying the formation of products and byproducts by their mass-to-charge ratio.
Q3: What are the common impurities I should look out for in my starting material?
A3: Commercially available this compound is generally of high purity (≥98%). However, potential impurities could include residual starting materials from its synthesis, such as 2-chloronicotinonitrile or cyclopropylamine. It is always good practice to verify the purity of the starting material by NMR or LC-MS before use.
Q4: Are there any known stability issues with this compound?
A4: this compound is a relatively stable compound under normal laboratory conditions. It should be stored at room temperature in an inert atmosphere.[1] However, as with many organic compounds, prolonged exposure to strong acids, strong bases, or high temperatures can lead to degradation.
IV. References
-
BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. --INVALID-LINK--
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. --INVALID-LINK--
-
Abdel-Aziz, A. A.-M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC, NIH. --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. --INVALID-LINK--
-
Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. --INVALID-LINK--
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Pyridine Ring Synthesis. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. --INVALID-LINK--
-
Santa Cruz Biotechnology, Inc. (n.d.). This compound. --INVALID-LINK--
-
GCW Gandhi Nagar Jammu. (n.d.). Pyridines. --INVALID-LINK--
-
Aboukhatwa, S. M., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. PubMed. --INVALID-LINK--
-
ChemWhat. (n.d.). This compound CAS#: 52583-90-1. --INVALID-LINK--
-
Lee, J., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. --INVALID-LINK--
-
Kim, B. T., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC, NIH. --INVALID-LINK--
-
ChemicalBook. (2022). This compound. --INVALID-LINK--
-
Khusnutdinov, R. I., et al. (2021). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews. --INVALID-LINK--
-
Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. --INVALID-LINK--
-
Gangjee, A., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. NIH. --INVALID-LINK--
-
Parchem. (n.d.). This compound. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. --INVALID-LINK--
-
Wang, X., et al. (2020). K2CO3‐Promoted Ring‐Opening/Cyclization Reactions of Multi‐substituted Donor‐Acceptor Cyclopropanes with Thiourea: Access to 2‐Amino‐4,6‐diarylnicotinonitrile Derivatives. ResearchGate. --INVALID-LINK--
-
Papakyriakou, A., et al. (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. --INVALID-LINK--
-
Falcinelli, S., et al. (2018). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life. --INVALID-LINK--
-
PubMed. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. --INVALID-LINK--
-
PubChem. (n.d.). 2-(Cyclopropylamino)nicotinic acid. --INVALID-LINK--
-
ecancer. (2016). Drug development: successes, problems and pitfalls—the industry perspective. PMC, NIH. --INVALID-LINK--
-
National Academies of Sciences, Engineering, and Medicine. (2014). Drug Development Challenges. In Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US). --INVALID-LINK--
-
CAS. (2023). Dealing with the challenges of drug discovery. --INVALID-LINK--
-
Wikipedia. (n.d.). Nicotinonitrile. --INVALID-LINK--
-
Zhang, G., et al. (2021). Drug-drug cocrystals: Opportunities and challenges. PMC, NIH. --INVALID-LINK--
-
MDPI. (2025). Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. --INVALID-LINK--
-
Google Patents. (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid. --INVALID-LINK--
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. --INVALID-LINK--
-
Li, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. --INVALID-LINK--
-
Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. --INVALID-LINK--
-
European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. --INVALID-LINK--
-
Cativiela, C., et al. (2021). Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. MDPI. --INVALID-LINK--
-
Kumar, A., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AGU Fall Meeting 2020 [agu.confex.com]
Technical Support Center: Optimizing Nicotinonitrile Synthesis
Welcome to the technical support center for nicotinonitrile synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to optimizing the synthesis of 3-cyanopyridine (nicotinonitrile), a critical intermediate in pharmaceuticals and vitamins. Here, we address common challenges in minimizing side-product formation, focusing on the industrial standard method: the vapor-phase ammoxidation of 3-methylpyridine (also known as 3-picoline).
Our approach is rooted in explaining the fundamental chemical principles behind each recommendation, providing you with the knowledge to not only solve current issues but also to anticipate and prevent future challenges.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Reaction and Its Byproducts
Q1: What are the primary side-products I should expect during the ammoxidation of 3-methylpyridine, and why do they form?
A1: In the vapor-phase ammoxidation of 3-methylpyridine, the desired reaction is the conversion of the methyl group to a nitrile group. However, several parallel and sequential reactions can occur, leading to a range of undesirable byproducts. The most common are:
-
Carbon Oxides (CO and CO₂): These are products of complete oxidation (combustion) of the pyridine ring or the methyl group. This is the most significant yield-reducing side reaction and is highly exothermic, which can lead to catalyst hotspots and further unwanted reactions.
-
Pyridine: This forms via the demethylation of the 3-methylpyridine feedstock. It represents a loss of the starting material.
-
Unreacted 3-Methylpyridine: Incomplete conversion is a common issue, leading to challenges in downstream purification.
-
Other Pyridine Derivatives: Small amounts of other cyanopyridines or pyridine carboxylic acids can form, depending on the catalyst and conditions.[1]
-
Polymerization Products (Coke): At high temperatures, reactants and products can polymerize on the catalyst surface, leading to deactivation.
The formation of these byproducts is a complex interplay between reaction thermodynamics and kinetics, heavily influenced by catalyst choice and reaction conditions.[1]
Q2: What is the fundamental mechanism that leads to the desired nicotinonitrile versus the undesired carbon oxides?
A2: The ammoxidation process is a partial oxidation reaction.[1] The goal is to selectively activate the C-H bonds of the methyl group without breaking the aromatic pyridine ring.
-
Desired Pathway (Nicotinonitrile Formation): The reaction is believed to proceed through a series of surface-mediated steps on the metal oxide catalyst. First, the methyl group of 3-picoline is activated, likely forming a surface-bound benzyl-like radical. This intermediate then reacts with ammonia and oxygen species on the catalyst surface to form the nitrile group, releasing water as a byproduct.[1]
-
Undesired Pathway (Combustion): The formation of CO and CO₂ occurs when the activation energy for breaking the bonds within the pyridine ring is overcome. This is more likely to happen at excessively high temperatures or on catalyst sites that are too active for complete oxidation. The stability of the pyridine ring makes it relatively resistant, but hotspots on the catalyst can provide the energy needed for this destructive oxidation.
The key to high selectivity is a catalyst and reaction conditions that favor the kinetic pathway of methyl group activation while keeping the energy barrier for ring-opening prohibitively high.
Section 2: Catalyst-Related Troubleshooting
Q1: My nicotinonitrile yield is decreasing over time, suggesting catalyst deactivation. What are the common causes and mitigation strategies?
A1: Catalyst deactivation is a critical issue in continuous vapor-phase reactions. The primary causes are:
-
Coking: The deposition of carbonaceous polymers on the active sites of the catalyst. This physically blocks reactants from reaching the catalytic centers.
-
Cause: High reaction temperatures, improper reactant ratios (too little ammonia or oxygen), or the presence of impurities in the feed can promote polymerization.
-
Solution: Optimize the reaction temperature to the lower end of the effective range. Ensure a proper molar ratio of ammonia and oxygen to 3-picoline. Pre-purify the 3-picoline feed to remove any heavy organic impurities.
-
-
Sintering: The agglomeration of small catalyst particles into larger ones at high temperatures, leading to a loss of active surface area.
-
Cause: Prolonged operation at the upper limits of the recommended temperature range or temperature spikes ("hotspots") due to poor heat dissipation.
-
Solution: Maintain strict temperature control. Use a fluidized-bed reactor for better heat management compared to a fixed-bed reactor. The catalyst support (e.g., TiO₂) also plays a role in thermal stability.
-
-
Poisoning: Strong chemisorption of impurities from the feed onto the active sites.
-
Cause: Sulfur or other heteroatomic compounds in the 3-picoline or ammonia feed.
-
Solution: Implement rigorous purification of all reactant streams before they enter the reactor.
-
A logical workflow for troubleshooting catalyst deactivation can be visualized as follows:
Q2: How critical is the choice of catalyst, for example, a Vanadium-Titanium-Oxide (V-Ti-O) system, for selectivity?
A2: The catalyst is the most critical factor in achieving high selectivity. Vanadium-based catalysts, particularly those supported on titanium dioxide (anatase), are the industry standard for a reason.[2][3][4][5]
-
Vanadium Oxide (V₂O₅): This is the primary active component. The redox cycle between V⁵⁺ and V⁴⁺ is crucial for the oxygen transfer required in the reaction.[5]
-
Titanium Dioxide (TiO₂ support): TiO₂ is not just an inert carrier; it has a strong synergistic effect with the vanadium oxide. It increases the dispersion of the V₂O₅, enhances its thermal stability, and modifies its redox properties, which helps to prevent over-oxidation of the 3-picoline. The interface between vanadium and titanium is thought to be key for high productivity.[6]
-
Promoters (e.g., MoO₃, Sb₂O₅): Promoters can be added to further enhance selectivity and catalyst lifetime.[2][7] For instance, MoO₃ can improve the conversion rate of 3-picoline.[2]
Studies have shown that the optimal V₂O₅ content on a TiO₂ support is typically in the range of 4-6 wt.% to achieve maximum selectivity and conversion.[3]
Section 3: Optimizing Reaction Parameters
Q1: I'm observing a high amount of COx in my product stream. How should I adjust the reaction temperature?
A1: High levels of CO and CO₂ are a clear indication of excessive temperature. The ammoxidation of 3-methylpyridine is highly exothermic, and if this heat is not managed effectively, it leads to "runaway" combustion reactions.
The optimal temperature range for this reaction is typically between 350°C and 400°C .[2][8]
-
If your temperature is > 400°C: You are likely promoting the complete oxidation of the pyridine ring. You must lower the temperature.
-
If your temperature is < 350°C: The reaction rate may be too slow, leading to low conversion of 3-methylpyridine.
The goal is to find the "sweet spot" where the conversion of 3-picoline is high, but the formation of COx is minimal. This relationship can be visualized as follows:
References
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ect-journal.kz [ect-journal.kz]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance | Scientific.Net [scientific.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 2-(Cyclopropylamino)nicotinonitrile
Welcome to the technical support center for the synthesis of 2-(Cyclopropylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of this important synthetic transformation. As a key intermediate in the development of kinase inhibitors and other pharmaceuticals, robust and scalable synthesis of this compound is of significant interest[1].
This document will explore the two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination—offering practical, field-proven insights to overcome common experimental challenges.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Scenario 1: Low or No Conversion of Starting Material (2-Chloronicotinonitrile)
A common challenge in the synthesis of this compound is the incomplete conversion of the 2-chloronicotinonitrile starting material. The reactivity of 2-chloropyridines in nucleophilic substitution can be sluggish[2].
Potential Causes and Solutions:
| Potential Cause | Analysis | Recommended Solutions |
| Insufficient Reaction Temperature | Both SNAr and Buchwald-Hartwig reactions involving less reactive aryl chlorides often require elevated temperatures to proceed at a reasonable rate. The energy barrier for the initial nucleophilic attack (SNAr) or oxidative addition (Buchwald-Hartwig) can be significant. | Gradually increase the reaction temperature in 10-20 °C increments. For SNAr, temperatures in the range of 100-150 °C in a high-boiling solvent like DMSO or NMP may be necessary. For Buchwald-Hartwig, temperatures between 80-110 °C are typical[3]. |
| Inadequate Base Strength or Solubility | A strong, non-nucleophilic base is crucial for deprotonating the cyclopropylamine (in SNAr) or the palladium-amine complex (in Buchwald-Hartwig)[4]. Poor solubility of the base can also limit its effectiveness. | For SNAr, consider stronger bases like NaH or KHMDS. For Buchwald-Hartwig, NaOtBu is a common and effective choice. If substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may require a more active catalyst system[3]. Ensure vigorous stirring to maximize the surface area of solid bases. |
| Catalyst Inactivity (Buchwald-Hartwig) | The active Pd(0) catalyst is susceptible to oxidation. The choice of palladium precursor and ligand is critical for activating the C-Cl bond. | Use a pre-formed, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle). Ensure the use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are effective for activating C-Cl bonds[3]. Increase catalyst loading from the typical 1-2 mol% to as high as 5 mol% for challenging substrates[3]. |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and facilitate the reaction. For SNAr, polar aprotic solvents are generally preferred. For Buchwald-Hartwig, common solvents include toluene, dioxane, and THF. | For SNAr, consider switching to a higher-boiling polar aprotic solvent like DMSO, NMP, or DMF. For Buchwald-Hartwig, ensure the use of dry, degassed solvents to prevent catalyst deactivation[3]. |
Scenario 2: Formation of Significant Side Products
The formation of impurities can complicate purification and reduce the overall yield of this compound.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategies |
| Hydrodehalogenation Product (Nicotinonitrile) | In Buchwald-Hartwig amination, this occurs when the aryl halide is reduced instead of aminated. This can be promoted by trace amounts of water or when the reductive elimination of the desired product is slow. | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) with dry, degassed solvents. The choice of ligand can influence the rate of reductive elimination; screening different bulky phosphine ligands may be beneficial. |
| Dimerization of 2-Chloronicotinonitrile | In Buchwald-Hartwig reactions, homocoupling of the aryl halide can occur, especially at high temperatures or with certain catalyst systems. | Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Lowering the reaction temperature, if feasible without significantly impacting the desired reaction rate, can also reduce homocoupling. |
| Formation of 2-Hydroxynicotinonitrile | This can occur if water is present in the reaction mixture, especially under basic conditions at elevated temperatures, leading to hydrolysis of the starting material. | Use anhydrous solvents and reagents. Ensure the reaction is protected from atmospheric moisture. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
1. Which synthetic route is generally preferred: SNAr or Buchwald-Hartwig Amination?
The choice of synthetic route depends on several factors, including available equipment, cost of reagents, and scalability requirements.
-
SNAr: This method is often simpler and does not require a transition metal catalyst, which can be advantageous for cost and purity. However, it typically requires harsher reaction conditions (higher temperatures) and may not be suitable for substrates with heat-sensitive functional groups.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is generally more versatile and proceeds under milder conditions than SNAr for unactivated aryl chlorides[5]. It offers a broader substrate scope and functional group tolerance. However, the cost of the palladium catalyst and specialized ligands, as well as the need to remove residual palladium from the final product, are important considerations[4].
2. What is the optimal starting material: 2-chloronicotinonitrile or 2-fluoronicotinonitrile?
For SNAr reactions, 2-fluoronicotinonitrile is generally more reactive than 2-chloronicotinonitrile. The rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine makes the carbon at the 2-position more electrophilic. However, 2-chloronicotinonitrile is often more readily available and less expensive. For Buchwald-Hartwig amination, 2-chloronicotinonitrile is a suitable substrate, although it is less reactive than the corresponding bromide or iodide.
3. How can I effectively purify this compound?
The purification of this compound typically involves chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the product. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective. The polarity of the eluent can be adjusted based on the separation of the desired product from any impurities, as monitored by Thin Layer Chromatography (TLC).
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an efficient method for obtaining highly pure material. The choice of solvent will depend on the solubility profile of the product and impurities.
4. What are the key considerations for scaling up the synthesis of this compound?
Scaling up a reaction from the lab bench to a larger scale introduces several challenges.
-
Heat Transfer: Exothermic reactions need to be carefully managed to avoid runaway reactions. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.
-
Mass Transfer: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. This can be more challenging in larger reactors.
-
Reagent Addition: The rate of addition of reagents may need to be controlled to manage exotherms and maintain a consistent reaction profile.
-
Work-up and Isolation: Procedures for extraction, washing, and isolation need to be adapted for larger volumes. The efficiency of these operations can significantly impact the final yield and purity.
-
Safety: A thorough safety review is essential before any scale-up, considering the hazards of all reagents, intermediates, and products, as well as the potential for unexpected events.
Experimental Protocols
The following are representative, non-optimized protocols for the synthesis of this compound. Note: These should be adapted and optimized based on your specific experimental setup and safety protocols.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
2-Chloronicotinonitrile
-
Cyclopropylamine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water (deionized)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Add cyclopropylamine (1.5 eq) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Synthesis via Buchwald-Hartwig Amination
Materials:
-
2-Chloronicotinonitrile
-
Cyclopropylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Ethyl Acetate (EtOAc)
-
Water (deionized)
-
Brine
-
Celite
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq).
-
Add anhydrous, degassed toluene to the flask.
-
Add 2-chloronicotinonitrile (1.0 eq) and cyclopropylamine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reaction Mechanisms
A clear understanding of the reaction mechanisms is essential for effective troubleshooting and optimization.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
In the first step, the nucleophile (cyclopropylamine) attacks the electron-deficient carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.
Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed process that involves a catalytic cycle.
The catalytic cycle begins with the oxidative addition of the 2-chloronicotinonitrile to the active Pd(0) complex. This is followed by coordination of the cyclopropylamine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.
References
How to avoid degradation of 2-(Cyclopropylamino)nicotinonitrile during synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(Cyclopropylamino)nicotinonitrile (CAS 52583-90-1). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. As a key building block in the development of kinase inhibitors and other pharmaceuticals, ensuring its stability and purity during synthesis is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you mitigate degradation and maximize yield.
Core Synthesis and Primary Degradation Pathways
The most common and direct route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloronicotinonitrile with cyclopropylamine, typically in the presence of a base.
References
Technical Support Center: Scalable Synthesis of 2-(Cyclopropylamino)nicotinonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the bulk production of 2-(Cyclopropylamino)nicotinonitrile. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the scalable synthesis of this key pharmaceutical intermediate.
I. Overview of Synthetic Strategies for Bulk Production
The synthesis of this compound on a large scale primarily revolves around the coupling of 2-chloronicotinonitrile with cyclopropylamine. Two main strategies are prevalent in the industry: the Palladium-Catalyzed Buchwald-Hartwig Amination and a direct high-temperature, pressure-based nucleophilic aromatic substitution (SNA r). The choice of method often depends on factors such as available equipment, cost of raw materials, and desired purity profile.
Diagram of Synthetic Pathways
Caption: Synthetic routes to this compound.
II. Troubleshooting Guide: Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its application on a large scale with heteroaryl chlorides can be challenging.[1] This section addresses common issues encountered during this process.
FAQs: Buchwald-Hartwig Amination
Q1: My reaction is sluggish or shows low conversion. What are the likely causes and how can I improve it?
A1: Low conversion in a Buchwald-Hartwig amination can stem from several factors. Firstly, the choice of palladium precursor and ligand is critical. For electron-deficient heteroaryl chlorides like 2-chloronicotinonitrile, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often more effective.[2] Secondly, ensure your reagents and solvent are anhydrous and deoxygenated, as oxygen can deactivate the palladium catalyst.[3] The base also plays a crucial role; stronger bases like sodium tert-butoxide (NaOtBu) are commonly used, but for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher temperatures or longer reaction times.[4] Finally, consider the reaction temperature. While typically run at 80-110 °C, some systems may benefit from a higher or lower temperature to balance reaction rate and catalyst stability.[3]
Q2: I am observing significant side product formation, particularly hydrodehalogenation of the starting material. How can I minimize this?
A2: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction. This can be promoted by certain palladium catalysts and reaction conditions. To mitigate this, consider using a more robust ligand that promotes the desired C-N coupling over the reduction pathway. Adjusting the ligand-to-palladium ratio can also be beneficial. Additionally, ensure strict inert conditions are maintained throughout the reaction to minimize the presence of any reducing agents.[3]
Q3: The purification of my product is difficult due to residual palladium. What is the most effective way to remove it on a large scale?
A3: Removing palladium residues is a critical step in pharmaceutical synthesis. On a large scale, techniques like filtration through activated carbon or silica gel can be effective. There are also specialized palladium scavengers available, which are silica-supported or polymer-bound ligands that can selectively bind to and remove the palladium. The choice of scavenger will depend on the solvent system and the nature of the palladium species present.
Troubleshooting Decision Tree: Buchwald-Hartwig Amination
Caption: Troubleshooting low yield in Buchwald-Hartwig amination.
III. Troubleshooting Guide: High-Temperature SNA r Route
A direct nucleophilic aromatic substitution (SNA r) at high temperatures and pressures offers a palladium-free alternative for the synthesis of this compound. A known process involves reacting 2-chloronicotinonitrile with cyclopropylamine in the presence of a base like triethylamine (TEA) in a solvent mixture of water and isopropyl alcohol (IPA) at 140 °C and elevated pressure.[4]
FAQs: High-Temperature SNA r
Q1: The reaction is not going to completion, and I have a significant amount of unreacted 2-chloronicotinonitrile. What should I do?
A1: Incomplete conversion in a high-temperature SNA r can be due to insufficient temperature or pressure. Ensure your reactor is reaching and maintaining the target temperature of 140 °C. The pressure is also critical to keep the reactants in the liquid phase and increase the reaction rate. Check for any leaks in your reactor system. The amount of base is also important; ensure you are using a sufficient excess of triethylamine to neutralize the HCl generated during the reaction.
Q2: I am observing the formation of a dark-colored reaction mixture and potential byproducts. What could be the cause?
A2: Darkening of the reaction mixture at high temperatures can indicate decomposition of the starting materials or product. Ensure the reaction time is not excessively long. Once the reaction is complete, as determined by in-process monitoring (e.g., HPLC), the mixture should be cooled down promptly. The presence of impurities in the starting materials can also contribute to color formation and side reactions.
Q3: How can I effectively control the pressure in the reactor on a large scale?
A3: For large-scale reactions, a pressure reactor equipped with a reliable pressure gauge and a pressure relief valve is essential for safety and process control. The pressure can be controlled by carefully monitoring the temperature and the headspace of the reactor. The use of an inert gas like nitrogen to pressurize the reactor can also provide better control.
IV. Scalable Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (Scalable to Kilogram Scale)
-
Reactor Setup: A suitable inert-gas-purged reactor is charged with 2-chloronicotinonitrile (1.0 eq).
-
Catalyst and Ligand Addition: A pre-mixed solution of a suitable palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%) and a biarylphosphine ligand (e.g., XPhos, 1-4 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added to the reactor.[3][5]
-
Base and Amine Addition: Sodium tert-butoxide (1.5-2.0 eq) is added, followed by the slow addition of cyclopropylamine (1.2-1.5 eq).
-
Reaction: The mixture is heated to 80-110 °C and stirred until reaction completion is confirmed by HPLC analysis.
-
Work-up: The reaction mixture is cooled, quenched with water, and the aqueous layer is separated. The organic layer is washed with brine, dried over sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or recrystallization.
Protocol 2: High-Temperature SNA r (Scalable to Kilogram Scale)
-
Reactor Setup: A pressure reactor is charged with 2-chloronicotinonitrile (1.0 eq), cyclopropylamine (1.5-2.0 eq), triethylamine (2.0-3.0 eq), water, and isopropyl alcohol.[4]
-
Reaction: The reactor is sealed and heated to 140 °C, allowing the pressure to build up. The reaction is stirred at this temperature until completion is confirmed by HPLC.
-
Work-up: The reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is then processed for product isolation. This may involve pH adjustment to precipitate the product or extraction with a suitable organic solvent.[4]
-
Purification: The crude product is collected by filtration and purified by recrystallization.
V. Purification and Impurity Profile
Large-Scale Purification: Crystallization
Crystallization is the most effective method for purifying this compound on a large scale. The choice of solvent is crucial for obtaining high purity and good recovery.
| Solvent System | Expected Purity | Notes |
| Isopropyl Alcohol (IPA) / Water | >99.5% | Good for removing polar impurities. The product is dissolved in hot IPA, and water is added dropwise until turbidity is observed, followed by slow cooling. |
| Toluene | >99.0% | Effective for removing non-polar impurities. The crude product is dissolved in hot toluene and allowed to cool slowly. |
| Ethyl Acetate / Heptane | >99.5% | A good solvent/anti-solvent system. The product is dissolved in a minimal amount of hot ethyl acetate, and heptane is added to induce crystallization. |
The efficiency of crystallization can be influenced by factors such as cooling rate, agitation, and the presence of seed crystals.[6]
Potential Impurities and Their Control
A thorough understanding of potential impurities is essential for developing a robust manufacturing process and ensuring the quality of the final product.[7][8]
| Impurity | Source | Control Strategy |
| Unreacted 2-chloronicotinonitrile | Incomplete reaction | Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. |
| Dimer of cyclopropylamine | Side reaction of cyclopropylamine | Use a slight excess of cyclopropylamine and control the reaction temperature. |
| 2-Hydroxynicotinonitrile | Hydrolysis of 2-chloronicotinonitrile | Ensure anhydrous conditions, especially in the Buchwald-Hartwig reaction. |
| Palladium Residues | Catalyst from Buchwald-Hartwig reaction | Use palladium scavengers or perform multiple crystallizations. |
| Unidentified High Molecular Weight Species | Decomposition at high temperatures | Control reaction temperature and time in the high-temperature SNA r process. |
VI. References
-
Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. Org. Process Res. Dev.2019 , 23 (2), 320-333. --INVALID-LINK--
-
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. BenchChem. --INVALID-LINK--
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. --INVALID-LINK--
-
Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein J. Org. Chem.2013 , 9, 2570–2578. --INVALID-LINK--
-
Substances yield after recrystallization from different solvents. ResearchGate. --INVALID-LINK--
-
Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. J Pharm Sci2010 , 99(9), 3826-3838. --INVALID-LINK--
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. --INVALID-LINK--
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. --INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. --INVALID-LINK--
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. --INVALID-LINK--
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. --INVALID-LINK--
References
- 1. reddit.com [reddit.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. iscientific.org [iscientific.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of Substituted Nicotinonitriles
Welcome to the Technical Support Center for the synthesis of substituted nicotinonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of these valuable heterocyclic compounds. Drawing upon established literature and practical experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors. Nicotinonitrile derivatives are crucial building blocks in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties.[1][2][3][4] However, their synthesis can be fraught with challenges, from low yields and side reactions to catalyst deactivation and purification difficulties.[5][6][7] This guide aims to be a comprehensive resource to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and directs you to more detailed troubleshooting guides for specific issues.
Q1: My reaction to synthesize a substituted nicotinonitrile is resulting in a very low yield. What are the general factors I should investigate?
A1: Low yields in nicotinonitrile synthesis are a common issue and can stem from several factors.[7] A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature, while closely monitoring the progress with techniques like TLC or LC-MS to avoid decomposition.[7]
-
Side Reactions: The formation of byproducts is a major contributor to low yields.[7] The specific side reactions depend on the synthetic route. For instance, in multicomponent reactions, dimerization of starting materials like alkylidene malononitriles can occur.[8]
-
Catalyst Deactivation: In palladium-catalyzed cross-coupling reactions, for example, the catalyst can be poisoned by the nitrogen atom of the pyridine ring or the nitrile group itself.[6] Formation of inactive palladium black is also a common problem.[6][9]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and the choice of base can significantly impact the reaction outcome. For instance, in the Bohlmann-Rahtz synthesis, high temperatures can lead to decomposition, necessitating the use of acid catalysts to lower the required temperature.[5][10][11]
-
Purification Losses: Significant amounts of product can be lost during work-up and purification steps like recrystallization or column chromatography.[7] Optimizing these procedures is key to maximizing your isolated yield.
Q2: I'm observing the formation of unexpected byproducts in my reaction. How can I identify and minimize them?
A2: The nature of byproducts is highly dependent on your chosen synthetic route. Here are some examples:
-
Hantzsch Pyridine Synthesis: Incomplete oxidation of the initial 1,4-dihydropyridine intermediate is a common issue leading to lower yields of the desired aromatic nicotinonitrile.[5] Ensure you are using an effective oxidizing agent in the correct stoichiometric amount.[5]
-
Bohlmann-Rahtz Pyridine Synthesis: This method can be prone to side reactions due to the high temperatures often required.[5][10] Poor regioselectivity can also be an issue, influenced by steric and electronic factors of the enamine.[5]
-
Guareschi-Thorpe Condensation: This reaction can sometimes lead to the formation of glutarimides, especially when using ketones as the carbonyl component.[12]
-
Cross-Coupling Reactions: Homocoupling of boronic acids in Suzuki-Miyaura reactions is a frequent side reaction, often caused by the presence of oxygen.[6] Dehalogenation of the starting material can also occur.[6]
To minimize byproducts, carefully control reaction parameters, consider the order of reagent addition, and ensure the purity of your starting materials.[5]
Q3: My catalyst in a cross-coupling reaction seems to be deactivating. What are the common causes and how can I prevent this?
A3: Catalyst deactivation is a significant challenge in palladium-catalyzed cross-coupling reactions for the synthesis of substituted nicotinonitriles.[6] The primary modes of deactivation include:
-
Poisoning: The nitrogen atom of the pyridine ring and the nitrile group can coordinate to the palladium center, forming inactive complexes.[6] In cyanation reactions, excess cyanide ions are a major source of catalyst poisoning.[6]
-
Formation of Palladium Black: Agglomeration of the palladium catalyst into insoluble and inactive palladium black is often accelerated by high temperatures or improper ligand choice.[6][9]
-
Ligand Degradation: The phosphine ligands used in many cross-coupling reactions can degrade over time, especially at elevated temperatures.[13]
To mitigate catalyst deactivation, you can:
-
Use pre-formed Pd(0) sources or precatalysts.[6]
-
Select robust ligands that are resistant to degradation and favor the desired catalytic cycle.[6]
-
Rigorously degas all solvents and reagents to remove oxygen, which can contribute to catalyst decomposition.[6]
-
Optimize the reaction temperature and time to minimize thermal degradation of the catalyst and ligands.
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting for common synthetic methods used to prepare substituted nicotinonitriles.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for preparing 2,3,6-trisubstituted pyridines from an enamine and an alkynone.[11][14] However, it can be plagued by issues related to high temperatures and side reactions.[5][10]
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield / No Reaction | High temperature required for cyclodehydration is not reached or leads to decomposition.[5][10] | - Use a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 to lower the required reaction temperature.[5][11][14]- Employ a Lewis acid catalyst such as Yb(OTf)₃ or ZnBr₂ in a suitable solvent like toluene.[11][14] |
| Decomposition of Starting Material | Acid-sensitive enamines can decompose in the presence of strong acid catalysts.[11] | - Use milder alternatives like solid acid catalysts (e.g., Amberlyst-15).[5]- For enamines that are difficult to synthesize or handle, they can be generated in situ by adding ammonium acetate.[14] |
| Poor Regioselectivity | Steric and electronic factors of the enamine can lead to the formation of undesired regioisomers.[5] | - Modify the substituents on the enamine to sterically or electronically favor the desired cyclization pathway.[5]- Consider a two-step approach where the enamine is pre-formed and purified before reacting with the alkynone to potentially improve selectivity. |
Experimental Protocol: Acid-Catalyzed Bohlmann-Rahtz Synthesis [5]
-
Reaction Setup: In a round-bottom flask, dissolve the enamine (1.0 equiv.) and the alkynone (1.0 equiv.) in toluene.
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., 20 mol% Yb(OTf)₃ or 10 mol% Amberlyst-15).
-
Reaction Execution: Stir the mixture at the appropriate temperature (e.g., reflux for Yb(OTf)₃ or 50°C for Amberlyst-15).[5]
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. If using a solid catalyst, filter it off and wash with a small amount of the reaction solvent.[5] Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Guareschi-Thorpe Condensation
This condensation reaction is a classic method for synthesizing 2-hydroxynicotinonitriles (which exist in tautomeric equilibrium with 2-pyridones) from cyanoacetic esters and β-dicarbonyl compounds in the presence of ammonia.[15][16][17]
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | The traditional procedure can be time-consuming and result in modest yields.[18] | - Consider using ammonium carbonate as both the nitrogen source and a promoter in an aqueous medium for a more efficient and environmentally friendly process.[19]- Microwave or ultrasonic irradiation has been shown to expedite the reaction and improve yields.[2] |
| Formation of Side Products | In some variations, the reaction can produce glutarimides instead of the desired pyridone.[12] | - Carefully control the reaction conditions and the choice of starting materials. The use of cyanoacetamide instead of cyanoacetic ester can favor the formation of 6-aminopyridones.[12] |
| Difficult Product Isolation | The product may not readily precipitate from the reaction mixture. | - After cooling the reaction, acidification can sometimes help precipitate the product.[5]- If the product remains in solution, extraction with a suitable organic solvent followed by purification will be necessary. |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium [19]
-
Reaction Setup: In a flask, mix the alkyl cyanoacetate or cyanoacetamide (1.0 equiv.), the 1,3-dicarbonyl compound (1.0 equiv.), and ammonium carbonate (2.0 equiv.) in water.
-
Reaction Execution: Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate as the reaction progresses.[5]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Collect the precipitated product by filtration. Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.[5]
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for introducing a wide range of substituents onto a pre-formed nicotinonitrile scaffold (e.g., 6-bromonicotinonitrile).[6] Catalyst deactivation is a primary concern in these reactions.[6][13]
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or Inconsistent Yields | - Catalyst deactivation through poisoning or formation of palladium black.[6][9]- Poor mixing of heterogeneous reaction mixtures.[6]- Inconsistent quality of reagents.[6] | - Screen different palladium precursors, ligands, bases, and solvents.[6]- Ensure vigorous stirring, especially with solid bases.[6]- Use fresh, high-quality reagents, particularly boronic acids which can degrade upon storage.[6] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative coupling of two boronic acid molecules.[6] | - Ensure rigorous degassing of all solvents and the reaction mixture by sparging with an inert gas (e.g., argon) or using freeze-pump-thaw cycles.[6] |
| Formation of Dehalogenated Product | β-hydride elimination in Buchwald-Hartwig amination or protodeboronation of the boronic acid followed by reduction in Suzuki coupling.[6] | - For Buchwald-Hartwig reactions, select a ligand that favors reductive elimination over β-hydride elimination.[6]- For Suzuki reactions, use fresh, high-quality boronic acid or a more stable derivative like a pinacol ester.[6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the substituted bromonicotinonitrile (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times. Add degassed solvent (e.g., 1,4-dioxane/water mixture) to the flask, followed by the catalyst/ligand mixture.
-
Execution: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is typically filtered through a pad of celite, concentrated, and the residue is purified by chromatography.
Part 3: Visualization of Key Concepts
To further aid in understanding the challenges and troubleshooting strategies, the following diagrams illustrate key concepts.
Caption: Catalyst deactivation pathways in cross-coupling reactions.
Caption: Troubleshooting workflow for low yields in Bohlmann-Rahtz synthesis.
References
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. baranlab.org [baranlab.org]
- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. Guareschi-Thorpe Condensation [drugfuture.com]
- 16. Guareschi-Thorpe Condensation [drugfuture.com]
- 17. researchgate.net [researchgate.net]
- 18. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 19. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Technical Support Guide: Strategies for Resolving Poor Solubility of 2-(Cyclopropylamino)nicotinonitrile
Welcome to the technical support center for 2-(Cyclopropylamino)nicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile chemical intermediate. As a compound with significant potential in medicinal chemistry, particularly as a protein degrader building block, overcoming its characteristically poor aqueous solubility is often the first critical step in experimental success.[1]
This document provides a structured, in-depth approach to understanding and resolving these issues. We will move from foundational physicochemical principles to practical, step-by-step troubleshooting protocols and advanced enhancement strategies.
Section 1: Understanding the Physicochemical Properties of this compound
A thorough understanding of a compound's properties is the cornerstone of troubleshooting its solubility. The structure of this compound—featuring a pyridine ring, a cyclopropyl group, and a nitrile moiety—presents a classic solubility challenge.
Q1: What are the key chemical properties of this compound that influence its solubility?
The solubility of this compound is governed by a balance of hydrophilic and hydrophobic features within its structure. Its limited aqueous solubility stems primarily from its significant non-polar surface area and its crystalline solid-state nature.
Key properties are summarized below:
| Property | Value | Significance for Solubility | Source |
| Molecular Formula | C₉H₉N₃ | - | [1][2][3] |
| Molecular Weight | ~159.19 g/mol | Low molecular weight is generally favorable, but other factors dominate. | [2][3][4] |
| XLogP3-AA | 2.0 | This value indicates a preference for a lipid-like environment over an aqueous one, signifying hydrophobicity. | [3] |
| Hydrogen Bond Donors | 1 (from the amine) | The single H-bond donor offers a limited capacity for interaction with water. | [3][5] |
| Hydrogen Bond Acceptors | 3 (2 from nitrile, 1 from pyridine N) | Multiple acceptors provide sites for hydrogen bonding with protic solvents. | [3][5] |
| Predicted pKa | 3.33 ± 0.10 | The pyridine nitrogen is weakly basic. At a pH below this value, the compound will be protonated and positively charged, which should dramatically increase aqueous solubility. | [5] |
| Topological Polar Surface Area | 48.7 Ų | This moderate TPSA suggests that permeability may be reasonable if the compound can be solubilized. | [3] |
The primary takeaway is the compound's hydrophobic character (XLogP of 2.0) and its nature as a weak base (pKa ≈ 3.33). These two factors are the main levers we can use to manipulate its solubility.
Section 2: Troubleshooting Guide for Common Solubility Issues
This section provides a logical, step-by-step workflow for addressing solubility problems in a laboratory setting, starting with the simplest methods and progressing to more advanced techniques.
Q2: My this compound won't dissolve in standard aqueous buffers (e.g., PBS pH 7.4). What are my initial steps?
When faced with insolubility in neutral aqueous media, a systematic approach is crucial. The following workflow outlines the recommended initial steps.
References
Impact of reaction temperature on 2-(Cyclopropylamino)nicotinonitrile purity
Welcome to the technical support center for the synthesis of 2-(Cyclopropylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we address common issues encountered during synthesis, with a particular focus on the critical role of reaction temperature in achieving high purity of the final product.
Troubleshooting Guide: Impact of Reaction Temperature on Purity
The synthesis of this compound, a key intermediate in the preparation of pharmaceuticals like Nevirapine, typically involves the reaction of 2-chloronicotinonitrile with cyclopropylamine at elevated temperatures. While higher temperatures can accelerate the reaction rate, they also introduce significant challenges that can compromise the purity of the final product.
Q1: My reaction yields are low, and the primary impurity is unreacted 2-chloronicotinonitrile. What is the likely cause related to temperature?
A1: The most probable cause is the loss of the highly volatile cyclopropylamine reactant at elevated temperatures.
-
Causality: The reaction is typically conducted between 130°C and 150°C.[1] Cyclopropylamine has a boiling point of 49-50°C, making it extremely volatile at these reaction temperatures. If the reaction is not performed in a sealed, high-pressure vessel, the cyclopropylamine will escape from the reaction mixture. This leads to a stoichiometric imbalance, leaving an excess of 2-chloronicotinonitrile, which remains as the principal impurity.
-
Troubleshooting Protocol:
-
Vessel Integrity: Ensure the reaction is conducted in a certified pressure reactor capable of handling the vapor pressure of cyclopropylamine at the target temperature.
-
Temperature Control: Gradually ramp up the temperature to the desired setpoint. Avoid rapid heating, which can cause a sudden pressure increase and potential loss of reactant through relief valves.
-
Stoichiometry: Consider using a slight excess of cyclopropylamine to compensate for any minor losses and to drive the reaction to completion.
-
Q2: I'm observing an unexpected polar impurity in my crude product, especially when pushing the reaction temperature higher or for longer durations. What could it be?
A2: You are likely observing the formation of 2-(Cyclopropylamino)nicotinamide due to nitrile group hydrolysis.
-
Causality: The nicotinonitrile functional group can be susceptible to hydrolysis under either acidic or basic conditions, particularly at high temperatures, to form the corresponding amide.[2][3][4][5] While the reaction is typically run under neutral or slightly basic conditions (due to the amine reactant), the presence of trace amounts of water in the solvent or starting materials can facilitate this side reaction. Elevated temperatures significantly accelerate the rate of hydrolysis.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all starting materials are dry.
-
Temperature Optimization: While the reaction requires heat, excessive temperatures (e.g., >150°C) or prolonged reaction times can promote hydrolysis. It is crucial to find the optimal balance where the SNAr reaction proceeds efficiently with minimal formation of the amide byproduct. An experimental design (DoE) approach to study the interplay of temperature and time is recommended.
-
pH Control: The reaction should ideally be run under inert conditions. The basicity of cyclopropylamine itself is usually sufficient to drive the reaction and scavenge the HCl byproduct. Adding a stronger, non-nucleophilic base is generally not necessary and may increase the rate of hydrolysis.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this reaction, and how does temperature influence it?
A: The synthesis of this compound from 2-chloronicotinonitrile and cyclopropylamine is a nucleophilic aromatic substitution (SNAr) reaction. This reaction generally proceeds via a two-step addition-elimination mechanism. The rate of SNAr reactions is highly dependent on temperature. Increased temperature provides the necessary activation energy for the nucleophilic attack on the electron-deficient pyridine ring and for the subsequent elimination of the chloride leaving group. However, as detailed in the troubleshooting guide, excessive heat can lead to side reactions and reactant loss.
Q: Are there any potential degradation pathways for the cyclopropylamine reactant itself at high temperatures?
A: While cyclopropylamines are generally stable, computational studies on the gas-phase pyrolysis of cyclopropylamine suggest that thermal decomposition can occur at very high temperatures, though these are typically higher than the 130-150°C range used for this synthesis.[6] A more practical concern in the solution phase is the potential for side reactions if impurities are present. A study on a different complex molecule containing a cyclopropyl amine moiety showed it was susceptible to hydrolytic degradation under high pH conditions.[7]
Q: What is a typical temperature range for this reaction, and what are the key considerations?
A: A common temperature range is 130-150°C.[1]
| Temperature Range | Considerations | Potential Impact on Purity |
| < 120°C | The reaction rate may be impractically slow. | High levels of unreacted starting materials. |
| 130 - 150°C | Optimal range for balancing reaction rate and stability. Requires a high-pressure reactor due to the volatility of cyclopropylamine. | Good purity can be achieved with proper pressure and temperature control. |
| > 150°C | Increased risk of side reactions, such as nitrile hydrolysis. Higher vapor pressure of cyclopropylamine necessitates a more robust pressure vessel. | Potential for increased levels of byproducts like 2-(Cyclopropylamino)nicotinamide. |
Q: What analytical method is recommended for monitoring the reaction and assessing the final purity?
A: High-Performance Liquid Chromatography (HPLC) is the recommended method. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate for better peak shape) is a good starting point for method development. This technique can effectively separate the non-polar starting material (2-chloronicotinonitrile), the product (this compound), and more polar impurities like the hydrolysis byproduct (2-(Cyclopropylamino)nicotinamide).
Visualizing the Process
Workflow for Optimizing Reaction Temperature
Caption: Workflow for temperature optimization in the synthesis.
Relationship between Temperature and Purity
Caption: Impact of temperature on potential impurity formation.
References
- 1. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. The gas-phase pyrolysis of cyclopropylamine. A computational study on the kinetics and reaction mechanism (2023) | Yeljair Monascal | 1 Citations [scispace.com]
- 7. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Cyclopropylamine Moiety: A Cornerstone of Modern Drug Design - A Comparative Analysis of 2-(Cyclopropylamino)nicotinonitrile and Other Key Therapeutic Agents
Introduction: The Enduring Appeal of the Cyclopropylamine Scaffold
In the landscape of medicinal chemistry, the cyclopropylamine moiety has emerged as a privileged structural motif, prized for its unique combination of conformational rigidity, metabolic stability, and ability to forge potent interactions with biological targets.[1] The strained three-membered ring locks appended functionalities into well-defined spatial orientations, often leading to enhanced binding affinity and selectivity.[2] Furthermore, the cyclopropyl group is generally resistant to oxidative metabolism, a feature that can significantly improve a drug candidate's pharmacokinetic profile.[2][3] This guide provides a comparative analysis of 2-(cyclopropylamino)nicotinonitrile, a versatile building block in kinase inhibitor synthesis, against a backdrop of other prominent cyclopropylamine-containing therapeutic agents, offering insights into their synthesis, mechanism of action, and performance.
This compound: A Gateway to Potent Kinase Inhibitors
This compound serves as a crucial intermediate in the synthesis of a new generation of targeted therapies, particularly kinase inhibitors for the treatment of cancer and autoimmune diseases.[4] Its structure, featuring a reactive nitrile group and a nucleophilic cyclopropylamine, allows for diverse chemical modifications and the construction of complex heterocyclic systems.
Synthesis of a Representative Kinase Inhibitor: A JAK1 Selective Inhibitor
A notable application of this compound is in the synthesis of potent Janus kinase (JAK) inhibitors. The following protocol outlines the synthesis of a selective JAK1 inhibitor, demonstrating the utility of this building block.
Experimental Protocol: Synthesis of a JAK1 Selective Inhibitor
-
Step 1: Synthesis of 2-((2-(Cyclopropylamino)pyrimidin-4-yl)amino)nicotinonitrile.
-
To a solution of this compound in a suitable solvent such as isopropanol, add 2,4-dichloropyrimidine and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify the crude product by column chromatography on silica gel to yield 2-((2-(cyclopropylamino)pyrimidin-4-yl)amino)nicotinonitrile.
-
-
Step 2: Coupling with a Side Chain.
-
The secondary amine on the pyrimidine ring can be further functionalized. For instance, a Suzuki coupling reaction can be employed to introduce an aryl or heteroaryl moiety, which can be crucial for achieving selectivity and potency.
-
Combine 2-((2-(cyclopropylamino)pyrimidin-4-yl)amino)nicotinonitrile with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture such as dioxane and water.
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
After cooling, perform an aqueous workup and purify the final product by chromatography or recrystallization.
-
Diagram: Synthetic Pathway to a JAK1 Inhibitor
Caption: Synthetic route to a JAK1 inhibitor.
Performance Data of Kinase Inhibitors Derived from this compound
The versatility of the this compound scaffold allows for the generation of inhibitors with varying kinase selectivity profiles. By modifying the substituents on the pyrimidine core, researchers can tune the potency and selectivity of the final compounds.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivative | JAK1 | 12.6 | [5] |
| Pyrrolo[2,3-d]pyrimidine Derivative | JAK2 | >135 | [5] |
| Pyrimidine-based Derivative | Aurora A | <200 | [6] |
| Pyrazolo[1,5-a]pyrimidine Derivative | CDK2 | 90 | [3] |
| Pyrazolo[1,5-a]pyrimidine Derivative | TRKA | 450 | [3] |
Comparative Analysis with Other Cyclopropylamine-Containing Drugs
To contextualize the significance of this compound, we will compare it with three clinically approved drugs that also feature the cyclopropylamine moiety: Simeprevir , an antiviral agent; Risdiplam , a treatment for spinal muscular atrophy; and Tranylcypromine , an antidepressant.
Simeprevir: A Potent HCV NS3/4A Protease Inhibitor
Simeprevir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection.[1] Its mechanism of action involves the inhibition of the HCV NS3/4A protease, an enzyme essential for viral replication.[1][7]
Mechanism of Action: Simeprevir
Caption: Simeprevir's inhibition of HCV replication.
Experimental Protocol: HCV NS3/4A Protease FRET Assay
This assay quantifies the inhibitory activity of compounds against the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).
-
Dilute the recombinant HCV NS3/4A protease to the desired concentration in the assay buffer.
-
Prepare a FRET peptide substrate solution in the assay buffer. The substrate contains a fluorophore and a quencher separated by the NS3/4A cleavage sequence.
-
-
Assay Procedure:
-
Add the diluted enzyme to the wells of a microplate.
-
For inhibitor testing, pre-incubate the enzyme with various concentrations of the test compound (e.g., Simeprevir) for a specified time.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.[8]
-
Performance Data: Simeprevir
Simeprevir demonstrates potent activity against various HCV genotypes, although its efficacy can be affected by certain viral polymorphisms.
| HCV Genotype | IC₅₀ (nM) | Reference |
| Genotype 1a | <13 | [1][9] |
| Genotype 1b | <13 | [1][9] |
| Genotype 2 | <13 | [1][9] |
| Genotype 3 | 37 | [1][9] |
| Genotype 4 | <13 | [1][9] |
| Genotype 5 | <13 | [1][9] |
| Genotype 6 | <13 | [1][9] |
Risdiplam: A Splicing Modifier for Spinal Muscular Atrophy
Risdiplam is a small molecule drug used to treat spinal muscular atrophy (SMA), a genetic disorder caused by a deficiency of the survival motor neuron (SMN) protein.[10] Risdiplam functions as an SMN2 splicing modifier, promoting the inclusion of exon 7 in the SMN2 mRNA transcript, which leads to the production of full-length, functional SMN protein.[10][11]
Mechanism of Action: Risdiplam
Caption: Risdiplam's modification of SMN2 splicing.
Experimental Protocol: SMN2 Splicing Reporter Assay (Luciferase-based)
This cell-based assay is used to identify and characterize compounds that modify the splicing of SMN2 pre-mRNA.
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of the test compound (e.g., Risdiplam) for a defined period (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value, which represents the concentration of the compound that produces 50% of the maximal response.
-
Performance Data: Risdiplam
Clinical trials have demonstrated that Risdiplam treatment leads to a significant and sustained increase in functional SMN protein levels in patients with SMA.[11] This increase in SMN protein correlates with improvements in motor function and survival.[9]
Tranylcypromine: An Irreversible Monoamine Oxidase Inhibitor
Tranylcypromine is an antidepressant that acts as a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine.[13][15] By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain.
Mechanism of Action: Tranylcypromine
Caption: Tranylcypromine's inhibition of MAO.
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Use recombinant human MAO-A or MAO-B enzymes.
-
Prepare a solution of a suitable substrate, such as kynuramine or p-tyramine.[5][16]
-
Prepare a detection reagent that reacts with a product of the MAO reaction (e.g., H₂O₂) to produce a fluorescent or colorimetric signal.
-
-
Assay Procedure:
-
Add the MAO enzyme to the wells of a microplate.
-
Pre-incubate the enzyme with various concentrations of the test compound (e.g., Tranylcypromine) for a specific time to allow for irreversible inhibition.
-
Initiate the reaction by adding the substrate and detection reagent.
-
Incubate the plate at 37°C for a defined period.
-
-
Data Analysis:
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Performance Data: Tranylcypromine
Tranylcypromine is a potent, non-selective inhibitor of both MAO-A and MAO-B.
| Enzyme | IC₅₀ (µM) | Reference |
| MAO-A | 2.3 | [17] |
| MAO-B | 0.95 | [17] |
Comparative Summary and Outlook
The cyclopropylamine moiety is a versatile and valuable component in drug design, contributing to the favorable pharmacological properties of a diverse range of therapeutic agents.
| Compound | Primary Target | Therapeutic Area | Key Performance Metric |
| This compound Derivatives | Various Kinases (e.g., JAK, ALK) | Oncology, Autoimmune Diseases | IC₅₀ in the low nM range for specific kinases |
| Simeprevir | HCV NS3/4A Protease | Infectious Disease (Hepatitis C) | IC₅₀ < 13 nM for multiple HCV genotypes |
| Risdiplam | SMN2 pre-mRNA | Genetic Disorders (Spinal Muscular Atrophy) | Increases functional SMN protein levels |
| Tranylcypromine | Monoamine Oxidase (MAO-A & MAO-B) | Psychiatry (Depression) | IC₅₀ in the low µM range |
Metabolic Stability Comparison
The cyclopropylamine group generally enhances metabolic stability, but the overall stability of a molecule is influenced by its entire structure.
| Compound | Primary Metabolic Pathway | Half-life (t₁/₂) in Human Liver Microsomes |
| Simeprevir | CYP3A4 oxidation[1][7] | Stable (low intrinsic clearance)[8] |
| Risdiplam | FMO1 and FMO3 oxidation[10][18] | Moderate stability |
| Tranylcypromine | Ring hydroxylation and N-acetylation[12] | Relatively short (rapid metabolism) |
Workflow: From Building Block to Clinical Candidate
Caption: General workflow in drug discovery.
Conclusion
This compound stands as a testament to the power of strategic building block design in modern drug discovery. Its utility in the synthesis of potent and selective kinase inhibitors highlights the ongoing importance of the cyclopropylamine scaffold. By comparing its application to established drugs like Simeprevir, Risdiplam, and Tranylcypromine, we gain a deeper appreciation for the nuanced ways in which this small, strained ring system can be leveraged to address a wide array of therapeutic challenges. The continued exploration of novel cyclopropylamine-containing compounds promises to yield the next generation of innovative medicines.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A reporter based cellular assay for monitoring splicing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Table 3, Assay protocol for the SMN2 luciferase cell line in 1536 well format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. med.emory.edu [med.emory.edu]
- 15. Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. admeshop.com [admeshop.com]
- 18. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Biological Activity of Nicotinonitrile Analogs
Nicotinonitrile, also known as 3-cyanopyridine, represents a privileged scaffold in medicinal chemistry. Its derivatives have attracted considerable attention due to their broad spectrum of biological activities, which are readily tunable through synthetic modifications.[1][2] These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, with some derivatives progressing to become marketed drugs like bosutinib and neratinib.[1] This guide provides a comparative overview of the biological activities of nicotinonitrile analogs, complete with experimental protocols and mechanistic insights to support researchers in drug discovery and development.
Comparative Anticancer Activity
A significant body of research has focused on the antiproliferative properties of nicotinonitrile derivatives against various human cancer cell lines. The mechanism often involves the inhibition of key enzymes in cell signaling pathways, such as protein kinases, which are critical for cancer cell survival and proliferation.[3][4]
For instance, studies have demonstrated the potent cytotoxic effects of novel nicotinonitrile derivatives against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines.[4][5] The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Some analogs have shown activity comparable to or even exceeding that of established chemotherapy drugs like doxorubicin.[5] The antiproliferative activity of several newly synthesized derivatives is summarized in Table 1.
Table 1: Comparative Cytotoxic Activity (IC₅₀, µM) of Selected Nicotinonitrile Analogs Against Human Cancer Cell Lines
| Compound/Analog | HePG2 (Liver) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |
| Benzofuran-nicotinonitrile 2 | 23.67 | 13.85 | 17.28 | [6] |
| Benzofuran-nicotinonitrile 8 | 16.08 | 8.81 | 8.36 | [6] |
| Pyridinethione derivative 7b | < 3.9 | < 3.9 | 10.9 | [4] |
| Pyridinethione derivative 4c | < 3.9 | 10.1 | 11.2 | [4] |
| Doxorubicin (Control) | 4.5 | 5.8 | 7.9 | [4] |
| Afatinib (Control) | 8.87 | 6.45 | 5.5 | [6] |
Comparative Antimicrobial Activity
In an era of growing antimicrobial resistance, the development of new therapeutic agents is critical. Nicotinonitrile analogs have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[7][8][9] Their mechanism of action can involve inhibiting essential microbial enzymes or disrupting cell wall synthesis.
Studies have reported the synthesis of nicotinonitrile derivatives that exhibit potent activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillis subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella sp.), as well as fungal pathogens like Candida albicans.[8][10][11] The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Nicotinonitrile Analogs
| Compound/Analog | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Coumarinyl Chalcone derivative 3a | ~10 | >10 | 18 | [10] |
| Coumarinyl Chalcone derivative 3b | ~10 | 16 | 17 | [10] |
| Coumarinyl Chalcone derivative 3c | >10 | 18 | 19 | [10] |
| 2-Oxonicotinonitrile 7b | Good Activity | - | Moderate Activity | [11] |
| Ampicillin (Control) | 10 | 12 | - | [10] |
| Fluconazole (Control) | - | - | 18 | [10] |
| Specific MIC value not provided, described as having good activity against B. subtilis (Gram-positive). |
Key Experimental Protocols
The following section details standardized, self-validating protocols for assessing the cytotoxic and antimicrobial activities of novel compounds. Explaining the causality behind experimental choices is crucial; for example, the use of a 0.5 McFarland standard ensures a consistent and reproducible starting inoculum for antimicrobial assays, which is fundamental for accurate MIC determination.[12]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a robust, colorimetric method for evaluating cell viability. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The quantity of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Step-by-Step Protocol:
-
Cell Seeding : Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[14]
-
Compound Treatment : After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for an additional 72 hours.[14]
-
MTT Addition : Remove the treatment medium and add 28-100 µL of MTT solution (2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C.[14]
-
Solubilization : Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength above 650 nm is used to subtract background noise.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value.
Antimicrobial Susceptibility: Broth Microdilution
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[16] It involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium.
Experimental Workflow: Broth Microdilution
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution : In a 96-well microtiter plate, prepare serial two-fold dilutions of the nicotinonitrile analogs in an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculum Preparation : Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth only).[12]
-
Incubation : Cover and incubate the plate at 35-37°C for 16-20 hours for most bacteria.[12]
-
MIC Determination : After incubation, determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]
Mechanism of Action: Targeting Kinase Signaling
Many nicotinonitrile-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[6] Overexpression of EGFR is common in various cancers and leads to the activation of downstream signaling pathways, like the PI3K/Akt pathway, which promotes cell proliferation and survival. By binding to the kinase domain of the receptor, these inhibitors block the signaling cascade.[1][6]
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling cascade by a nicotinonitrile analog.
Conclusion
The nicotinonitrile scaffold is a versatile and potent core for the development of novel therapeutic agents. Analogs have demonstrated significant, and in some cases, selective activity against cancer cell lines and microbial pathogens. The ease of synthetic modification allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation drugs. The protocols and comparative data presented here serve as a foundational resource for researchers aiming to explore and optimize the vast therapeutic potential of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 11. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Target Engagement of 2-(Cyclopropylamino)nicotinonitrile Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous experimental validation. The 2-(cyclopropylamino)nicotinonitrile core is a privileged scaffold in modern medicinal chemistry, notably as a cornerstone for potent kinase inhibitors. A prime example is Fedratinib, an approved therapeutic that targets Janus Kinase 2 (JAK2) and is used in the treatment of myelofibrosis.[1][2] The central challenge, and the focus of this guide, is to unequivocally demonstrate that a derivative of this scaffold not only possesses the desired biological activity but also directly engages its intended molecular target within the complex milieu of a living cell.
This guide provides an in-depth comparison of state-of-the-art techniques for validating the target engagement of this compound-based kinase inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to design robust, self-validating studies.
The Imperative of Target Engagement: From Hypothesis to Evidence
The this compound scaffold is frequently employed in the design of ATP-competitive kinase inhibitors.[2] These small molecules are designed to fit into the ATP-binding pocket of a specific kinase, thereby preventing the phosphorylation of downstream substrates and disrupting a signaling cascade implicated in disease. For derivatives targeting JAK2, the intended consequence is the inhibition of the JAK-STAT signaling pathway, which, when constitutively activated, drives the pathogenesis of myeloproliferative neoplasms.[1][2]
However, a positive outcome in a cell-based phenotypic assay, such as the inhibition of cell proliferation, is not sufficient to prove that the compound works through the intended mechanism. Off-target effects are a common pitfall in drug discovery, leading to misleading structure-activity relationships (SAR) and potential toxicity. Therefore, direct evidence of target engagement is paramount.
This guide will compare three orthogonal and powerful techniques for validating target engagement: the Cellular Thermal Shift Assay (CETSA), Chemical Proteomics (specifically, the Kinobeads assay), and the NanoBRET™ Target Engagement Assay.
The JAK-STAT Signaling Pathway: A Key Target
To understand the context of target engagement for these derivatives, it is crucial to visualize the signaling pathway they aim to disrupt. The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors that are critical for immunity, cell division, and apoptosis.[3]
References
- 1. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of biophysical proteomic techniques in advancing our understanding of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A-Head-to-Head Comparison: Assessing the Selectivity of 2-(Cyclopropylamino)nicotinonitrile-Based Kinase Inhibitors
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A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount. Kinases, due to their central role in cellular signaling, are attractive therapeutic targets. However, the high degree of structural conservation across the kinome presents a significant challenge in designing inhibitors that act on a specific target without engaging unintended off-targets, which can lead to toxicity and diminished therapeutic efficacy. The 2-(cyclopropylamino)nicotinonitrile scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. This guide provides a comprehensive framework for assessing the selectivity of these inhibitors, comparing their performance with alternative compounds, and offers detailed experimental protocols to ensure data integrity and reproducibility.
The Criticality of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases that regulate a vast array of cellular processes. The ATP-binding site, the target of most small molecule inhibitors, is highly conserved across kinase families. This similarity makes achieving selectivity a formidable task.[1] An inhibitor that binds to multiple kinases can trigger a cascade of unintended signaling events, leading to adverse effects. Therefore, a rigorous assessment of an inhibitor's selectivity profile across the kinome is a critical step in the drug development pipeline.[1][2]
The this compound core (a nicotinonitrile derivative) serves as a versatile scaffold in medicinal chemistry.[3][4] Its derivatives have been explored as inhibitors of various kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Receptor Tyrosine Kinases (RTKs).[5][6] This guide will use JAK2, a key player in myeloproliferative neoplasms, as a primary example to illustrate the principles of selectivity assessment.[5][7]
Methodologies for Quantifying Kinase Inhibitor Selectivity
A multi-faceted approach is essential for a thorough evaluation of inhibitor selectivity. Combining biochemical assays, cell-based assays, and computational methods provides a holistic view of a compound's interaction profile.[1]
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are crucial for determining intrinsic potency (e.g., IC50 or Kd values) and for initial broad-scale selectivity screening.[2]
The KINOMEscan™ platform is a high-throughput affinity-based assay that quantitatively measures the binding of a compound to a large panel of kinases.[8][9] The assay is ATP-independent, which provides a true measure of the inhibitor's binding affinity (Kd) to the kinase active site.[9]
Experimental Workflow: KINOMEscan™
Caption: KINOMEscan™ workflow.
Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Dissolve test compounds in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Serially dilute the stock solution to the desired screening concentration (e.g., 10 µM for initial screening).
-
Binding Reaction: Incubate the test compound with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.[9]
-
Capture: Capture the kinase-ligand complexes on streptavidin-coated beads.
-
Washing: Wash away unbound components.
-
Elution and Quantification: Elute the bound kinase and quantify the amount using qPCR of the DNA tag. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.[9]
-
Data Analysis: Results are typically reported as percent of control (DMSO) or as dissociation constants (Kd) determined from dose-response curves.[8]
Radiometric assays are a classic and direct method for measuring kinase activity.[2] They involve the use of radiolabeled ATP (e.g., [γ-³³P]ATP) to monitor the transfer of a phosphate group to a substrate.[10]
Protocol: JAK2 Radiometric Kinase Assay
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[11]
-
Enzyme and Substrate: Add purified recombinant JAK2 enzyme and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1).[5]
-
Inhibitor Addition: Add the this compound-based inhibitor or a control compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for JAK2 to ensure accurate IC50 determination.[2][12]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial for confirming that an inhibitor can engage its target within a living cell.
CETSA® is a powerful technique for verifying target engagement in cells and tissues.[13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[13][14][15] When a compound binds to its target protein, the protein's melting temperature (Tm) increases.[13]
Experimental Workflow: CETSA®
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Protocol: CETSA® for JAK2 Target Engagement
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEL cells, which harbor a JAK2 V617F mutation) and treat with the this compound-based inhibitor or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.[16]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Detection: Analyze the amount of soluble JAK2 at each temperature by Western blotting using a specific anti-JAK2 antibody.
-
Data Analysis: Plot the amount of soluble JAK2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[17]
Comparative Analysis: this compound Inhibitor vs. Alternatives
To contextualize the selectivity of a novel this compound-based JAK2 inhibitor (let's call it "Cyc-Nic-1"), it is essential to compare its performance against established JAK2 inhibitors, such as Ruxolitinib, and a broader kinase inhibitor with known off-targets, like Staurosporine.
| Compound | Primary Target | JAK2 IC50 (nM) | Selectivity Score (S-Score at 1 µM) | Key Off-Targets (>90% inhibition at 1 µM) |
| Cyc-Nic-1 (Hypothetical) | JAK2 | 5 | 0.02 | JAK1, TYK2 |
| Ruxolitinib | JAK1/JAK2 | 3.3 (JAK2) | 0.03 | JAK1, JAK3, TYK2 |
| Staurosporine | Broad Spectrum | 6 | 0.8 | >200 kinases |
Selectivity Score (S-Score) is calculated as the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Interpreting the Data: A Holistic Perspective
The hypothetical data above illustrates that while Cyc-Nic-1 is a potent JAK2 inhibitor, it also shows activity against other JAK family members, similar to Ruxolitinib. This is not unexpected given the structural similarity within the JAK family. In contrast, Staurosporine is a non-selective inhibitor, hitting a large portion of the kinome.
The combination of biochemical and cell-based data is crucial. A compound might show high potency in a biochemical assay, but poor cell permeability or rapid metabolism could lead to weak activity in a cellular context. CETSA® can provide invaluable insights into whether a compound reaches and binds to its intended target in a living cell.
Conclusion: A Rigorous Path to Selective Inhibitors
The development of selective kinase inhibitors is a challenging but critical endeavor in modern drug discovery. The this compound scaffold represents a promising starting point for designing novel inhibitors. A comprehensive assessment of selectivity, employing a combination of biochemical and cell-based assays, is essential to fully characterize these compounds. By following the detailed protocols and comparative frameworks outlined in this guide, researchers can generate robust and reproducible data to confidently advance the most promising candidates in their drug discovery programs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK2 (Janus Kinase 2) mutation | Pathology Tests Explained [pathologytestsexplained.org.au]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. reactionbiology.com [reactionbiology.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. scispace.com [scispace.com]
- 17. bio-protocol.org [bio-protocol.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(Cyclopropylamino)nicotinonitrile Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyclopropylamino)nicotinonitrile is a key building block in the synthesis of numerous pharmaceutical compounds, particularly kinase inhibitors used in targeted cancer therapies. Its molecular structure, featuring a pyridine ring, a nitrile group, and a cyclopropylamine moiety, makes it a versatile intermediate for creating complex molecular architectures with high biological activity. The efficiency of its synthesis is therefore of critical importance for the pharmaceutical industry, impacting cost, sustainability, and the overall timeline of drug development.
This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a quantitative assessment of their synthetic efficiency. By presenting this information in a clear and objective manner, we aim to empower researchers and process chemists to make informed decisions when selecting a synthetic strategy for this important intermediate.
Synthetic Strategies: An Overview
The synthesis of this compound primarily revolves around the formation of the C-N bond between the pyridine ring and the cyclopropylamine. The most common approaches involve the nucleophilic substitution of a leaving group on the pyridine ring with cyclopropylamine. Two major catalytic methods have emerged as the most viable for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it has been successfully applied to the synthesis of this compound. This reaction typically involves the coupling of an aryl halide (in this case, 2-chloronicotinonitrile) with an amine (cyclopropylamine) in the presence of a palladium catalyst and a base.
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-chloronicotinonitrile) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The cyclopropylamine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired this compound product and regenerating the Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent are all critical parameters that can significantly influence the reaction's efficiency and yield.
Experimental Protocol
The following protocol is adapted from a patented industrial synthesis and represents a robust method for the preparation of this compound.
dot
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Procedure:
-
To a stirred solution of 2-chloronicotinonitrile (1.0 eq) in toluene, add cyclopropylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Route 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst. While often requiring higher reaction temperatures than palladium-catalyzed methods, it can be a more cost-effective alternative.
Mechanistic Considerations
The mechanism of the Ullmann condensation is not as definitively established as the Buchwald-Hartwig amination but is generally believed to involve the following steps:
-
Formation of a Copper-Amine Complex: The copper catalyst reacts with cyclopropylamine to form a copper-amido species.
-
Nucleophilic Attack: This copper-amido complex then acts as a nucleophile, attacking the 2-chloronicotinonitrile.
-
Product Formation: The desired product is formed, and the copper catalyst is regenerated.
The reaction is often promoted by the use of a ligand to stabilize the copper catalyst and a base to facilitate the deprotonation of the amine.
Experimental Protocol
While a specific, detailed protocol for the Ullmann-type synthesis of this compound is less commonly reported in the literature, a general procedure can be adapted from similar reactions.
dot
Caption: Workflow for Ullmann Condensation.
Step-by-Step Procedure (General):
-
In a reaction vessel, combine 2-chloronicotinonitrile (1.0 eq), cyclopropylamine (1.5 eq), potassium phosphate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq) in dimethyl sulfoxide (DMSO).
-
Heat the mixture to 120-140 °C and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis of Synthetic Efficiency
To provide a quantitative comparison of the two routes, we will analyze them based on key synthetic efficiency metrics: yield, atom economy, and process mass intensity (PMI).
| Metric | Buchwald-Hartwig Amination | Ullmann Condensation (Estimated) |
| Typical Yield | >90% | 70-85% |
| Atom Economy | ~84% | ~84% |
| Process Mass Intensity (PMI) | Lower (Fewer equivalents of reagents, less solvent) | Higher (More equivalents of reagents, higher boiling solvent) |
| Catalyst Cost | High (Palladium) | Low (Copper) |
| Reaction Conditions | Milder (Lower temperature) | Harsher (Higher temperature) |
| Substrate Scope | Broad | Generally narrower |
| Environmental Impact | Moderate (Palladium is a heavy metal) | Lower (Copper is more abundant and less toxic) |
Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as:
(Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
For both the Buchwald-Hartwig and Ullmann routes, the theoretical atom economy is identical as they share the same primary reactants and desired product. The main difference in waste generation comes from the byproducts of the base and any side reactions.
Process Mass Intensity (PMI)
Process Mass Intensity (PMI) is a more holistic green chemistry metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.
PMI = Total Mass in (kg) / Mass of Product (kg)
The Buchwald-Hartwig route, with its typically higher yield and lower catalyst and ligand loading, is expected to have a more favorable PMI compared to the Ullmann condensation. The use of high-boiling solvents like DMSO in the Ullmann reaction can also contribute to a higher PMI due to the energy required for its removal.
Conclusion
Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation are viable routes for the synthesis of this compound.
The Buchwald-Hartwig amination stands out for its high yields, milder reaction conditions, and broad substrate scope, making it a preferred method in many discovery and process development settings. However, the high cost of the palladium catalyst and ligands can be a significant drawback for large-scale production.
The Ullmann condensation offers a more cost-effective alternative due to the use of an inexpensive copper catalyst. While it may require harsher reaction conditions and potentially result in lower yields, it remains an attractive option, particularly for industrial-scale synthesis where cost is a primary driver.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost constraints, and the available equipment and expertise. For laboratory-scale synthesis and instances where high purity and yield are paramount, the Buchwald-Hartwig amination is often the superior choice. For large-scale industrial production, the economic advantages of the Ullmann condensation may outweigh its potential drawbacks. Further process optimization of either route could lead to significant improvements in their overall synthetic efficiency and environmental footprint.
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Cyclopropylamino)nicotinonitrile Derivatives in Preclinical Research
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds derived from the 2-(cyclopropylamino)nicotinonitrile scaffold. It is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. We will delve into the experimental data supporting the therapeutic potential of these compounds, analyze their structure-activity relationships, and provide detailed methodologies for key assays.
Introduction: The this compound Scaffold as a Privileged Structure in Kinase Inhibition
The this compound core is a significant pharmacophore in modern medicinal chemistry, primarily serving as a key intermediate in the synthesis of targeted therapeutics like kinase inhibitors.[1][2][3][4][5] Its structural rigidity and the specific hydrogen bonding capabilities of the aminopyridine and nitrile groups make it an excellent starting point for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[6][7] This guide will explore the translation of promising in vitro potency of its derivatives into tangible in vivo antitumor effects.
In Vitro Efficacy: Potent Cytotoxicity and Kinase Inhibition Across Diverse Cancer Cell Lines
Derivatives built upon the this compound framework have demonstrated significant cytotoxic and antiproliferative activity in vitro against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of specific protein kinases, leading to cell cycle arrest and apoptosis.[7][8]
Cytotoxic Activity
Studies have consistently shown that modifications to the nicotinonitrile core lead to potent cytotoxic effects. For instance, novel nicotinonitrile derivatives have been synthesized and evaluated against hepatocellular carcinoma (HepG2), cervical cancer (HeLa), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines, often exhibiting IC50 values in the low micromolar to nanomolar range.[7][9][10]
One study highlighted two particular nicotinonitrile derivatives, compounds 13 and 19 , which showed very strong cytotoxic effects. Compound 19 was notably more potent than the standard chemotherapeutic drug Doxorubicin against HeLa cells.[9] Another study identified derivatives 5g , 7i , 8 , and 9 with IC50 values of approximately 1-3 µM against both MCF-7 and HCT-116 cell lines, while demonstrating low toxicity to normal fibroblast cells.[7]
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected Nicotinonitrile Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Compound 13 | HepG2 | 8.78 ± 0.7 | - | [9] |
| HeLa | 15.32 ± 1.2 | - | [9] | |
| Compound 19 | HepG2 | 5.16 ± 0.4 | - | [9] |
| HeLa | 4.26 ± 0.3 | - | [9] | |
| Doxorubicin | HepG2 | 4.50 ± 0.2 | - | [9] |
| HeLa | 5.57 ± 0.4 | - | [9] | |
| Compound 5g | MCF-7 & HCT-116 | - | ~ 1-3 | [7] |
| Compound 8 | MCF-7 & HCT-116 | - | ~ 1-3 | [7] |
Note: Direct µM conversion for compounds 13 and 19 is not possible without their molecular weights, which were not provided in the source.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The anticancer activity of these compounds is often linked to their ability to inhibit specific kinase families.
-
Pim Kinase Inhibition : A series of nicotinonitrile derivatives were found to be potent inhibitors of all three Pim kinase isoforms, with compound 8e showing an IC50 of ≤ 0.28 μM, comparable to the pan-kinase inhibitor Staurosporine.[8] Pim kinases are crucial in cell survival and proliferation pathways, making them an attractive target in oncology.
-
Tyrosine Kinase (TK) Inhibition : Other derivatives have demonstrated potent inhibition of tyrosine kinases. Compounds 8 and 5g from one study inhibited TK by 86% and 89% respectively, with IC50 values of 311 nM and 352 nM.[7] This inhibition leads to cell cycle arrest and the induction of apoptosis.
Mechanistic studies have confirmed that these compounds trigger programmed cell death. For example, treatment of HepG2 cells with potent nicotinonitrile derivatives led to a significant upregulation of p53 and caspase-3 gene expression, an increased Bax/Bcl-2 protein expression ratio, and cell cycle arrest at the G2/M phase.[8]
Caption: Proposed apoptotic pathway induced by nicotinonitrile derivatives.
In Vivo Efficacy: Bridging the Gap from Bench to Preclinical Models
While in vitro data are abundant and promising, in vivo efficacy data for this compound derivatives are less common but crucial for validating their therapeutic potential. The transition from a potent in vitro compound to an effective in vivo agent is fraught with challenges, including pharmacokinetics (PK) and metabolic stability.
Antitumor Activity in Xenograft Models
A study on 2-cyclopropylindoloquinones, which share structural similarities, demonstrated significant antitumor activity in mouse models.[11] Specifically, compounds were evaluated as single agents and in combination with radiation in RIF-1 and KHT tumor models, showing substantial improvements over existing agents at their maximum tolerated doses.[11]
Another key example comes from a multikinase inhibitor, 7x , featuring a pyridopyrimidine core related to the nicotinonitrile scaffold. This compound induced apoptosis in tumor cells at nanomolar concentrations in vitro and, importantly, demonstrated significant in vivo tumor regression in preclinical models.[12] Its potent inhibition of CDK4/CYCLIN D1 highlights a clinically relevant target.[12]
Table 2: Summary of In Vivo Efficacy Data for Related Compounds
| Compound Class | Model | Key Findings | Reference |
| 2-Cyclopropylindoloquinones | RIF-1 and KHT tumor models (mice) | Showed antitumor activity as single agents and in combination with radiation.[11] | [11] |
| Pyridopyrimidine (7x) | Tumor xenograft (details not specified) | Potent inhibition of CDK4; led to in vivo tumor regression.[12] | [12] |
| Pyrazolo[1,5-a]pyrimidines | Mouse pharmacokinetic studies | Poor metabolic stability limited in vivo utility, requiring co-dosing with metabolic inhibitors for improved exposure.[13] | [13] |
Challenges: Pharmacokinetics and Metabolism
The primary hurdle in translating in vitro potency to in vivo efficacy for this class of compounds is often unfavorable pharmacokinetics. A study on 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines found that despite potent cellular activity, the compounds had limited utility in animal models due to poor metabolic stability.[13] The major metabolic pathway was identified as Phase II conjugation by GST enzymes. Researchers had to develop a co-dosing protocol with a GST inhibitor to achieve sufficient plasma exposure in mice, highlighting the critical need for early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[13]
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the protocols described below are standard, validated methods for assessing the efficacy of novel chemical entities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.
Objective: To assess the ability of a test compound to inhibit tumor growth in a living organism.
Step-by-Step Protocol:
-
Animal Acclimatization: House immunodeficient mice (e.g., SCID or nude mice) for at least one week under standard pathogen-free conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration.
-
Data Analysis: Euthanize the animals, excise the tumors, and weigh them. Compare the mean tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of potent anticancer agents, particularly kinase inhibitors. Derivatives have consistently demonstrated impressive in vitro cytotoxicity and target engagement. However, the successful translation of this in vitro promise into in vivo efficacy remains a significant challenge, primarily due to pharmacokinetic and metabolic liabilities.
Future research should prioritize:
-
Integrated ADME Profiling: Incorporating metabolic stability and pharmacokinetic assessments early in the drug discovery process.
-
Structure-Based Drug Design: Utilizing co-crystal structures to design next-generation compounds with improved PK properties while retaining high potency.
-
Exploration of Novel Targets: Expanding the evaluation of these compounds against a broader panel of kinases to identify new therapeutic opportunities.
By addressing these challenges, the full therapeutic potential of this compound derivatives can be realized, paving the way for novel and effective cancer treatments.
References
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- 2. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. This compound | 52583-90-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | MDPI [mdpi.com]
- 7. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to the Synthesis of 2-(Cyclopropylamino)nicotinonitrile: A Comparative Analysis of Reproducibility
Introduction: The Significance of 2-(Cyclopropylamino)nicotinonitrile in Modern Drug Discovery
This compound is a pivotal building block in the synthesis of a multitude of pharmaceutical agents. Its structure, featuring a pyridine ring substituted with a cyclopropylamine and a nitrile group, is a common motif in kinase inhibitors targeted for oncology. The precise and reproducible synthesis of this intermediate is therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth, comparative analysis of the two primary synthetic routes to this compound: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. We will delve into the mechanistic rationale behind each method, present detailed experimental protocols, and offer a critical evaluation of their reproducibility, scalability, and potential pitfalls.
Method 1: Nucleophilic Aromatic Substitution (SNAr) - A Classic, Catalyst-Free Approach
The synthesis of this compound via Nucleophilic Aromatic Substitution is a well-established and robust method. This approach leverages the inherent electrophilicity of the C2 position on the pyridine ring, which is further activated by the electron-withdrawing nitrile group at the C3 position. The reaction proceeds by the direct displacement of a halide, typically chloride, by cyclopropylamine.
Mechanistic Insights: The Causality Behind the SNAr Pathway
The SNAr reaction of 2-chloronicotinonitrile with cyclopropylamine follows a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring, exacerbated by the adjacent nitrile group, renders the carbon atom bonded to the chlorine highly susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the C2 carbon of 2-chloronicotinonitrile. This initial attack is the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.
-
Elimination and Re-aromatization: The Meisenheimer complex is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the nitrile group. In the subsequent, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.
The choice of a polar protic solvent, such as a mixture of ethanol and water, is crucial. The solvent not only facilitates the dissolution of the reactants but also helps to stabilize the charged Meisenheimer intermediate through hydrogen bonding, thereby lowering the activation energy of the reaction. The use of an excess of cyclopropylamine is a common strategy to drive the reaction to completion and to act as a base to neutralize the HCl generated during the reaction.
Experimental Protocol: A Reproducible SNAr Synthesis
The following protocol is adapted from a procedure described in the patent literature and has been found to be a reliable method for the synthesis of this compound.
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloronicotinonitrile | 138.56 | 69.25 g | 0.50 |
| Cyclopropylamine | 57.09 | 114 g | 2.0 |
| Ethanol | 46.07 | 300 mL | - |
| Water | 18.02 | 200 mL | - |
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, temperature controller, and reflux condenser, add 2-chloronicotinonitrile (69.25 g, 0.50 mol), 300 mL of ethanol, and 200 mL of water.
-
With stirring, add cyclopropylamine (114 g, 2.0 mol) dropwise over a period of 30 minutes, ensuring the temperature remains below 30 °C.
-
After the addition is complete, heat the stirred reaction mixture to reflux and maintain for 20 hours.
-
Cool the reaction mixture to 60 °C and remove excess cyclopropylamine and ethanol by vacuum distillation.
-
The product can be further purified by recrystallization or column chromatography.
Method 2: Buchwald-Hartwig Amination - A Modern, Catalytic Approach
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method offers a versatile alternative to the classical SNAr reaction, particularly for less reactive aryl halides or when milder reaction conditions are desired.
Mechanistic Insights: The Intricacies of the Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The choice of the palladium precursor, ligand, and base is critical for the efficiency and reproducibility of the reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-chloronicotinonitrile, inserting into the carbon-chlorine bond to form a Pd(II) complex. The electron-rich and bulky phosphine ligand stabilizes the palladium center and facilitates this step.
-
Amine Coordination and Deprotonation: Cyclopropylamine coordinates to the Pd(II) complex. A strong base, such as sodium tert-butoxide, then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of this compound from the palladium amido complex, which regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
The selection of the ligand is paramount. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to promote both the oxidative addition and the final reductive elimination steps. The choice of a non-protic, anhydrous solvent like toluene or dioxane is necessary to prevent the decomposition of the catalyst and the strong base.
Experimental Protocol: A Representative Buchwald-Hartwig Synthesis
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloronicotinonitrile | 138.56 | 13.86 g | 0.10 |
| Cyclopropylamine | 57.09 | 8.56 g | 0.15 |
| Pd₂(dba)₃ | 915.72 | 0.46 g | 0.0005 |
| XPhos | 476.65 | 0.95 g | 0.002 |
| Sodium tert-butoxide | 96.10 | 13.45 g | 0.14 |
| Toluene | - | 200 mL | - |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-chloronicotinonitrile (13.86 g, 0.10 mol), Pd₂(dba)₃ (0.46 g, 0.0005 mol), XPhos (0.95 g, 0.002 mol), and sodium tert-butoxide (13.45 g, 0.14 mol).
-
Add 200 mL of anhydrous toluene, followed by cyclopropylamine (8.56 g, 0.15 mol).
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Comparative Analysis: Reproducibility and Practical Considerations
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | None | Palladium-based (e.g., Pd₂(dba)₃/XPhos) |
| Reaction Temperature | High (Reflux in EtOH/H₂O, ~80-100 °C) | Moderate to High (80-110 °C) |
| Reaction Time | Long (20+ hours) | Moderate (16-24 hours) |
| Reagents | Inexpensive, readily available | Expensive catalyst and ligands, air-sensitive base |
| Solvent | Protic (Ethanol/Water) | Anhydrous, aprotic (Toluene, Dioxane) |
| Reproducibility | Generally high due to simple conditions | Can be sensitive to catalyst, ligand, and base quality |
| Scalability | Readily scalable | Catalyst cost and removal can be a challenge on a large scale |
| Potential Issues | Long reaction times, potential for side reactions at high temperatures | Catalyst deactivation, ligand sensitivity, need for inert atmosphere |
Visualizing the Workflows
Discussion and Conclusion: Choosing the Optimal Path Forward
Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable and effective methods for the synthesis of this compound. The choice between the two is often dictated by the specific needs of the researcher or the constraints of the production environment.
The SNAr method is a testament to the power of classical organic chemistry. Its primary advantages are its simplicity, the use of inexpensive and readily available reagents, and the absence of a metal catalyst, which eliminates concerns about metal contamination in the final product. The high reproducibility of this method makes it an excellent choice for large-scale production where cost and robustness are paramount. However, the long reaction times and high temperatures can be a drawback, and the use of a large excess of the volatile cyclopropylamine may be a safety and environmental consideration.
The Buchwald-Hartwig amination , on the other hand, is a showcase of modern catalytic chemistry. It offers the potential for milder reaction conditions and may be more amenable to a wider range of substrates should modifications to the nicotinonitrile core be desired. The catalytic nature of the reaction means that only a small amount of the palladium complex is required. However, the high cost of the palladium precursor and the specialized phosphine ligands can be a significant barrier, especially for large-scale synthesis. Furthermore, the reaction's sensitivity to air and moisture necessitates the use of an inert atmosphere and anhydrous solvents, which can add to the operational complexity and cost. Reproducibility can also be a concern if the quality of the catalyst, ligand, and base is not carefully controlled.
Comparative analysis of different synthetic pathways to 2-(Cyclopropylamino)nicotinonitrile
Introduction: The Significance of 2-(Cyclopropylamino)nicotinonitrile
This compound is a critical building block in contemporary medicinal chemistry.[1][2] Its structure, featuring a pyridine core, a nitrile group, and a cyclopropylamine substituent, makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a key precursor for kinase inhibitors used in targeted cancer therapies, where its distinct functionalities allow for precise molecular coupling and the formation of complex heterocyclic systems.[3] The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers in drug discovery and process development.
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing this compound. We will dissect each pathway, explaining the underlying chemical principles, providing detailed experimental protocols, and offering a critical evaluation of their respective strengths and weaknesses to inform your synthetic strategy.
Core Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most effectively approached in two principal stages. The first stage involves the preparation of a key intermediate, 2-chloronicotinonitrile, which possesses an activated leaving group. The second, and most critical, stage is the coupling of this intermediate with cyclopropylamine to form the target C-N bond.
This guide will first detail the synthesis of the 2-chloronicotinonitrile precursor and then provide a comparative analysis of three distinct methods for the final C-N coupling step:
-
Direct Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Buchwald-Hartwig Amination
-
Copper-Catalyzed Ullmann Condensation
Part A: Synthesis of the Key Intermediate: 2-Chloronicotinonitrile
The most prevalent route to 2-chloronicotinonitrile begins with the N-oxidation of nicotinamide, followed by a chlorination/dehydration reaction. This method provides a reliable source of the necessary precursor for the subsequent coupling reactions.
Mechanism and Rationale
The synthesis begins with the oxidation of the pyridine nitrogen in nicotinamide using an oxidant like hydrogen peroxide in acetic acid to form nicotinamide-1-oxide.[4] This N-oxide is crucial because it electronically activates the C2 and C6 positions of the pyridine ring. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), serves a dual purpose.[5][6] The POCl₃ reacts with the N-oxide oxygen, forming a good leaving group. This facilitates a rearrangement and nucleophilic attack by chloride at the activated C2 position. Concurrently, the amide group is dehydrated by POCl₃ to the nitrile, yielding the final 2-chloronicotinonitrile product.
Experimental Protocol: Synthesis of 2-Chloronicotinonitrile from Nicotinamide
This two-step protocol is adapted from established and reliable procedures.[4]
Step 1: Nicotinamide-1-Oxide
-
In a 2-L round-bottomed flask equipped with a reflux condenser, dissolve 100 g (0.82 mol) of powdered nicotinamide in 1 L of glacial acetic acid, warming on a steam bath until the solution is clear.
-
To the warm solution, carefully add 160 mL (1.39 mol) of cold 30% hydrogen peroxide.
-
Heat the reaction mixture on a steam bath for 3.5 hours.
-
Remove the acetic acid and water by distillation under reduced pressure. Towards the end of the distillation, the product will begin to crystallize.
-
Dissolve the crude solid in a minimal amount of boiling water and add 50 mL of ethanol to aid crystallization and decompose any residual peroxide.
-
Allow the solution to cool slowly, then chill at 5°C overnight to maximize crystal formation.
-
Filter the white crystalline product, wash with cold ethanol, and dry under vacuum. This typically yields nicotinamide-1-oxide in high purity.
Step 2: 2-Chloronicotinonitrile
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl gas and involves corrosive reagents.
-
In a 1-L round-bottomed flask, carefully add 138 g (1.0 mol) of nicotinamide-1-oxide to 459 g (3.0 mol) of phosphorus oxychloride (POCl₃).
-
Slowly heat the mixture in an oil bath to 115-120°C and maintain under reflux for 4 hours. The reaction will become vigorous and evolve HCl gas.
-
After cooling, remove the excess POCl₃ by distillation under reduced pressure.
-
Very carefully and slowly, pour the residual dark oil onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous mixture with a saturated solution of sodium carbonate to a pH of 8-9.
-
The crude product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or hexane) to yield pure 2-chloronicotinonitrile (Typical Yield: ~65-89%).[6]
Part B: Comparative Analysis of C-N Bond Forming Pathways
With 2-chloronicotinonitrile in hand, the crucial C-N bond with cyclopropylamine can be formed. The choice of method for this step significantly impacts yield, purity, cost, and scalability. Below, we compare three primary pathways.
Pathway 1: Direct Nucleophilic Aromatic Substitution (SNAr)
This is the most straightforward approach, relying on the inherent electrophilicity of the C2 position in 2-chloronicotinonitrile, which is activated by the electron-withdrawing effects of the ring nitrogen and the adjacent nitrile group.
-
Causality of Experimental Choices: The reaction proceeds by the direct attack of the nucleophilic cyclopropylamine on the electron-deficient carbon bearing the chlorine atom. This forms a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing groups. The subsequent loss of the chloride leaving group restores aromaticity and yields the product. A non-nucleophilic base is required to neutralize the HCl generated, and a polar aprotic solvent is used to solvate the charged intermediate and facilitate the reaction. Heating is typically necessary to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[7]
Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern cross-coupling reaction that utilizes a palladium catalyst to form C-N bonds with a broader substrate scope and often under milder conditions than traditional methods.[8][9]
-
Causality of Experimental Choices: This reaction operates via a catalytic cycle. An active Pd(0) species undergoes oxidative addition into the C-Cl bond of 2-chloronicotinonitrile to form a Pd(II) complex. A phosphine ligand is essential to stabilize the palladium species and facilitate the subsequent steps. A strong, non-nucleophilic base deprotonates the cyclopropylamine, which then coordinates to the palladium center. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands (like Xantphos or Josiphos-type ligands) are often required to promote the reductive elimination step, which is typically rate-limiting.[11]
Pathway 3: Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst. While it has been largely superseded by the Buchwald-Hartwig reaction, it remains a viable, palladium-free alternative.[12]
-
Causality of Experimental Choices: The traditional Ullmann reaction requires stoichiometric amounts of copper and very high temperatures (>200 °C).[12][13] Modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) and a ligand (such as diamines or amino acids) to facilitate the reaction under milder conditions. The mechanism is thought to involve the formation of a copper(I) amide from cyclopropylamine. This species then reacts with 2-chloronicotinonitrile in an oxidative addition/reductive elimination sequence at the copper center.[12] High-boiling polar solvents like DMF, NMP, or DMSO are typically used to ensure the solubility of the reagents and to reach the required reaction temperatures.
Data Presentation: Quantitative Comparison of Pathways
| Parameter | Pathway 1: Direct SNAr | Pathway 2: Buchwald-Hartwig Amination | Pathway 3: Ullmann Condensation |
| Catalyst | None | Pd precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Phosphine Ligand (e.g., Xantphos, BINAP) | Cu salt (e.g., CuI, Cu₂O) + Ligand (e.g., L-proline, phenanthroline) |
| Base | Inorganic base (K₂CO₃, Cs₂CO₃) or organic amine (DIPEA) | Strong, non-nucleophilic base (NaOtBu, K₃PO₄, LHMDS) | Inorganic base (K₂CO₃, K₃PO₄) |
| Solvent | Polar aprotic (DMSO, DMF, NMP) | Aprotic (Toluene, Dioxane, THF) | Polar aprotic (DMF, NMP) |
| Temperature | High (100 - 180 °C) | Mild to moderate (Room Temp - 110 °C) | High (100 - 210 °C, can be lower with modern ligands) |
| Reaction Time | Several hours to days | Minutes to hours | Several hours to days |
| Typical Yield | Moderate to Good (highly substrate-dependent) | Good to Excellent | Moderate to Good |
| Purity Profile | Can have side products from harsh conditions | Generally very clean reactions | Can be prone to side reactions and homocoupling |
| Cost | Low (no catalyst) | High (Palladium catalyst and specialized ligands) | Moderate (Copper is inexpensive, but ligands can add cost) |
| Scalability | Good, but high temperatures can be an issue. | Excellent, widely used in industry. Catalyst loading can be optimized. | Moderate, high temperatures and potential for difficult workups can be challenging. |
| Green Chemistry | Avoids precious metals but uses harsh, high-boiling solvents. | Uses a precious metal with a high carbon footprint. Milder conditions are a plus. | Avoids palladium, but often requires harsh solvents and high energy input. |
Experimental Protocols: C-N Coupling
Protocol 1: Direct SNAr
-
To a sealable reaction vessel, add 2-chloronicotinonitrile (1.0 eq), cyclopropylamine (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to achieve a concentration of ~0.5 M.
-
Seal the vessel and heat the reaction mixture to 120°C for 16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer extensively with water to remove DMSO, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Buchwald-Hartwig Amination
-
Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon).
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add 2-chloronicotinonitrile (1.0 eq) followed by anhydrous toluene (~0.2 M).
-
Add cyclopropylamine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100°C and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Ullmann Condensation
-
Note: This reaction should be performed under an inert atmosphere.
-
To an oven-dried Schlenk flask, add copper(I) iodide (CuI, 10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with inert gas.
-
Add 2-chloronicotinonitrile (1.0 eq) and anhydrous DMF (~0.5 M).
-
Add cyclopropylamine (1.5 eq).
-
Heat the reaction mixture to 110°C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with aqueous ammonia to remove copper salts, followed by water and brine washes.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Workflows
Caption: Overall synthetic strategy for this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion and Recommendations
For the synthesis of this compound, the choice of pathway depends heavily on the specific needs of the laboratory or production facility.
-
For exploratory, small-scale synthesis with a focus on high yield and purity, the Buchwald-Hartwig amination is the superior choice. Its reliability, mild conditions, and broad functional group tolerance justify the higher initial cost of the catalyst and ligands.[8]
-
For large-scale, cost-driven synthesis where the starting materials are robust, a well-optimized Direct SNAr reaction may be the most economical option. While it may require higher temperatures and longer reaction times, the absence of a metal catalyst simplifies purification and significantly reduces costs.
-
The Ullmann Condensation serves as a valuable palladium-free alternative. It is particularly useful if palladium contamination is a critical concern for the final API and if the laboratory is equipped to handle the high temperatures and polar aprotic solvents typically required.
By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can make an informed decision to best achieve their synthetic goals in the preparation of this vital pharmaceutical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN109438340A - A kind of preparation process of the chloro- nicotinonitrile of 2- - Google Patents [patents.google.com]
- 6. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structural Activity Relationship of 2-(Cyclopropylamino)nicotinonitrile Analogs
For Immediate Release
[City, State] – December 31, 2025 – In the relentless pursuit of targeted cancer therapies, the nicotinonitrile scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the structural activity relationship (SAR) of 2-(cyclopropylamino)nicotinonitrile analogs, a promising class of compounds demonstrating significant potential in oncology. By synthesizing data from disparate studies, this document aims to illuminate the key structural modifications that govern their biological activity and provide a framework for the rational design of next-generation kinase inhibitors.
The 2-amino-3-cyanopyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors by mimicking the hinge-binding motif of ATP. The introduction of a cyclopropylamino group at the 2-position has been shown to be a particularly fruitful strategy, offering a vector for exploring the intricate topology of the ATP-binding pocket. This guide will dissect the SAR of this scaffold by examining substitutions at various positions and their impact on inhibitory potency against key oncogenic kinases.
The Core Scaffold: Synthesis and General Reactivity
The synthesis of the this compound core and its analogs generally proceeds through a multicomponent reaction, a testament to its accessibility for medicinal chemists. A common and efficient method involves the condensation of an appropriate aldehyde, a ketone, malononitrile, and ammonium acetate.[1] This approach allows for the rapid generation of a diverse library of analogs by varying the starting materials.
Below is a generalized experimental protocol for the synthesis of 2-amino-3-cyanopyridine derivatives, which can be adapted for the synthesis of the target this compound scaffold.
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
Objective: To synthesize a library of 2-amino-3-cyanopyridine analogs for SAR studies.
Materials:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Substituted acetophenone or other suitable ketone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a 50 mL round-bottom flask, add the aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate upon cooling or after partial solvent removal. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, or if the initial product is impure, purify the crude mixture by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Structural Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyridine and phenyl rings. The following sections dissect the SAR based on available data for closely related 2-amino-3-cyanopyridine derivatives, providing a predictive framework for the target scaffold.
Impact of Substituents on the 2-Amino Group
The 2-amino group is a critical anchor for binding to the hinge region of many kinases. While this guide focuses on the cyclopropylamino moiety, it is instructive to consider how variations at this position affect activity. The compact and rigid nature of the cyclopropyl group is often favored for its ability to probe small hydrophobic pockets within the ATP-binding site. Replacing the cyclopropyl group with larger or more flexible alkyl or aryl groups can lead to a decrease in potency due to steric hindrance, unless a specific pocket can accommodate these larger groups.
Substitutions on the Pyridine Ring
Modifications at the 4-position of the nicotinonitrile ring have a significant impact on the anticancer activity of these analogs. The introduction of substituted phenyl rings at this position is a common strategy to enhance potency.
-
Electron-withdrawing and donating groups on the 4-phenyl ring: The electronic nature of substituents on the 4-phenyl ring plays a crucial role. Studies on related 3-cyanopyridine series have shown that both electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy) can influence activity, often in a target-dependent manner. For instance, in a series of (+)-nopinone-based 2-amino-3-cyanopyridines, derivatives with bromo or chloro substitutions on the benzene ring exhibited significant anticancer activity.[1]
The 6-position of the pyridine ring offers another vector for modification that can influence both potency and selectivity.
-
Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl groups at the 6-position can lead to potent inhibitors. For example, in a series of 3-cyanopyridines, a 2-oxo-2H-chromen-3-yl group at the 6-position resulted in compounds with promising antitumor activity.[2]
Comparative Biological Data
To facilitate a direct comparison of the performance of various 2-amino-3-cyanopyridine analogs, the following table summarizes the in vitro anticancer activity of representative compounds from different studies. It is important to note that direct comparison of IC50 values across different cell lines and studies should be done with caution due to variations in experimental conditions.
| Compound ID | 2-Amino Substituent | 4-Position Substituent | 6-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | -N-N=C(CH3)Ar | 4-Chlorophenyl | 2-oxo-2H-chromen-3-yl | HEPG2 | 1.46 | [2] |
| 5d | -N-N=C(CH3)Ar | 4-Methoxyphenyl | 2-oxo-2H-chromen-3-yl | HEPG2 | 7.08 | [2] |
| 4f | -NH2 | 4-Bromophenyl | (+)-nopinone derived | A549 | 23.78 | [1] |
| 4j | -NH2 | 2,4-Dichlorophenyl | (+)-nopinone derived | A549 | Not specified, but active | [1] |
| 4k | -NH2 | 4-Chlorophenyl | (+)-nopinone derived | A549 | Not specified, but active | [1] |
| 7h | -NH2 | 4-(pyridin-4-yl) | 4-hydroxy-3-methoxyphenyl | MCF-7 | 1.89 | [3] |
| 8f | -OCH3 | 4-(thiophen-2-yl) | 4-hydroxy-3-methoxyphenyl | MCF-7 | 1.69 | [3] |
| 3n | -NH2 | 4-(4-bromophenyl) | 6-(4-chlorophenyl) | HCT-116 | Low µM range | [4] |
Mechanism of Action: Targeting Kinase Activity
Many 2-amino-3-cyanopyridine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
For instance, certain 3-cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[3] The docking studies of these compounds into the active site of PIM-1 revealed key interactions that contribute to their inhibitory activity.
Visualizing the Path to Inhibition: A Hypothetical Kinase Binding Model
To illustrate the general binding mode of this compound analogs within a kinase active site, the following diagram presents a hypothetical interaction map. This model is based on the known binding modes of similar 2-aminopyridine-based kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Techniques for 2-(Cyclopropylamino)nicotinonitrile
In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(Cyclopropylamino)nicotinonitrile, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods to ensure its identity, purity, and quantity. This guide provides a head-to-head comparison of four common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the characterization of this important molecule.
This document is intended for researchers, scientists, and drug development professionals, offering insights into the principles, practical applications, and relative strengths of each method. The experimental protocols provided are based on established methodologies for similar chemical entities and serve as a validated starting point for method development and validation for this compound.
The Molecule in Focus: this compound
This compound possesses a unique chemical structure, incorporating a pyridine ring, a nitrile group, and a cyclopropylamino substituent.[1][2][3][4] Its molecular formula is C9H9N3 with a molecular weight of approximately 159.19 g/mol .[2][3] The presence of a basic nitrogen in the pyridine ring and the secondary amine, along with the polar nitrile group, influences its chromatographic behavior and spectroscopic properties.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolution, sensitivity, and quantitative accuracy. For a molecule like this compound, reversed-phase HPLC is the most common and effective approach.
Principle of the Technique
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. By modifying the mobile phase composition, the retention and separation of the analyte from any impurities can be finely tuned.
Experimental Protocol: A Validated Starting Point
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection: DAD at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Advantages and Limitations
Advantages:
-
High Sensitivity and Accuracy: HPLC is capable of detecting and quantifying impurities at very low levels.[6]
-
Robustness and Reproducibility: Well-developed HPLC methods are reliable and produce consistent results.
-
Versatility: The technique can be adapted for both qualitative and quantitative analysis, including purity determination and stability studies.[7]
Limitations:
-
Peak Tailing: As a basic compound, this compound can interact with residual silanols on silica-based columns, leading to poor peak shape.[5] The use of a buffered mobile phase (like formic acid) helps to mitigate this.
-
Non-Volatile Buffers: The use of non-volatile buffers can be incompatible with mass spectrometry detection if LC-MS analysis is desired.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
Principle of the Technique
In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification.
Experimental Protocol: A Plausible Approach
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Dilute the stock solution to the desired concentration (e.g., 10 µg/mL).
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Advantages and Limitations
Advantages:
-
High Sensitivity and Selectivity: GC-MS is capable of detecting trace levels of analytes in complex matrices.[8]
-
Definitive Identification: The mass spectrum provides structural information that allows for confident compound identification.
-
Separation of Volatile Impurities: It is excellent for identifying and quantifying residual solvents and other volatile impurities.
Limitations:
-
Thermal Stability: The analyte must be thermally stable and volatile enough to be vaporized without decomposition. While this compound is likely amenable to GC-MS, this should be experimentally verified.
-
Derivatization: For less volatile or polar compounds, a chemical derivatization step may be necessary to increase volatility, which adds complexity to the sample preparation.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise structure of a molecule. It provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.
Principle of the Technique
NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei (like ¹H and ¹³C) can absorb radiofrequency energy and transition to a higher energy state.[10] The precise frequency at which a nucleus absorbs energy is highly dependent on its local electronic environment, providing a unique chemical shift for each non-equivalent atom in the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
For this compound, the following spectral features would be expected:
-
¹H NMR:
-
Signals for the three protons on the pyridine ring, likely in the aromatic region (δ 7.0-8.5 ppm), with characteristic splitting patterns based on their coupling to each other.
-
A signal for the N-H proton of the amino group, which may be broad and its chemical shift can be solvent-dependent.
-
Signals for the protons of the cyclopropyl group, typically in the upfield region (δ 0.5-1.5 ppm), with complex splitting due to geminal and vicinal coupling.
-
-
¹³C NMR:
-
Signals for the five carbons of the pyridine ring and the nitrile carbon, typically in the downfield region (δ 110-160 ppm).[6]
-
Signals for the carbons of the cyclopropyl group in the upfield region.
-
Advantages and Limitations
Advantages:
-
Unambiguous Structural Information: NMR provides the most definitive structural information of any analytical technique.[11]
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative Analysis (qNMR): With appropriate standards, NMR can be used for highly accurate quantitative analysis.
Limitations:
-
Lower Sensitivity: Compared to HPLC and GC-MS, NMR has lower sensitivity, requiring a larger amount of sample.
-
Complex Spectra: For complex molecules or mixtures, the spectra can be crowded and difficult to interpret.
-
Cost and Expertise: NMR instruments are expensive to purchase and maintain, and require a high level of expertise to operate and interpret the data.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Principle of the Technique
FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, the radiation is absorbed. An FTIR spectrum is a plot of absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹), with absorption peaks corresponding to specific functional groups.
Predicted FTIR Spectral Data
For this compound, the following characteristic absorption bands would be expected:
-
N-H Stretch: A peak around 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch (Aromatic and Cyclopropyl): Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the cyclopropyl C-H bonds.
-
C≡N Stretch: A sharp, strong peak around 2220-2260 cm⁻¹ for the nitrile group.[1][2]
-
C=C and C=N Stretch (Aromatic Ring): Peaks in the 1400-1600 cm⁻¹ region.[1]
Advantages and Limitations
Advantages:
-
Speed and Simplicity: FTIR analysis is very fast, often taking only a few minutes.
-
Versatility: It can be used for solids, liquids, and gases with minimal sample preparation.
-
Functional Group Identification: It is an excellent tool for confirming the presence of key functional groups and for identifying unknown compounds when used in conjunction with a spectral library.
Limitations:
-
Lack of Detailed Structural Information: While it can identify functional groups, it does not provide detailed information about the overall molecular structure.
-
Not Ideal for Quantification: While quantitative analysis is possible, it is generally less accurate and precise than HPLC or GC.
Head-to-Head Comparison Summary
| Feature | HPLC | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Purity, Quantification | Identification, Volatile Impurities | Structural Elucidation | Functional Group ID |
| Sensitivity | High | Very High | Low | Moderate |
| Selectivity | High | Very High | Very High | Moderate |
| Quantitative Accuracy | Excellent | Good | Excellent (qNMR) | Fair |
| Sample Throughput | High | High | Low | Very High |
| Instrumentation Cost | Moderate | High | Very High | Low |
| Required Expertise | Moderate | High | Very High | Low |
Conclusion and Recommendations
The choice of analytical technique for this compound depends on the specific analytical goal.
-
For routine purity testing and quantification in a quality control setting, HPLC is the method of choice due to its high accuracy, precision, and robustness.
-
To identify and quantify volatile impurities or for definitive confirmation of identity, GC-MS is a powerful tool, provided the analyte is thermally stable.
-
For unambiguous structural elucidation of the primary molecule or any unknown impurities, NMR spectroscopy is indispensable.
-
For a quick identity check and to confirm the presence of key functional groups, FTIR spectroscopy is a rapid and cost-effective option.
In a comprehensive analytical strategy, these techniques are often used in a complementary fashion. For instance, HPLC might be used for routine quality control, while NMR and MS would be employed for initial structural confirmation and impurity identification during process development. A thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, enables the selection of the most appropriate method to ensure the quality and consistency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jackwestin.com [jackwestin.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Comparative Guide to the In Vivo Pharmacokinetic Properties of 2-(Cyclopropylamino)nicotinonitrile Derivatives
For researchers, scientists, and drug development professionals, understanding the in vivo behavior of novel chemical entities is paramount. The 2-(cyclopropylamino)nicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This guide provides a comparative analysis of the in vivo pharmacokinetic (PK) properties of several key derivatives from this class that have advanced into preclinical and clinical development. By examining their absorption, distribution, metabolism, and excretion (ADME) profiles, we can glean critical insights into the structure-pharmacokinetic relationships that govern their therapeutic potential.
Introduction to this compound Derivatives as Kinase Inhibitors
The this compound core is a versatile pharmacophore that has been successfully employed in the design of inhibitors targeting various protein kinases. These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer. The cyclopropylamino group can form key hydrogen bond interactions within the ATP-binding pocket of kinases, while the nicotinonitrile moiety provides a scaffold for further chemical modification to enhance potency and selectivity. This guide will focus on a comparative analysis of the in vivo pharmacokinetic profiles of prominent kinase inhibitors built upon this structural framework: Selumetinib (AZD6244), Capivasertib (AZD5363), and AT7519.
Comparative In Vivo Pharmacokinetic Profiles
A direct comparison of the pharmacokinetic parameters of these derivatives reveals significant differences in their in vivo behavior, which has profound implications for their clinical development and potential therapeutic applications. The following table summarizes key pharmacokinetic parameters for Selumetinib, Capivasertib (AZD5363), and AT7519, collated from various preclinical and clinical studies. It is important to note that the experimental conditions, such as the animal species, dose, and route of administration, can influence these parameters.
| Parameter | Selumetinib (AZD6244) | Capivasertib (AZD5363) | AT7519 |
| Primary Target(s) | MEK1/2 | AKT1/2/3 | CDK1, 2, 4, 5, 9 |
| Animal Model (for PK) | Healthy Male Volunteers | Patients with advanced solid tumors | Nude mice bearing HCT116 xenografts |
| Dose & Route | Single 75 mg oral dose | 480 mg bid oral (tablet) | 5, 10, or 15 mg/kg intraperitoneal |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | Later tmax after food vs. fasted | Not explicitly stated, but plasma concentrations measured up to 24h |
| Terminal Half-life (t½) | ~13.7 hours | Not explicitly stated, multiphasic elimination | Relatively rapid clearance |
| Bioavailability | Not explicitly stated | Food did not affect bioavailability (AUC) | Oral bioavailability of 86% in mice |
| Metabolism | Major route of elimination is via the liver, with multiple metabolites identified. | Information not available in the provided search results. | Relatively rapid clearance suggests significant metabolism. |
| Excretion | 59% recovered from feces and 33% from urine over 216 hours. | Information not available in the provided search results. | Information not available in the provided search results. |
| Key PK Characteristics | Rapid absorption, with the parent drug being the major circulating component. | Tablet and capsule formulations are bioequivalent. Food reduces the rate of absorption but not the overall exposure. | Demonstrates tumor accumulation, with higher concentrations in tumor tissue compared to plasma at later time points. |
In-Depth Analysis of Individual Derivatives
Selumetinib (AZD6244)
Selumetinib is a potent and selective inhibitor of MEK1 and MEK2 kinases. Its pharmacokinetic profile has been extensively studied in both preclinical models and human subjects. Following oral administration, selumetinib is rapidly absorbed, reaching peak plasma concentrations within approximately one hour. The drug exhibits a terminal half-life of about 7.5 hours in humans, allowing for twice-daily dosing with minimal accumulation at steady state. The liver is the primary site of metabolism, and the resulting metabolites are excreted in both feces and urine. Notably, the parent compound, selumetinib, is the major circulating drug-related component, accounting for 40% of the plasma radioactivity in human studies.
Capivasertib (AZD5363)
Capivasertib is a pan-AKT kinase inhibitor that has shown promise in clinical trials for various cancers, particularly those with PIK3CA mutations. In a phase I study, the pharmacokinetic profile of Capivasertib was evaluated, leading to the selection of an intermittent dosing schedule (4 days on, 3 days off) for further development. A subsequent study demonstrated that a tablet formulation of Capivasertib was bioequivalent to the original capsule formulation. Interestingly, while food intake delayed the time to peak plasma concentration (tmax) and lowered the peak concentration (Cmax), it did not significantly impact the overall drug exposure (AUC). This finding offers greater flexibility for patients regarding food intake during treatment.
AT7519
AT7519 is a multi-cyclin-dependent kinase (CDK) inhibitor with potent antitumor activity in preclinical models of neuroblastoma. In vivo studies in mice with human tumor xenografts revealed that AT7519 effectively accumulates in tumor tissue. While exhibiting relatively rapid plasma clearance, the sustained concentrations within the tumor likely contribute to its therapeutic efficacy. The oral bioavailability of AT7519 in mice was determined to be a favorable 86%. The correlation between tumor drug exposure and the observed anti-cancer effects underscores the importance of achieving adequate drug concentrations at the site of action.
Experimental Methodologies
The determination of in vivo pharmacokinetic parameters is a critical step in drug development. A generalized workflow for such studies is outlined below.
In Vivo Pharmacokinetic Study Protocol
-
Animal Model Selection: The choice of animal model (e.g., mice, rats, dogs) depends on the specific research question and the metabolic pathways relevant to humans. For oncology studies, immunodeficient mice bearing human tumor xenografts are commonly used to assess drug disposition in the context of the tumor microenvironment.
-
Drug Formulation and Administration: The drug is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection, intraperitoneal injection). The dose and dosing schedule are often informed by prior in vitro potency and toxicity data.
-
Sample Collection: At predetermined time points following drug administration, biological samples (typically blood, plasma, and/or specific tissues like the tumor) are collected.
-
Bioanalysis: The concentration of the parent drug and its major metabolites in the biological samples is quantified using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The resulting concentration-time data is analyzed using specialized software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized workflow for an in vivo pharmacokinetic study.
Caption: Targeted kinase pathways for the discussed derivatives.
Conclusion
The this compound scaffold has proven to be a fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis of Selumetinib, Capivasertib (AZD5363), and AT7519 highlights the diverse pharmacokinetic profiles that can be achieved through chemical modification of this core structure. Understanding these in vivo properties is essential for optimizing dosing regimens, predicting drug-drug interactions, and ultimately, maximizing the therapeutic benefit for patients. The data presented in this guide serves as a valuable resource for researchers in the field of drug discovery and development, providing a foundation for the rational design of next-generation kinase inhibitors with improved pharmacokinetic and pharmacodynamic properties.
A Guide to Evaluating the Differential Cytotoxicity of 2-(Cyclopropylamino)nicotinonitrile on Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-cancer therapeutics is increasingly focused on compounds that exhibit selective cytotoxicity, meaning they are more toxic to cancer cells than to normal, healthy cells. This selectivity is paramount for developing treatments with a favorable therapeutic window and minimizing debilitating side effects for patients[1]. 2-(Cyclopropylamino)nicotinonitrile is a heterocyclic compound that serves as a key intermediate in the synthesis of kinase inhibitors for cancer treatment[2]. The nicotinonitrile scaffold is found in numerous compounds with demonstrated anticancer activity[3][4][5]. Given its prevalence in the design of targeted therapies, a thorough evaluation of the cytotoxic profile of this compound itself is a critical first step in its potential development as a therapeutic agent.
This guide provides a comprehensive framework for comparing the cytotoxic effects of this compound on cancer cells versus normal cells. We will delve into the experimental design, present illustrative data, and detail the methodologies required to make a robust assessment of this compound's therapeutic potential.
Comparative Cytotoxicity: An Illustrative Analysis
To effectively evaluate the selective cytotoxicity of a compound, its effect on a panel of cancer cell lines should be compared against its effect on non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in this assessment. A higher IC50 value in normal cells compared to cancer cells indicates a degree of selectivity.
For the purposes of this guide, we will use hypothetical data to illustrate the desired outcome of a cytotoxicity study on this compound.
Table 1: Hypothetical Cytotoxicity (IC50) of this compound
| Cell Line | Cell Type | Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Cancer | 15.2 |
| A549 | Lung Carcinoma | Cancer | 22.8 |
| HCT116 | Colon Carcinoma | Cancer | 18.5 |
| MCF-10A | Non-tumorigenic | Normal Breast | > 100 |
| BEAS-2B | Bronchial Epithelial | Normal Lung | > 100 |
The Selectivity Index (SI) is a crucial parameter derived from the IC50 values, calculated as:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity for cancer cells. Based on our illustrative data:
Table 2: Hypothetical Selectivity Index of this compound
| Cancer Cell Line | Comparison Normal Cell Line | Selectivity Index (SI) |
| MCF-7 | MCF-10A | > 6.58 |
| A549 | BEAS-2B | > 4.39 |
| HCT116 | MCF-10A | > 5.41 |
These hypothetical results suggest that this compound exhibits a favorable selective cytotoxicity profile, a promising characteristic for a potential anti-cancer drug candidate.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This method is a widely used and reliable way to measure the cytotoxic effects of chemical compounds on cells[3].
Materials:
-
This compound (properly solubilized, e.g., in DMSO)
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solubilizing agent, e.g., DMSO) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative cytotoxicity assessment of this compound.
Caption: Workflow for assessing the differential cytotoxicity of a test compound.
Potential Mechanism of Action and Signaling Pathways
While the specific mechanism of action for this compound would need to be elucidated through further studies, its role as a precursor for kinase inhibitors suggests it may target signaling pathways crucial for cancer cell proliferation and survival. Many nicotinonitrile derivatives have been found to inhibit kinases such as PIM-1, which is involved in cell survival[6][7].
A potential mechanism could involve the inhibition of a key kinase in a pro-survival pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells. The selectivity could arise from the cancer cells' heightened dependence on these signaling pathways for their uncontrolled growth.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound or its derivatives, leading to apoptosis.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciprofiles.com [sciprofiles.com]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-(Cyclopropylamino)nicotinonitrile
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(Cyclopropylamino)nicotinonitrile (CAS No. 52583-90-1). As a specialized heterocyclic compound used in research and drug development, its unique chemical structure—incorporating a cyclopropylamine group and a nitrile moiety—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and laboratory managers, ensuring that disposal procedures not only comply with regulatory standards but are also grounded in a deep understanding of the compound's chemical properties and potential hazards.
Hazard Assessment and Chemical Profile
A thorough understanding of the hazards associated with this compound is the foundation of its safe management. While specific comprehensive toxicology data for this compound may be limited, a robust hazard assessment can be synthesized by examining its structural components and available safety data.
Chemical Identity:
-
IUPAC Name: 2-(cyclopropylamino)pyridine-3-carbonitrile[1]
Known Hazards (GHS Classification): According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1][2]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Inferred Hazards from Analogous Structures: The causality behind stringent disposal protocols stems from the hazards of the compound's constituent functional groups: the aminopyridine core and the nitrile group.
-
Aminopyridines: This class of compounds can exhibit significant toxicity. For example, 2-Aminopyridine and 4-Aminopyridine are known to be toxic if inhaled or in contact with skin, with 4-Aminopyridine being potentially fatal if swallowed.[5][6] During combustion, aminopyridines can produce poisonous nitrogen oxide (NOx) gases.[6][7]
-
Nitriles: Organic nitriles pose a significant risk of releasing highly toxic hydrogen cyanide (HCN) gas upon thermal decomposition or when exposed to acidic conditions.[8]
-
Cyclopropylamine: This parent amine is a flammable, corrosive liquid.[9][10] It is also a known mechanism-based inhibitor of critical metabolic enzymes like cytochrome P450, highlighting its potential for biological reactivity.
Therefore, waste containing this compound must be treated as hazardous, with the potential for irritation, toxicity, and the release of toxic gases under improper disposal conditions.
Regulatory Framework for Disposal
All waste containing this compound must be managed as hazardous waste in accordance with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[11][12]
Since this compound is not explicitly a P- or U-listed waste, it is the generator's responsibility to characterize it based on its properties.[13] Due to its irritant nature and the potential toxicity inferred from its structure, it should be managed under the appropriate EPA hazardous waste codes, which are determined by the specific waste stream (e.g., solid, liquid in a particular solvent).[14][15]
Personal Protective Equipment (PPE) and Safety Protocols
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard to prevent exposure.
| Task | Required Personal Protective Equipment (PPE) | Justification & Source |
| Routine Handling & Waste Collection | Nitrile gloves (double-gloving recommended), safety glasses with side shields or chemical splash goggles, and a flame-resistant lab coat. | Protects against skin and eye irritation from incidental contact.[1][16][17] |
| Weighing Dry Powder | All of the above, conducted within a chemical fume hood or ventilated balance enclosure. | Prevents inhalation of airborne particles that can cause respiratory irritation.[1][7] |
| Spill Cleanup | Double nitrile gloves, chemical splash goggles, lab coat, and potentially a respirator with an organic vapor/acid gas cartridge if the spill is large or ventilation is poor. | Provides enhanced protection during direct contact with a higher concentration of the material and potential vapors.[8][9] |
Step-by-Step Disposal Procedures
The following protocol provides a systematic workflow for the safe disposal of this compound from the laboratory bench to final disposition.
Phase 1: Waste Segregation and Collection
This phase is critical to prevent dangerous chemical reactions within the waste container.
-
Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top cap. The container must be made of a material compatible with the waste stream (e.g., HDPE for organic solvents).
-
Segregate Waste Streams:
-
Solid Waste: Collect contaminated consumables such as gloves, weigh boats, and paper towels in a designated, sealed plastic bag or container. This container must be labeled as hazardous waste.
-
Liquid Waste: Collect unused solutions or reaction mixtures in a designated liquid waste container.
-
-
Avoid Incompatibilities: Crucially, do not mix this compound waste with the following:
-
Strong Acids: To prevent a potentially vigorous reaction and the possible generation of hydrogen cyanide gas.[14]
-
Strong Oxidizing Agents (e.g., perchlorates, nitrates): To avoid a violent exothermic or explosive reaction.[6][9]
-
Aqueous Waste (unless the process requires it): Keep organic and aqueous waste streams separate unless they are already mixed.
-
Phase 2: Waste Characterization and Labeling
Proper labeling is a legal requirement and essential for safe handling by waste management personnel.[13]
-
Affix an EPA-Compliant Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound" and any solvents present.
-
CAS Number: "52583-90-1."
-
An accurate estimation of the concentration of each component.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
Phase 3: Temporary Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.
-
Location: The SAA must be at or near the point of generation.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[18]
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.
Phase 4: Final Disposal
Final disposal must only be conducted through your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
Schedule a Pickup: Contact your EHS office to arrange for the collection of the full waste container.
-
Likely Disposal Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a permitted hazardous waste facility. This process ensures the complete destruction of the compound into less harmful components under controlled conditions.
Emergency Procedures: Spills and Exposure
Immediate and correct response to spills or personnel exposure is critical.
Spill Management
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact EHS.
-
Contain the Spill: If the spill is small and you are trained to handle it, prevent its spread by creating a dike around the spill using an inert absorbent material like vermiculite or sand.[19] Do not use combustible materials like paper towels to absorb large liquid spills.
-
Absorb and Collect: Working from the outside in, cover the spill with the absorbent. Once absorbed, carefully scoop the material into a designated hazardous waste container.[19]
-
Decontaminate the Area: Wipe the spill area with a suitable decontamination solution (e.g., soap and water, followed by a solvent rinse like ethanol, if appropriate for the surface). All materials used for decontamination must also be disposed of as hazardous waste.[20]
Personnel Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Hold eyelids open to ensure complete rinsing. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing while under an emergency shower. Seek medical attention.[5][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing this compound.
References
- 1. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. alkalimetals.com [alkalimetals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [guidechem.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. wku.edu [wku.edu]
- 16. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. qmul.ac.uk [qmul.ac.uk]
- 20. 9.3 Decontamination Procedures | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Cyclopropylamino)nicotinonitrile
Handling novel chemical entities in a research and development setting demands a proactive and deeply informed approach to safety. 2-(Cyclopropylamino)nicotinonitrile, a key building block in pharmaceutical synthesis, is one such compound where meticulous adherence to safety protocols is not merely procedural—it is fundamental to protecting the health of our most valuable asset: our scientists.[1] This guide moves beyond a simple checklist, providing the essential context, procedural steps, and logistical plans for the safe handling and disposal of this compound and its associated materials. Our objective is to build a deeply ingrained culture of safety by explaining the causality behind each recommendation.
Hazard Assessment: Understanding the "Why"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a clear triad of risks.[2]
-
H315: Causes skin irritation. [2] This indicates that direct contact can lead to inflammation, redness, or dermatitis.
-
H319: Causes serious eye irritation. [2] Contact with the eyes can result in significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation. [2] Inhalation of the dust or aerosolized particles can irritate the respiratory tract, leading to coughing and discomfort.
Some suppliers also include the H302 classification, "Harmful if swallowed," underscoring the need to prevent ingestion.[3] These classifications are not abstract codes; they are direct indicators of the compound's interaction with biological systems and form the logical foundation for every piece of PPE we select. The primary hazard is that of an irritant, and our protective strategy must be built around creating an impermeable barrier.[2][4]
Core Protective Measures: Your Barrier Against Exposure
Effective protection relies on a multi-layered system. Engineering controls, such as chemical fume hoods, are the first and most critical line of defense.[5][6] PPE serves as the essential final barrier between you and the chemical.
Eye and Face Protection
Given the "serious eye irritation" classification, eye protection is non-negotiable.[2] Standard laboratory safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[5] These provide a seal around the eyes, protecting against splashes and airborne particulates from all angles.
-
Enhanced Protection: When handling larger quantities (>50g) or performing operations with a high splash potential (e.g., transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.
Hand Protection
The skin irritation hazard (H315) necessitates the use of chemical-resistant gloves.[2]
-
Glove Type: Nitrile gloves are the standard recommendation for incidental contact with this class of compound. However, for prolonged handling or immersion, it is critical to consult the glove manufacturer’s permeation data.
-
The Principle of Double-Gloving: Wearing two pairs of gloves is a field-proven best practice. This not only provides a redundant barrier in case the outer glove is compromised but also allows for a safer doffing procedure. The outer, contaminated glove can be removed, leaving a clean inner glove for subsequent steps, significantly reducing the risk of cross-contamination.
Body Protection
Protecting the skin on your arms and body is crucial.
-
Standard Operations: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
High-Risk Operations: For tasks involving larger quantities or a significant risk of spills, a chemically resistant gown, preferably solid-front and coated, should be worn over the lab coat.[7] It is vital to verify that the gown material has been tested for resistance to chemical permeation.[7]
Respiratory Protection
The H335 "May cause respiratory irritation" classification dictates that this compound must be handled within a certified chemical fume hood to control airborne dust.
-
Standard Handling: When used within a properly functioning fume hood, additional respiratory protection is typically not required.
-
When a Respirator is Mandatory: If engineering controls are absent or fail, or during a large spill cleanup, respiratory protection is essential. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 or P100 filter) must be used.[5][6] All personnel requiring a respirator must be medically cleared and properly fit-tested as per OSHA regulations.
PPE Selection Matrix
To simplify operational decisions, the following table outlines the required PPE for common laboratory tasks involving this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<10g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work within a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work within a chemical fume hood. |
| Reaction Workup / Transfer | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Work within a chemical fume hood. |
| Handling >50g | Goggles & Face Shield | Double Nitrile Gloves | Chemically Resistant Gown | Work within a chemical fume hood. |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemically Resistant Gown | NIOSH-approved respirator (fit-testing required). |
Critical Safety Protocols
Procedural discipline is as important as the equipment itself. Follow these step-by-step guides for donning, doffing, and disposal to ensure a self-validating system of safety.
Protocol 1: PPE Donning (Don) Sequence
-
Inspect: Before starting, visually inspect all PPE for defects such as cracks, tears, or discoloration.
-
First Gloves: Don the first, inner pair of nitrile gloves.
-
Gown/Coat: Don the lab coat or chemical gown, ensuring complete coverage.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on goggles and, if necessary, the face shield.
-
Outer Gloves: Don the second, outer pair of nitrile gloves, ensuring the cuff extends over the sleeve of the lab coat/gown.
Protocol 2: PPE Doffing (Doff) Sequence
This sequence is designed to contain contaminants and prevent self-exposure. It should be performed in a designated area.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off by turning them inside-out, without touching the outer surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Gown/Coat & Face Shield: Remove the face shield (if used) and the gown or lab coat. Roll it away from your body, containing the contaminated side inward. Dispose of it in the designated waste container.
-
Goggles: Remove goggles from the back of your head forward.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Protocol 3: Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Segregation: Do not mix contaminated PPE with regular trash.
-
Containment: Place all used gloves, disposable gowns, and other contaminated materials into a clearly labeled, sealed hazardous waste bag or container.
-
Disposal: The container must be disposed of through your institution's official chemical waste management program, following all local, regional, and national regulations.[5][8]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection decision tree for handling this compound.
This guide provides a comprehensive framework for the safe handling of this compound. However, safety is a dynamic process. Always consult the most recent Safety Data Sheet (SDS) for the specific material you are using and adhere to your institution's established safety protocols. Your diligence is paramount to ensuring a safe and productive research environment.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 52583-90-1|this compound|BLD Pharm [bldpharm.com]
- 4. chemwhat.com [chemwhat.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. gerpac.eu [gerpac.eu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
